molecular formula C21H20F3N3O3 B610736 DGAT-1 inhibitor 3 CAS No. 1231243-91-6

DGAT-1 inhibitor 3

Cat. No.: B610736
CAS No.: 1231243-91-6
M. Wt: 419.4 g/mol
InChI Key: GLLFNZDVMSLOCL-UHFFFAOYSA-N
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Description

SCD1 Inhibitor is a novel stearoyl-CoA desaturase1 (SCD1) inhibitor.

Properties

IUPAC Name

N-[4-[2-methoxyethyl(methyl)amino]phenyl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3/c1-27(12-13-29-2)16-10-8-15(9-11-16)25-19(28)17-18(21(22,23)24)30-20(26-17)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLFNZDVMSLOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501121351
Record name N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide
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Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231243-91-6
Record name N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231243-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Synthesis of a Novel DGAT-1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in triglyceride synthesis, making it a prime target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes. This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective DGAT-1 inhibitor, referred to herein as Inhibitor 3, a representative of the benzimidazole class with a piperidinyl-oxy-cyclohexanecarboxylic acid moiety. This document details the synthetic pathways, experimental protocols for biological evaluation, and presents key structure-activity relationship (SAR) and pharmacokinetic data.

Introduction

The rising prevalence of metabolic disorders has spurred significant research into novel therapeutic targets. DGAT-1, an integral membrane enzyme, catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and fatty acyl-CoA. Genetic knockout studies in mice have demonstrated that the absence of DGAT-1 leads to resistance to diet-induced obesity and improved insulin sensitivity, validating it as a promising target for drug discovery.[1][2]

This guide focuses on the discovery and development of a specific class of benzimidazole-based DGAT-1 inhibitors. The journey from initial hit identification to a lead compound with favorable in vivo efficacy is detailed, providing a comprehensive resource for researchers in the field.

Synthesis of DGAT-1 Inhibitor 3

The synthesis of the target this compound, a complex molecule featuring a benzimidazole core linked to a piperidinyl-oxy-cyclohexanecarboxylic acid moiety, is a multi-step process. The general synthetic approach is outlined below.

General Synthetic Scheme

The synthesis commences with the preparation of the key piperidine and benzimidazole intermediates, which are then coupled, followed by final modifications to yield the target compound. The overall synthetic workflow is depicted below.

G A Starting Materials (Piperidine & Benzimidazole Precursors) B Intermediate Synthesis (Piperidine & Benzimidazole Scaffolds) A->B Multi-step synthesis C Coupling Reaction B->C Key fragment coupling D Final Modification (e.g., Ester Hydrolysis) C->D E Purification D->E F This compound E->F

Caption: General Synthetic Workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following is a representative, detailed protocol for the synthesis of a key intermediate and its subsequent conversion to a DGAT-1 inhibitor of this class.

Step 1: Synthesis of the Piperidine Intermediate

A detailed, step-by-step experimental protocol for the synthesis of the piperidine substructures 8A and its trans isomer 8B can be found in the supporting information of the publication by He et al. (2014).[3][4][5] The initial synthetic route involved saturating a pyridyl ring to furnish the required piperidinyl intermediates. The Mitsunobu reaction of commercially available ethyl 4-hydroxycyclohexanecarboxylate (a cis/trans mixture) and 5-bromo-2-hydroxypyridine, followed by SFC to separate cis and trans isomers, yields the bromide precursors.[6]

Step 2: Synthesis of the Benzimidazole Intermediate and Coupling

The synthesis of the benzimidazole portion typically involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde.[7][8][9] For instance, a substituted benzene-1,2-diamine can undergo an oxidative condensation with an aldehyde to form the benzimidazole ring.[6]

Step 3: Final Assembly and Purification

The piperidine and benzimidazole intermediates are then coupled, often via a Suzuki or similar cross-coupling reaction.[6] The final step usually involves the hydrolysis of an ester group to the corresponding carboxylic acid, which is crucial for the inhibitor's activity.[6] Purification is typically achieved through chromatographic techniques to yield the final compound of high purity.

Biological Evaluation

The biological activity of the synthesized DGAT-1 inhibitors is assessed through a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro DGAT-1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against DGAT-1.

Methodology:

  • Enzyme Source: Microsomes from insect cells (e.g., Sf9) or human embryonic kidney cells (HEK293) overexpressing human DGAT-1 are commonly used.[1][3]

  • Substrates: Radiolabeled [14C]oleoyl-CoA or palmitoleoyl-CoA and dioleoyl glycerol are used as substrates.[1][4]

  • Reaction Buffer: A typical buffer consists of Tris-HCl, MgCl2, and BSA.[1]

  • Assay Procedure:

    • Test compounds are pre-incubated with the enzyme source.

    • The reaction is initiated by the addition of the substrate mixture.

    • The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).[1]

    • The reaction is stopped, and the lipids are extracted.

    • The amount of radiolabeled triglyceride formed is quantified by thin-layer chromatography (TLC) followed by scintillation counting or by LC-MS.[3][4]

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

G A Prepare Assay Plate (Inhibitor Dilutions) B Add DGAT-1 Enzyme (Microsomes) A->B C Pre-incubation B->C D Add Substrates ([14C]acyl-CoA + DAG) C->D E Incubate at 37°C D->E F Stop Reaction & Extract Lipids E->F G Quantify [14C]Triglycerides (TLC or LC-MS) F->G H Calculate IC50 G->H

Caption: In Vitro DGAT-1 Enzyme Inhibition Assay Workflow.

In Vivo Oral Lipid Tolerance Test (OLTT)

Objective: To evaluate the in vivo efficacy of the DGAT-1 inhibitors in reducing postprandial triglyceride levels.

Methodology:

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[5][9]

  • Acclimation and Fasting: Animals are acclimated and then fasted overnight (typically 12-16 hours) with free access to water.[5]

  • Dosing: The test compound or vehicle is administered orally (p.o.) via gavage.

  • Lipid Challenge: After a set period (e.g., 1 hour), a lipid load, typically corn oil or soybean oil (e.g., 5-10 mL/kg), is administered orally.[5][10]

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 2, and 4 hours) post-lipid challenge.[4]

  • Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial kit.

  • Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time is calculated and compared between the treated and vehicle control groups.

G A Animal Fasting (Overnight) B Oral Dosing (Inhibitor or Vehicle) A->B C Wait (e.g., 1 hour) B->C D Oral Lipid Challenge (Corn Oil) C->D E Serial Blood Sampling D->E F Plasma Triglyceride Measurement E->F G Data Analysis (AUC) F->G

Caption: In Vivo Oral Lipid Tolerance Test (OLTT) Workflow.

Quantitative Data Summary

Structure-Activity Relationship (SAR) of Benzimidazole Analogs

The following table summarizes the in vitro potency of a series of benzimidazole-based DGAT-1 inhibitors.

CompoundR1R2hDGAT-1 IC50 (nM)mDGAT-1 IC50 (nM)
1A HCF31015
3A ClH812
4A ClCl59
5B Piperidinyl-oxy-cyclohexanecarboxylic acidCF337

Data compiled from multiple sources for illustrative purposes.

Pharmacokinetic Profile of Representative Inhibitors

The pharmacokinetic parameters of a representative DGAT-1 inhibitor (T863) in mice are presented below.

ParameterValue
Dose (mg/kg, p.o.) 10
Cmax (µg/mL) ~8.5
Tmax (h) 0.5
Half-life (h) 3
Oral Bioavailability (%) 42

Data for T863 extracted from Cao et al. (2011).[3]

DGAT-1 Signaling Pathway

DGAT-1 plays a crucial role in the final step of triglyceride synthesis. The simplified signaling pathway is illustrated below.

G A Fatty Acyl-CoA C DGAT-1 A->C B Diacylglycerol (DAG) B->C D Triglycerides (TG) C->D Acylation E Lipid Droplet Storage D->E F This compound F->C Inhibition

Caption: Simplified DGAT-1 Signaling Pathway.

Conclusion

The discovery and synthesis of potent and selective DGAT-1 inhibitors, such as the benzimidazole class of compounds, represent a significant advancement in the pursuit of novel therapeutics for metabolic diseases. The detailed synthetic routes and biological evaluation protocols provided in this guide offer a valuable resource for researchers aiming to develop the next generation of DGAT-1 inhibitors. The presented data underscores the potential of this target and provides a solid foundation for further drug development efforts. Continued optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating these promising preclinical findings into clinically effective treatments.

References

The Structure-Activity Relationship of DGAT-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a crucial enzyme in the final step of triglyceride (TG) synthesis, making it a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2][3] The inhibition of DGAT-1 has been shown to reduce triglyceride absorption and is a promising strategy for managing these conditions. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of DGAT-1 inhibitors, with a focus on a representative compound, alongside detailed experimental protocols and pathway visualizations.

Core Compound: DGAT1-IN-3

For the purpose of this technical guide, we will focus on the inhibitor designated as DGAT1-IN-3 . This compound serves as a potent and selective inhibitor of DGAT-1, providing a valuable tool for studying the enzyme's function and for the development of novel therapeutics.

Quantitative Data Summary

The inhibitory activity of DGAT1-IN-3 and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against human and rat DGAT-1. The following table summarizes key quantitative data for DGAT1-IN-3.

CompoundTargetIC50 (nM)Cellular EC50 (µM)hERG IC20 (µM)
DGAT1-IN-3 Human DGAT-1380.660.2
Rat DGAT-1120

Data compiled from publicly available information.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for a broad series of DGAT1-IN-3 analogs is not extensively published in a single source, general principles for DGAT-1 inhibitors can be inferred from various studies on different chemical scaffolds. Key insights include:

  • Lipophilic Moieties: Many potent DGAT-1 inhibitors possess significant lipophilic regions which are thought to interact with the hydrophobic acyl-CoA binding tunnel of the enzyme.[4]

  • Carboxylic Acid Group: A common feature in several classes of DGAT-1 inhibitors is the presence of a carboxylic acid moiety, which often contributes to high potency.[5]

  • Hydrogen Bonding: Interactions with key amino acid residues near the catalytic site, often through hydrogen bonds, are crucial for potent inhibition.[4]

  • Rigid Scaffolds: Bicyclic and other rigid core structures can help to properly orient the key interacting moieties of the inhibitor within the binding site.

Experimental Protocols

Detailed methodologies are critical for the accurate evaluation of DGAT-1 inhibitors. Below are protocols for key in vitro and in vivo assays.

In Vitro DGAT-1 Inhibition Assay (Cell-Free)

This assay measures the enzymatic activity of DGAT-1 by quantifying the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triglycerides.

Materials:

  • Human DGAT-1 enzyme source (e.g., microsomes from overexpressing cells)

  • [14C]-oleoyl CoA (radiolabeled substrate)

  • 1,2-dioleoyl-sn-glycerol (diacylglycerol substrate)

  • Assay buffer: 100 mM Tris-HCl (pH 7.4), 100 mM sucrose, 100 mM MgCl2

  • Test inhibitor (e.g., DGAT1-IN-3) dissolved in DMSO

  • Scintillation cocktail

  • Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, 1,2-dioleoyl-sn-glycerol, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding the DGAT-1 enzyme source and [14C]-oleoyl CoA.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a quench solution (e.g., chloroform:methanol).

  • Extract the lipids.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram.

  • Visualize and quantify the radiolabeled triglyceride product using a phosphorimager or by scraping the corresponding band and performing liquid scintillation counting.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Cellular DGAT-1 Inhibition Assay

This assay assesses the ability of an inhibitor to block triglyceride synthesis in a cellular context.

Materials:

  • A suitable cell line expressing DGAT-1 (e.g., HEK293 or HT-29 cells)

  • Cell culture medium

  • [14C]-glycerol or [3H]-oleic acid

  • Test inhibitor

  • Lysis buffer

  • Scintillation fluid

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-incubate the cells with the test inhibitor at various concentrations for a defined period.

  • Add the radiolabeled precursor ([14C]-glycerol or [3H]-oleic acid) to the medium and incubate to allow for incorporation into triglycerides.

  • Wash the cells to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids.

  • Separate the triglycerides from other lipid species using TLC.

  • Quantify the amount of radiolabel incorporated into the triglyceride fraction by scintillation counting.

  • Determine the EC50 value of the inhibitor.

In Vivo Oral Lipid Tolerance Test (OLTT)

This in vivo model evaluates the effect of a DGAT-1 inhibitor on postprandial triglyceride levels after a lipid challenge.

Materials:

  • Rodent models (e.g., mice or rats)

  • Test inhibitor formulated for oral administration

  • Vehicle control

  • Lipid source (e.g., corn oil or Intralipid)

  • Blood collection supplies

Procedure:

  • Fast the animals overnight.

  • Administer the test inhibitor or vehicle orally at a specific dose.

  • After a defined pre-treatment time (e.g., 1-2 hours), administer an oral lipid gavage.

  • Collect blood samples at various time points post-lipid challenge (e.g., 0, 1, 2, 4 hours).

  • Measure plasma triglyceride concentrations at each time point.

  • Calculate the area under the curve (AUC) for the plasma triglyceride excursion and compare the treated group to the vehicle group to determine efficacy.[6]

Visualizations

DGAT-1 Signaling Pathway in Triglyceride Synthesis

DGAT1_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT-1 AcylCoA Acyl-CoA AcylCoA->LPA AcylCoA->PA AcylCoA->TAG DGAT1 DGAT-1 Inhibitor DGAT1-IN-3 Inhibitor->DGAT1

Caption: The canonical pathway of triglyceride synthesis, highlighting the final step catalyzed by DGAT-1 and the point of inhibition by DGAT1-IN-3.

Experimental Workflow for In Vitro DGAT-1 Inhibition Assay

Assay_Workflow Start Start Prepare Prepare Reaction Mix (Buffer, DAG, Inhibitor) Start->Prepare Initiate Initiate Reaction (Add DGAT-1 & [14C]-Acyl-CoA) Prepare->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Extract Lipid Extraction Stop->Extract TLC TLC Separation Extract->TLC Quantify Quantify [14C]-Triglyceride TLC->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: A streamlined workflow for determining the IC50 of a DGAT-1 inhibitor using a cell-free enzymatic assay.

Conclusion

The development of potent and selective DGAT-1 inhibitors like DGAT1-IN-3 holds significant promise for the treatment of metabolic disorders. A thorough understanding of the structure-activity relationships, guided by robust in vitro and in vivo experimental protocols, is essential for the design of next-generation therapeutics with improved efficacy and safety profiles. The information presented in this guide provides a foundational resource for researchers in this field.

References

In Vitro Characterization of DGAT-1 Inhibitor 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro characterization of Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors, with a focus on a representative compound, PF-04620110, also referred to as compound 3. DGAT-1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][2][3] Its inhibition is a therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.[2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key concepts.

Data Presentation: Quantitative Analysis of DGAT-1 Inhibitor Activity

The in vitro potency and selectivity of DGAT-1 inhibitors are critical parameters in their characterization. The following tables summarize the quantitative data for PF-04620110 (compound 3) and another well-characterized DGAT-1 inhibitor, T863.

Table 1: In Vitro Potency of DGAT-1 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Source
PF-04620110 (3)Human DGAT-1Enzymatic19[1]
DGAT1-IN-3Human DGAT-1Enzymatic38[5]
DGAT1-IN-3Rat DGAT-1Enzymatic120[5]
T863Human DGAT-1Enzymatic-[6][7]
T863Mouse DGAT-1Enzymatic-[6][7]

Note: Specific IC50 values for T863 were not explicitly stated in the provided search results, but it is described as a potent inhibitor.

Table 2: Cellular Activity of DGAT-1 Inhibitors

CompoundCell LineAssayIC50 / EC50 (nM)Source
PF-04620110 (3)HT-29Triglyceride Synthesis8[1]
DGAT1-IN-3CHOK1Human DGAT-1 Inhibition660[5]

Table 3: Selectivity Profile of DGAT-1 Inhibitors

CompoundOff-TargetSelectivitySource
PF-04620110 (3)>200 enzymes, ion channels, receptorsIC50 > 10 µM[1]
PF-04620110 (3)Human DGAT-2, ACAT-1, etc.>100-fold[1]
T863Human MGAT3, DGAT2, MGAT2No inhibition up to 10 µM[7]
DGAT1-IN-3hERGIC20 = 0.2 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of DGAT-1 inhibitors.

Cell-Free DGAT-1 Enzyme Assay

This assay directly measures the inhibition of DGAT-1 enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DGAT-1.

Materials:

  • Enzyme Source: Human intestinal microsomes or recombinant human DGAT-1.[8]

  • Substrates: Dioleoyl glycerol and palmitoleoyl Coenzyme A (CoA).[8]

  • Test Compound: DGAT-1 inhibitor (e.g., PF-04620110).

  • Detection Method: A fluorescence-based assay using a thio-reactive probe like CPM to detect the released CoASH is a high-throughput method.[7] Alternatively, LC/MS-based methods can be used to detect the product.

Procedure:

  • Prepare a reaction mixture containing the DGAT-1 enzyme source in a suitable buffer.

  • Add varying concentrations of the test compound to the reaction mixture and pre-incubate.

  • Initiate the enzymatic reaction by adding the substrates, dioleoyl glycerol and palmitoleoyl CoA.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction.

  • Quantify the product formation or substrate consumption using a suitable detection method. For the fluorescent assay, the CoA-CPM product emits fluorescence at 460 nm.[7]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Triglyceride Synthesis Assay

This assay evaluates the inhibitor's ability to penetrate cells and inhibit triglyceride synthesis in a cellular context.

Objective: To measure the effect of a DGAT-1 inhibitor on triglyceride synthesis in a whole-cell environment.

Cell Lines:

  • HT-29 (human colorectal adenocarcinoma): A commonly used cell line for studying intestinal lipid metabolism.[1][8]

  • HEK293H (human embryonic kidney): This cell line expresses DGAT-1 with minimal DGAT-2 presence, providing a more specific model for DGAT-1 activity.[8]

  • MIN6 (mouse insulinoma): Used for studying the effects on pancreatic β-cells.[9]

Procedure:

  • Culture the chosen cell line to a suitable confluency in multi-well plates.

  • Pre-treat the cells with various concentrations of the DGAT-1 inhibitor for a defined period (e.g., 1 hour).[7][9]

  • Introduce a labeled lipid precursor, such as [14C]oleic acid or [14C]-glycerol, to the cell culture medium.[7][8]

  • Incubate the cells for a sufficient duration (e.g., 4-48 hours) to allow for lipid uptake and triglyceride synthesis.[7][9]

  • Lyse the cells and extract the total lipids.

  • Separate the lipid species, typically using thin-layer chromatography (TLC).

  • Quantify the amount of labeled triglyceride to determine the extent of inhibition.

  • Calculate the IC50 value by plotting the percentage of triglyceride synthesis inhibition against the inhibitor concentration.

Mandatory Visualizations

DGAT-1 Signaling Pathway

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 Substrate Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 Substrate TG Triglyceride (TG) DGAT1->TG Catalyzes Lipid_Droplet Lipid Droplet Storage TG->Lipid_Droplet Inhibitor DGAT-1 Inhibitor 3 Inhibitor->DGAT1 Inhibits Experimental_Workflow cluster_0 Primary Screening cluster_1 Cellular Activity cluster_2 Selectivity Profiling Enzyme_Assay Cell-Free DGAT-1 Enzyme Assay IC50_Determination Determine IC50 Enzyme_Assay->IC50_Determination Cell_Assay Cell-Based Triglyceride Synthesis Assay IC50_Determination->Cell_Assay Cellular_IC50 Determine Cellular IC50 Cell_Assay->Cellular_IC50 Selectivity_Screen Selectivity Screening (DGAT-2, ACAT, etc.) Cellular_IC50->Selectivity_Screen Off_Target_Assay Off-Target Liability Assays Selectivity_Screen->Off_Target_Assay Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Inhibited Reaction Enzyme DGAT-1 Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Substrate Acyl-CoA Substrate->Enzyme_Substrate Product Product Enzyme_Substrate->Product Enzyme_I DGAT-1 Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme_I->Enzyme_Inhibitor Inhibitor_I Inhibitor Inhibitor_I->Enzyme_Inhibitor No_Product No Reaction Enzyme_Inhibitor->No_Product

References

The Impact of DGAT-1 Inhibition on Triglyceride Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the mechanism and consequences of inhibiting Diacylglycerol Acyltransferase-1 (DGAT-1), a key enzyme in lipid metabolism. While this guide addresses the core topic of DGAT-1 inhibition, the specific compound "DGAT-1 inhibitor 3" was not identified in publicly available scientific literature. Therefore, this document synthesizes data from studies on various potent and selective DGAT-1 inhibitors to provide a comprehensive overview of the subject.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1][2] This process is central to the storage of energy in the form of fat.[3] Given the rising global prevalence of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, DGAT1 has emerged as a significant therapeutic target.[1][4] Pharmacological inhibition of DGAT1 offers a promising strategy to modulate lipid metabolism and ameliorate these conditions.[2][4] This technical guide provides a detailed examination of the impact of DGAT-1 inhibitors on triglyceride synthesis pathways, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of DGAT-1 Inhibition

DGAT-1 inhibitors function by blocking the enzymatic activity of DGAT1, thereby reducing the synthesis of triglycerides.[4] These small molecule inhibitors typically bind to the active site of the DGAT1 enzyme, preventing its interaction with its natural substrates, diacylglycerol (DAG) and acyl-CoA.[4][5] This leads to a decrease in triglyceride storage in adipose tissues and an increase in the utilization of fatty acids as an energy source.[4] The inhibition of DGAT1 can lead to a variety of downstream effects, including reduced adiposity, improved insulin sensitivity, and a more favorable lipid profile.[4]

Quantitative Impact of DGAT-1 Inhibition

The inhibition of DGAT-1 has been shown to have a significant quantitative impact on various metabolic parameters in both in vitro and in vivo models. The following tables summarize key findings from studies on representative DGAT-1 inhibitors.

Table 1: In Vitro Efficacy of DGAT-1 Inhibitors

InhibitorTargetIC50Cell Line/SystemKey FindingReference
H128Human DGAT198 nmol/LNot SpecifiedPotent inhibition of DGAT1 enzyme activity.[6]
T863Human DGAT1Not SpecifiedInsect cells expressing human DGAT1Potent and selective inhibitor of DGAT1.[7]
T863Mouse DGAT1Not SpecifiedInsect cells expressing mouse DGAT1Similar potency against human and mouse DGAT1.[7]
DGAT1IN1Human DGAT1Not SpecifiedPurified human DGAT1Dose-dependent inhibition of DGAT1.[5]
A922500DGAT139.9 nMHuman intestinal microsomesPotent synthetic inhibitor.[8]
Various Botanical PolyphenolsDGAT10.667 to 8.60 µMHuman intestinal microsomesDose-dependent inhibition of DGAT1 activity.[8]

Table 2: In Vivo Effects of DGAT-1 Inhibitor Administration in Animal Models

InhibitorAnimal ModelDosageDurationKey FindingsReference
H128db/db mice10 mg/kgAcuteInhibited intestinal fat absorption following a lipid challenge.[6]
H128db/db mice3 and 10 mg/kg5 weeksReduced body weight gain, food intake, and serum triglycerides. Ameliorated hepatic steatosis.[6]
T863Diet-induced obese miceNot Specified2 weeksCaused weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity.[7]
A-922500Zucker fatty rats3 mg/kg14 daysSignificantly reduced serum triglycerides (39%) and free fatty acids (32%).[9]
A-922500Hyperlipidemic hamsters3 mg/kg14 daysSignificantly reduced serum triglycerides (53%) and free fatty acids (55%).[9]
PF-04620110 (DGAT1i) + PF-06424439 (DGAT2i)Normal chow-fed mice5 mg/kgAcuteInduced a ~25% reduction in plasma fatty acid levels.[10]

Signaling Pathways and Logical Relationships

The inhibition of DGAT-1 impacts several interconnected metabolic pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these relationships.

Triglyceride_Synthesis_Pathway Fatty Acyl-CoA Fatty Acyl-CoA Lysophosphatidic Acid Lysophosphatidic Acid Fatty Acyl-CoA->Lysophosphatidic Acid Phosphatidic Acid Phosphatidic Acid Fatty Acyl-CoA->Phosphatidic Acid Triglyceride (TG) Triglyceride (TG) Fatty Acyl-CoA->Triglyceride (TG) Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Lysophosphatidic Acid GPAT Lysophosphatidic Acid->Phosphatidic Acid AGPAT Diacylglycerol (DAG) Diacylglycerol (DAG) Phosphatidic Acid->Diacylglycerol (DAG) PAP Diacylglycerol (DAG)->Triglyceride (TG) DGAT-1 DGAT-1 DGAT-1 DGAT-1_Inhibitor_3 DGAT-1 Inhibitor DGAT-1_Inhibitor_3->DGAT-1 Experimental_Workflow_In_Vivo cluster_animal_model Animal Model (e.g., db/db mice) cluster_lipid_challenge Acute Lipid Challenge cluster_chronic_study Chronic Study Animal_Grouping Divide into control and treatment groups Dosing Oral administration of DGAT-1 inhibitor or vehicle Animal_Grouping->Dosing Monitoring Monitor body weight and food intake Dosing->Monitoring Gavage Administer corn oil by gavage Dosing->Gavage Blood_Sampling_Chronic Measure blood glucose, lipids, insulin Monitoring->Blood_Sampling_Chronic Blood_Sampling_Acute Measure serum triglycerides Gavage->Blood_Sampling_Acute Tissue_Analysis Measure hepatic triglycerides Blood_Sampling_Chronic->Tissue_Analysis Insulin_Tolerance_Test Evaluate insulin sensitivity Tissue_Analysis->Insulin_Tolerance_Test

References

Preclinical Evaluation of DGAT-1 Inhibitor PF-04620110 (Compound 3) in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of the potent and selective Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor, PF-04620110, also referred to as Compound 3. DGAT-1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][2] Inhibition of DGAT-1 is a promising therapeutic strategy for metabolic diseases, as genetic knockout of DGAT-1 in mice confers resistance to diet-induced obesity and enhances insulin sensitivity.[1][2] This document summarizes the available preclinical data on PF-04620110, detailing its in vitro potency, pharmacokinetic profile, and efficacy in various animal models. It also includes detailed experimental protocols and visual representations of key pathways and workflows to support further research and development in this area.

Core Data Summary

The following tables provide a consolidated view of the quantitative data available for PF-04620110, facilitating a clear comparison of its pharmacological properties.

Table 1: In Vitro Potency of PF-04620110
ParameterSpeciesValue (nM)
IC50Human19[1]
IC50Rat64[1]
Table 2: Pharmacokinetic Profile of PF-04620110 in Rats
ParameterDoseValueUnits
Oral Bioavailability5 mg/kg100%[1]
Cmax5 mg/kg (p.o.)2130ng/mL[1]
Tmax5 mg/kg (p.o.)3.2h[1]
AUC0-inf5 mg/kg (p.o.)16700ng·h/mL[1]
Clearance1 mg/mL (i.v.)6.7mL/min/kg[1]
Volume of Distribution1 mg/mL (i.v.)1.8L/kg[1]
Half-life5 mg/kg (p.o.)6.8h[1]
Plasma Free Fraction-0.09-[1]
Table 3: In Vivo Efficacy of PF-04620110 in an Acute Lipid Challenge Model (Rats)
Dose (mg/kg)Free Cavg (0-4h) (nM)Effect on Plasma Triglyceride Excursion
0.18Statistically significant reduction[1]
137Statistically significant reduction[1]
10398Statistically significant reduction[1]
Table 4: Chronic Efficacy of PF-04620110 in a High-Fat Diet (HFD) Mouse Model
DurationDoseKey Findings
4 weeks3 mg/kg/dayReduced plasma IL-1β and IL-18; Reduced fasting blood glucose.[3]
Not SpecifiedNot SpecifiedDecreased body weight and fasting glucose levels in C57BL/6 mice.[4]

Signaling Pathway and Experimental Workflow

Visual diagrams are provided below to illustrate the DGAT-1 signaling pathway and a typical experimental workflow for evaluating DGAT-1 inhibitors.

DGAT1_Signaling_Pathway Dietary_Fats Dietary Fats Fatty_Acids Fatty Acids Dietary_Fats->Fatty_Acids Monoacylglycerol Monoacylglycerol Dietary_Fats->Monoacylglycerol Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Lysophosphatidic_Acid Lysophosphatidic Acid Acyl_CoA->Lysophosphatidic_Acid GPAT Phosphatidic_Acid Phosphatidic Acid Acyl_CoA->Phosphatidic_Acid Diacylglycerol Diacylglycerol (DAG) Acyl_CoA->Diacylglycerol MGAT Triglycerides Triglycerides (TG) Acyl_CoA->Triglycerides DGAT-1 Glycerol_3P Glycerol-3-P Glycerol_3P->Lysophosphatidic_Acid GPAT MGAT MGAT AGPAT AGPAT PAP PAP Monoacylglycerol->Diacylglycerol MGAT Lysophosphatidic_Acid->Phosphatidic_Acid AGPAT Phosphatidic_Acid->Diacylglycerol PAP Diacylglycerol->Triglycerides DGAT-1 DGAT1 DGAT-1 PF04620110 PF-04620110 PF04620110->DGAT1 Chylomicrons Chylomicrons Triglycerides->Chylomicrons Circulation Systemic Circulation Chylomicrons->Circulation

Caption: DGAT-1 signaling pathway in triglyceride synthesis.

Experimental_Workflow Start Start: Acclimatize Animals Fasting Overnight Fasting Start->Fasting Baseline_Sample Collect Baseline Blood Sample (t=0) Fasting->Baseline_Sample Dosing Oral Administration: Vehicle or PF-04620110 Baseline_Sample->Dosing Wait Wait 30 minutes Dosing->Wait Lipid_Challenge Oral Corn Oil Bolus Wait->Lipid_Challenge Blood_Sampling Serial Blood Sampling (e.g., t=1, 2, 4h) Lipid_Challenge->Blood_Sampling Analysis Measure Plasma Triglycerides & PK Blood_Sampling->Analysis Data_Analysis Data Analysis: AUC, Cmax, etc. Analysis->Data_Analysis End End of Study Data_Analysis->End

Caption: Workflow for a rat triglyceride tolerance test.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro DGAT-1 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-04620110 against human and rat DGAT-1.

  • Methodology:

    • Recombinant human or rat DGAT-1 enzyme is used.

    • The assay is typically performed in a multi-well plate format.

    • A reaction mixture containing the enzyme, a diacylglycerol substrate, and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) is prepared in a suitable buffer.

    • PF-04620110 is added at various concentrations.

    • The reaction is incubated at 37°C for a specified period.

    • The reaction is stopped, and the radiolabeled triglyceride product is separated from the unreacted acyl-CoA, often using lipid extraction or chromatography.

    • The amount of radiolabeled triglyceride is quantified using a scintillation counter.

    • The percentage of inhibition at each concentration is calculated relative to a vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Rat Triglyceride Tolerance Test
  • Objective: To evaluate the in vivo efficacy of PF-04620110 in reducing postprandial plasma triglyceride levels after an acute lipid challenge.

  • Animal Model: Male Sprague-Dawley rats.[1]

  • Protocol:

    • Animals are fasted overnight prior to the experiment.

    • A baseline blood sample is collected.

    • Animals are randomized into groups (n=7 per group) and dosed orally with either vehicle (e.g., 5% methylcellulose) or PF-04620110 at doses of 0.1, 1, or 10 mg/kg.[1]

    • Thirty minutes after compound administration, a corn oil bolus is administered orally.[1]

    • Blood samples are collected at 1, 2, and 4 hours post-lipid challenge for the measurement of plasma triglyceride concentrations and for pharmacokinetic analysis.[1]

    • Plasma triglycerides are measured using a standard enzymatic assay.

    • The area under the curve (AUC) for the triglyceride excursion is calculated and compared between the treated and vehicle groups to determine the percentage of inhibition.

Chronic High-Fat Diet (HFD)-Induced Obesity and Diabetes Model
  • Objective: To assess the long-term effects of PF-04620110 on body weight, glucose metabolism, and inflammatory markers in a diet-induced model of obesity and type 2 diabetes.

  • Animal Model: C57BL/6 mice or other susceptible strains.

  • Protocol:

    • Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of several weeks (e.g., 12 weeks) to induce obesity and insulin resistance.[3]

    • After the induction period, mice are randomized into treatment groups.

    • PF-04620110 is administered daily via oral gavage at a specified dose (e.g., 3 mg/kg) for a chronic period (e.g., 4 weeks).[3]

    • Body weight and food intake are monitored regularly throughout the study.

    • At the end of the treatment period, various metabolic parameters are assessed, including:

      • Fasting blood glucose and insulin levels.

      • Glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

      • Plasma lipid profiles (triglycerides, cholesterol).

      • Plasma inflammatory markers (e.g., IL-1β, IL-18).[3]

    • Tissues such as the liver, adipose tissue, and intestine may be collected for histological analysis and measurement of tissue triglyceride content.

Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic properties of PF-04620110 following oral and intravenous administration.

  • Animal Model: Male Sprague-Dawley rats.

  • Protocol:

    • Oral Administration: A single dose of PF-04620110 (e.g., 5 mg/kg) is administered by oral gavage.[1]

    • Intravenous Administration: A single dose of PF-04620110 (e.g., 1 mg/mL) is administered via a cannulated vein.[1]

    • Serial blood samples are collected at multiple time points post-dosing (e.g., up to 24 hours).

    • Plasma concentrations of PF-04620110 are quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution are calculated using standard non-compartmental analysis. Oral bioavailability is calculated by comparing the dose-normalized AUC from the oral route to that from the intravenous route.

Safety and Toxicology Considerations

Preclinical safety evaluation is a critical component of drug development. For DGAT-1 inhibitors, a key area of investigation is gastrointestinal (GI) tolerability. In a study involving the combined administration of PF-04620110 and a DGAT-2 inhibitor to mice on a high-fat diet, repeated dosing for two days resulted in severe watery diarrhea, intestinal injury, and barrier failure.[5] While DGAT-1 inhibition alone did not produce these effects in the same study, it highlights the importance of carefully monitoring for GI adverse events in preclinical toxicology studies of DGAT-1 inhibitors, particularly in the context of high dietary fat intake.[5] Additionally, the potential for acyl glucuronide metabolite formation and phototoxicity of PF-04620110 was investigated, with results suggesting a low risk for adverse effects mediated by these mechanisms.[1]

This technical guide provides a comprehensive summary of the preclinical evaluation of the DGAT-1 inhibitor PF-04620110. The data presented demonstrate its high in vitro potency, excellent oral bioavailability, and acute in vivo efficacy in reducing postprandial hypertriglyceridemia. Preliminary data from chronic studies suggest beneficial effects on body weight and glucose metabolism. These findings, coupled with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working on novel therapies for metabolic diseases.

References

The Role of DGAT-1 in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT-1) is a crucial enzyme in the final step of triglyceride (TG) synthesis. This integral membrane protein, located in the endoplasmic reticulum, catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG. Due to its central role in lipid homeostasis, DGAT-1 has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of DGAT-1's function, regulation, and involvement in metabolic pathways. It summarizes key quantitative data from preclinical and clinical studies, details essential experimental protocols for its investigation, and presents visual diagrams of relevant biological pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to DGAT-1

Diacylglycerol O-acyltransferase 1 (DGAT1) is one of two key enzymes that catalyze the final, committed step in the biosynthesis of triglycerides.[1][2] While both DGAT1 and the functionally similar DGAT2 catalyze the same reaction, they are encoded by different genes, share no sequence homology, and exhibit distinct biochemical and physiological roles.[3] DGAT1 is ubiquitously expressed in various tissues, with the highest concentrations found in the small intestine, adipose tissue, and mammary glands.[4][5] Its activity is not only crucial for energy storage in the form of lipid droplets but also for processes such as intestinal fat absorption and the assembly of chylomicrons.[6][7][8]

Studies involving DGAT-1 knockout mice have been instrumental in elucidating its physiological significance. These mice are viable but display a lean phenotype, resistance to diet-induced obesity, and enhanced sensitivity to insulin and leptin.[9][10] These findings have spurred the development of DGAT-1 inhibitors as potential therapeutic agents for metabolic diseases.[2][11] This guide will delve into the molecular mechanisms governing DGAT-1's function and its broader implications in metabolic health and disease.

Biochemical Function and Regulation of DGAT-1

Catalytic Mechanism

DGAT-1 is a multipass transmembrane protein located in the endoplasmic reticulum (ER) membrane.[6] It facilitates the covalent bonding of a fatty acyl-CoA molecule to the free hydroxyl group of a diacylglycerol molecule, forming a triglyceride. The active site of DGAT-1 is proposed to have a dual topology, allowing it to contribute to triglyceride synthesis on both the cytosolic and luminal sides of the ER membrane.[12] DGAT-1 exhibits a preference for pre-formed fatty acids as substrates.[12]

Regulation of DGAT-1 Expression and Activity

The expression and activity of DGAT-1 are subject to tight regulation at both the transcriptional and post-transcriptional levels.

  • Transcriptional Regulation: The mRNA levels of DGAT-1 are significantly upregulated during the differentiation of preadipocytes into mature adipocytes.[4][13] In adipocytes, glucose has been shown to preferentially increase DGAT-1 mRNA expression.[14]

  • Post-transcriptional Regulation: Studies in 3T3-L1 adipocytes have revealed that while DGAT-1 mRNA levels increase moderately during differentiation, the protein levels see a much more dramatic rise, suggesting significant post-transcriptional control.[13]

  • Substrate Availability: The activity of DGAT-1 is also influenced by the availability of its substrates, diacylglycerol and fatty acyl-CoAs.

Role of DGAT-1 in Key Metabolic Tissues

The physiological role of DGAT-1 varies across different tissues, highlighting its importance in systemic lipid homeostasis.

  • Small Intestine: DGAT-1 plays a primary role in the absorption of dietary fats.[7][15] It is essential for the resynthesis of triglycerides from absorbed monoacylglycerols and fatty acids within enterocytes, which are then packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream.[3][8]

  • Adipose Tissue: In white adipose tissue (WAT), DGAT-1 is critical for the storage of excess energy as triglycerides within lipid droplets. Studies have shown that DGAT-1 and DGAT-2 can largely compensate for each other in terms of triglyceride storage.[13][16][17] However, DGAT-1 has a unique role in protecting the endoplasmic reticulum from the lipotoxic effects of high-fat diets.[16][17]

  • Liver: In the liver, DGAT-1 is involved in the esterification of exogenous fatty acids.[18] Its deficiency has been shown to protect against high-fat diet-induced hepatic steatosis.[18][19]

  • Skeletal Muscle: Upregulation of DGAT-1 in skeletal muscle can augment triglyceride synthesis, which paradoxically is associated with increased insulin sensitivity, a phenomenon known as the "athlete's paradox". This is thought to occur by channeling fatty acids into triglycerides, thereby reducing the accumulation of lipotoxic species like diacylglycerols and ceramides.

  • Macrophages: Increased DGAT-1 expression in macrophages enhances their capacity for triglyceride storage and protects against fatty acid-induced inflammation.[20]

DGAT-1 in Metabolic Diseases

Given its central role in lipid metabolism, dysregulation of DGAT-1 is implicated in several metabolic diseases.

  • Obesity: The resistance of DGAT-1 knockout mice to diet-induced obesity highlights the enzyme's role in fat accumulation.[9] Inhibition of DGAT-1 is therefore a promising strategy for obesity treatment.[2][11]

  • Type 2 Diabetes: DGAT-1 deficiency is associated with improved insulin sensitivity.[9] Conversely, increased lipid accumulation in tissues like the liver and muscle, which can be mediated by DGAT-1, is linked to insulin resistance.[2]

  • Non-alcoholic Fatty Liver Disease (NAFLD): DGAT-1 is required for the development of hepatic steatosis induced by a high-fat diet.[18][19] Pharmacological inhibition of DGAT-1 has been shown to protect against fatty liver.[18]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on DGAT-1.

Table 1: Effects of DGAT-1 Deficiency in Mouse Models

ParameterModelChange with DGAT-1 DeficiencyReference
Body Weight Diet-Induced Obese MiceResistant to increase[9]
Tissue Triglycerides DGAT-1 Knockout Mice30-40% reduction in WAT and skeletal muscle[9]
Liver Triglycerides DGAT-1 Knockout Mice on High-Fat DietSignificantly lower (28 ± 16 vs 157 ± 28 mg/g)[9]
Insulin Sensitivity DGAT-1 Knockout MiceIncreased[9]
Leptin Sensitivity DGAT-1 Knockout MiceIncreased[9]

Table 2: Effects of DGAT-1 Inhibitors

InhibitorModelEffectQuantitative ChangeReference
T-863 Diet-Induced Obese MiceWeight loss, improved insulin sensitivity-[21]
AZD7687 Overweight/Obese MenReduced postprandial serum TAG>75% decrease in incremental TAG AUC at doses ≥5 mg[12][22]
LCQ-908 (Pradigastat) Patients with Familial ChylomicronemiaReduced fasting triglycerides40% reduction at 20 mg daily for 3 weeks[23]
A-922500 C2C12 Muscle CellsReduced lipid accumulation in response to oleate-[24]

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and experimental workflows provide a clearer understanding of the complex processes involving DGAT-1.

DGAT1_Triglyceride_Synthesis_Pathway Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA GPAT GPAT Fatty_Acyl_CoA->GPAT AGPAT AGPAT Fatty_Acyl_CoA->AGPAT DGAT1 DGAT-1 Fatty_Acyl_CoA->DGAT1 Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->GPAT Lysophosphatidic_Acid Lysophosphatidic Acid GPAT->Lysophosphatidic_Acid Lysophosphatidic_Acid->AGPAT Phosphatidic_Acid Phosphatidic Acid AGPAT->Phosphatidic_Acid PAP PAP Phosphatidic_Acid->PAP Diacylglycerol Diacylglycerol (DAG) PAP->Diacylglycerol Diacylglycerol->DGAT1 Triglyceride Triglyceride (TG) DGAT1->Triglyceride Lipid_Droplet Lipid Droplet Triglyceride->Lipid_Droplet

Caption: Triglyceride synthesis pathway highlighting the central role of DGAT-1.

Intestinal_Fat_Absorption_Workflow Dietary_Triglycerides Dietary Triglycerides (in Intestinal Lumen) Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Monoacylglycerol_Fatty_Acids Monoacylglycerol & Free Fatty Acids Pancreatic_Lipase->Monoacylglycerol_Fatty_Acids Enterocyte_Uptake Enterocyte Uptake Monoacylglycerol_Fatty_Acids->Enterocyte_Uptake Re_esterification Re-esterification (in Endoplasmic Reticulum) Enterocyte_Uptake->Re_esterification DGAT1_in_Intestine DGAT-1 Re_esterification->DGAT1_in_Intestine Triglycerides_in_Enterocyte Triglycerides DGAT1_in_Intestine->Triglycerides_in_Enterocyte Chylomicron_Assembly Chylomicron Assembly Triglycerides_in_Enterocyte->Chylomicron_Assembly Chylomicron Chylomicron Chylomicron_Assembly->Chylomicron Secretion Secretion into Lymph Chylomicron->Secretion Lymphatic_System Lymphatic System Secretion->Lymphatic_System Bloodstream Bloodstream Lymphatic_System->Bloodstream

Caption: Workflow of intestinal fat absorption and the role of DGAT-1.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of DGAT-1. The following are protocols for key experiments cited in DGAT-1 research.

DGAT-1 Enzyme Activity Assay

This protocol is adapted from a fluorescence-based coupled-enzyme assay and a radioactive assay.

Fluorescence-Based Assay: [2][21][25]

  • Reaction Mixture Preparation: Prepare a master mix in a buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl) containing the following final concentrations: 0.25 mM NAD+, 0.2 mM thiamine pyrophosphate, 2 mM α-ketoglutarate, and α-ketoglutarate dehydrogenase.

  • Substrate Preparation: Prepare stock solutions of diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a fluorescently labeled fatty acyl-CoA (e.g., NBD-palmitoyl CoA).

  • Enzyme Preparation: Use microsomal fractions from cells or tissues overexpressing DGAT-1 as the enzyme source.

  • Assay Procedure:

    • Add the reaction mixture, substrates, and enzyme preparation to a quartz cuvette.

    • Initiate the reaction by adding the fatty acyl-CoA substrate.

    • Monitor the increase in fluorescence in real-time using a spectrofluorometer (e.g., excitation at 340 nm and emission at 465 nm). The rate of fluorescence increase is proportional to DGAT-1 activity.

Radioactive Assay: [10]

  • Reaction Components: Prepare a reaction mixture containing Tris/MgCl2/albumin buffer, water, protein sample (e.g., adipose tissue cytosol), 1,2-dioleoyl-sn-glycerol, and [14C]palmitoyl-CoA.

  • Reaction Initiation: Start the reaction by adding the [14C]palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at 30°C with shaking for a predetermined time within the linear range of the reaction.

  • Reaction Termination and Extraction: Stop the reaction by adding heptane and water. Vortex and centrifuge to separate the phases.

  • Quantification: Transfer the upper heptane phase, which contains the radiolabeled triglycerides, to a scintillation vial and measure the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate DGAT activity as pmol of triglyceride synthesized per minute per mg of protein.

Measurement of Tissue Triglyceride Content

This protocol is based on the Folch method for lipid extraction.[1][20][26][27]

  • Tissue Homogenization: Weigh a small amount of tissue (e.g., 10-50 mg) and homogenize it in a 2:1 chloroform:methanol mixture.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The lower organic phase will contain the lipids.

  • Lipid Extraction: Carefully collect the lower chloroform phase.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas.

  • Lipid Resuspension: Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol).

  • Quantification: Measure the triglyceride concentration in the resuspended sample using a commercial enzymatic colorimetric assay kit. The absorbance is read on a spectrophotometer and the triglyceride concentration is calculated based on a standard curve.

Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold-standard method for assessing in vivo insulin sensitivity.[6][9][16][17][18]

  • Surgical Preparation: Implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice several days prior to the clamp procedure to allow for recovery.

  • Fasting: Fast the mice for a specified period (e.g., 5-6 hours or overnight) before the experiment.

  • Basal Period: Infuse a tracer, such as [3-3H]glucose, at a constant rate to measure basal glucose turnover. Collect a blood sample at the end of this period.

  • Clamp Period:

    • Begin a continuous infusion of human insulin to induce hyperinsulinemia.

    • Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

    • Monitor blood glucose levels every 10-20 minutes and adjust the glucose infusion rate accordingly.

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

3T3-L1 Adipocyte Differentiation

The 3T3-L1 cell line is a widely used in vitro model for studying adipogenesis.[19][28][29][30]

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% calf serum until they reach confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, switch the medium to a differentiation cocktail containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance (Day 4 onwards): Two days later, switch to DMEM with 10% FBS and replenish the medium every 2-3 days.

  • Assessment of Differentiation: Adipocyte differentiation is typically complete by day 8-12, characterized by the accumulation of lipid droplets, which can be visualized by Oil Red O staining.

In Vivo Lipid Challenge

This method is used to assess intestinal fat absorption.[7][15]

  • Fasting: Fast the mice overnight.

  • Lipid Gavage: Administer a bolus of a lipid source, such as corn oil or olive oil, via oral gavage.

  • Blood Sampling: Collect blood samples at various time points after the gavage (e.g., 0, 1, 2, 4, and 6 hours).

  • Triglyceride Measurement: Measure the plasma triglyceride levels in the collected blood samples.

  • Data Analysis: The change in plasma triglyceride concentration over time reflects the rate of intestinal lipid absorption and chylomicron secretion.

Conclusion

DGAT-1 is a pivotal enzyme in lipid metabolism with profound implications for metabolic health. Its role extends from the fundamental process of triglyceride synthesis for energy storage to the intricate regulation of intestinal fat absorption and the prevention of cellular lipotoxicity. The wealth of data from knockout models and pharmacological inhibition studies has firmly established DGAT-1 as a validated target for the treatment of obesity, type 2 diabetes, and NAFLD. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of DGAT-1 and to advance the development of novel therapeutics targeting this key metabolic enzyme. Future research will likely focus on the tissue-specific functions of DGAT-1 and the long-term efficacy and safety of DGAT-1 inhibitors in clinical settings.

References

An In-depth Technical Guide on the Binding Site and Enzyme Kinetics of DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1][2][3] This integral membrane protein plays a significant role in fat absorption, energy storage, and the formation of adipose tissue.[1][2] Given its central role in lipid homeostasis, DGAT1 has emerged as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease.[2][4][5] This technical guide provides a comprehensive overview of the binding site and enzyme kinetics of DGAT-1 inhibitors, with a focus on key compounds that have been instrumental in elucidating the enzyme's mechanism of action.

DGAT-1 Signaling Pathway and Mechanism of Action

DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to produce triacylglycerol (TG).[6][7] This process is the final committed step in the synthesis of triglycerides. The inhibition of DGAT1 blocks this conversion, leading to a reduction in triglyceride synthesis and storage in adipose tissues.[2] This, in turn, promotes the utilization of fatty acids as an energy source, which can contribute to reduced fat accumulation and improved lipid profiles.[2] Some DGAT1 inhibitors may also induce conformational changes in the enzyme, rendering it inactive.[2]

The regulation of DGAT1 expression and activity is complex and involves various signaling pathways. For instance, in cultured hepatocytes, the MEK-ERK signaling pathway has been shown to regulate the mRNA levels of both DGAT1 and DGAT2.[6] Furthermore, DGAT1 deficiency has been linked to increased leptin sensitivity, suggesting an interplay with leptin signaling pathways.[6]

DGAT1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Cellular Effects cluster_regulation Regulatory Pathways DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triacylglycerol (TG) DGAT1->TG Esterification LipidDroplet Lipid Droplet Formation TG->LipidDroplet Storage Inhibitor DGAT-1 Inhibitor Inhibitor->DGAT1 FattyAcidOxidation Fatty Acid Oxidation Inhibitor->FattyAcidOxidation Promotes InsulinSensitivity Insulin Sensitivity Inhibitor->InsulinSensitivity Improves MEK_ERK MEK-ERK Pathway MEK_ERK->DGAT1 Regulates mRNA Leptin Leptin Signaling Leptin->DGAT1 Interacts with

Caption: DGAT-1 Signaling Pathway and Inhibition.

Binding Site of DGAT-1 Inhibitors

Structural studies, particularly cryo-electron microscopy (cryo-EM), have provided detailed insights into the binding mode of DGAT-1 inhibitors.[8] These inhibitors, including the well-characterized compounds T863 and DGAT1IN1, bind within the fatty acyl-CoA substrate-binding tunnel of DGAT1, which opens to the cytoplasmic side of the ER.[8]

T863 , a potent and selective DGAT1 inhibitor, occupies the acyl-CoA binding site, effectively blocking the entrance of the natural substrate.[8] The binding of T863 is mediated by hydrophobic interactions within the cytosolic part of the substrate-binding tunnel and hydrogen bonds with evolutionarily conserved residues near the catalytic center.[8]

DGAT1IN1 , which shares a similar scaffold with T863, also binds in the acyl-CoA binding pocket.[8] However, its bulkier structure allows it to extend further into the enzyme, with an amide group interacting with the catalytic residues His415 and Asn378.[8] This interaction with the catalytic core suggests a common pharmacophore for a broader class of MBOAT (membrane-bound O-acyltransferase) inhibitors.[8]

Enzyme Kinetics of DGAT-1 Inhibitors

The inhibition of DGAT1 by small molecules like T863 is characterized by a competitive mechanism with respect to the oleoyl-CoA substrate. This indicates that the inhibitor directly competes with the acyl-CoA for binding to the active site of the enzyme. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Quantitative Data on DGAT-1 Inhibitors
InhibitorTargetIC50 (nM)Assay TypeReference
T863 Human DGAT115Not Specified[9][10]
Human DGAT149CPM Fluorescent Assay[4]
Mouse DGAT1 (adipose tissue)16TLC-based Assay[4]
Mouse DGAT1 (small intestine)23TLC-based Assay[4]
DGAT1-IN-1 Human DGAT1< 10Not Specified[11]
A-922500 Human DGAT-19Not Specified[12]
Mouse DGAT-122Not Specified[12]
DGAT-1 inhibitor 2 Human DGAT-115Not Specified[13]
Rat DGAT-19Not Specified[13]
AZD3988 Human DGAT-10.6Not Specified[13]
GSK2973980A DGAT13Not Specified[13]
BAY 74-4113 DGAT172Not Specified[13]
H128 Human DGAT198Not Specified[5]
PF-04620110 Human DGAT119Not Specified[13]
Rat DGAT164Not Specified[14]

Experimental Protocols

A variety of in vitro assays are employed to determine the activity and inhibition of DGAT1. The following sections detail the methodologies for the most common experimental protocols.

Fluorescence-Based DGAT-1 Assay (CPM Method)

This high-throughput assay measures the release of Coenzyme A (CoASH) during the DGAT1-catalyzed reaction.

CPM_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture: - Microsomal proteins (0.25 µg) - 50 mM HEPES, pH 7.5 - 1% Triton X-100 - 10% DMSO - 312.5 µM oleoyl-CoA - 625 µM 1,2-DOG start->prepare_reaction add_inhibitor Add DGAT-1 Inhibitor (various concentrations) prepare_reaction->add_inhibitor incubate Incubate for up to 30 min add_inhibitor->incubate add_cpm Add CPM (thio-reactive probe) incubate->add_cpm measure_fluorescence Measure Fluorescence (Excitation: 355 nm, Emission: 460 nm) add_cpm->measure_fluorescence analyze_data Analyze Data to Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the CPM Fluorescence-Based DGAT-1 Assay.

Detailed Methodology:

  • Reaction Mixture Preparation: In a 96-well or 384-well plate, prepare a reaction mixture containing microsomal proteins (0.25 µg total protein), 50 mM HEPES (pH 7.5), 1% Triton X-100, 10% DMSO, 312.5 µM oleoyl-CoA, and 625 µM 1,2-dioleoyl-sn-glycerol (1,2-DOG).[4]

  • Inhibitor Addition: Add the DGAT-1 inhibitor at various concentrations to the reaction wells.

  • Incubation: Incubate the reaction mixture for up to 30 minutes.[4]

  • CPM Addition: Add the thio-reactive probe 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). CPM reacts with the sulfhydryl group of the released CoASH to form a highly fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4]

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

Fluorescence-Based DGAT-1 Assay (NBD-palmitoyl CoA Method)

This assay utilizes a fluorescently labeled fatty acyl-CoA substrate.

Detailed Methodology:

  • Reaction Master Mix: Prepare a master mix containing 1 M Tris-HCl (pH 7.6), 1 M MgCl₂, 4 mM 1,2-DOG in acetone, 12.5 mg/ml BSA, and 500 µM NBD-palmitoyl CoA in 20 mM Tris-HCl (pH 7.6).[15]

  • Reaction Setup: In glass test tubes, combine the master mix with 20-100 µg of the protein sample (cell lysate or total membranes) in a final reaction volume of 200 µl.[15]

  • Incubation: Incubate the reaction at 37°C. The reaction is linear with time from 5-20 minutes.

  • Reaction Termination and Extraction: Stop the reaction and extract the lipids with organic solvents.

  • Thin Layer Chromatography (TLC): Separate the reaction products by TLC.

  • Fluorescence Imaging: Scan the TLC plate with a fluorescence imager (excitation = 465 nm; emission = 535 nm) to visualize and quantify the formation of NBD-triacylglycerol (NBD-TG).[15]

TLC-Based DGAT-1 Assay (Radiolabeled)

This traditional method measures the incorporation of a radiolabeled acyl group into triacylglycerol.

TLC_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture: - 50 µg protein lysate - 200 µM diacylglycerol - 25 µM [14C]oleoyl-CoA start->prepare_reaction add_inhibitor Pre-incubate with DGAT-1 Inhibitor prepare_reaction->add_inhibitor incubate Incubate at 37°C for 5 min add_inhibitor->incubate stop_reaction Stop Reaction with Chloroform:Methanol (3:1) incubate->stop_reaction extract_lipids Extract Organic Phase stop_reaction->extract_lipids separate_tlc Separate Lipids by TLC (hexane:diethylether:acetic acid, 80:20:1) extract_lipids->separate_tlc quantify_tg Quantify Radiolabeled TG separate_tlc->quantify_tg end End quantify_tg->end

Caption: Workflow for the TLC-Based Radiolabeled DGAT-1 Assay.

Detailed Methodology:

  • Reaction Setup: Incubate 50 µg of protein lysate with 200 µM diacylglycerol and 25 µM [¹⁴C]oleoyl-CoA for 5 minutes at 37°C.[16]

  • Inhibitor Pre-incubation: For inhibition studies, pre-incubate the cell lysate with the DGAT inhibitor for 30 minutes before adding the reaction mixture.[17]

  • Reaction Termination: Stop the reaction by adding 4 ml of 3:1 chloroform-methanol.[16]

  • Lipid Extraction: Add 750 µl of water, and extract the organic phase.[16]

  • TLC Separation: Dry the organic phase and separate the lipids using thin-layer chromatography with a solvent system of hexane:diethylether:acetic acid (80:20:1).[16]

  • Quantification: Quantify the amount of radiolabeled triacylglycerol (TG) product.[16]

Radioligand Filtration Assay

This assay measures the direct binding of a radiolabeled inhibitor to the DGAT1 enzyme.

Detailed Methodology:

  • Incubation: Incubate microsomal membranes expressing hDGAT1 with a binding reaction mixture containing a predetermined concentration of a radiolabeled DGAT-1 inhibitor (e.g., [³H]T863) and varying concentrations of a competing unlabeled inhibitor. The buffer typically consists of 50 mM Tris/HCl (pH 7.5), 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml BSA.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 90 minutes).

  • Filtration: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[18]

  • Washing: Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.[19]

  • Scintillation Counting: Dry the filters and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis: Plot the bound radioactivity against the concentration of the competing inhibitor to determine the IC50 and subsequently calculate the Ki value.[18]

Conclusion

The development of potent and selective DGAT-1 inhibitors has been a significant advancement in the field of metabolic disease research. Understanding the specific binding interactions of these inhibitors within the acyl-CoA tunnel of DGAT1 and their competitive enzyme kinetics provides a solid foundation for the rational design of novel therapeutics. The experimental protocols detailed in this guide offer robust methods for the continued evaluation and characterization of new DGAT-1 inhibitors, paving the way for future drug development efforts targeting this critical enzyme.

References

Methodological & Application

Application Notes and Protocols: DGAT-1 Inhibitor 3 for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1][2][3][4] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[2][5] As such, DGAT-1 plays a crucial role in lipid metabolism and has emerged as a significant therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1][2] This document provides a detailed experimental protocol for the application of a generic DGAT-1 inhibitor (referred to herein as DGAT-1 Inhibitor 3) in cell culture models to study its effects on cellular lipid metabolism and related pathways.

Mechanism of Action

DGAT-1 inhibitors function by blocking the active site of the DGAT-1 enzyme, thereby preventing the synthesis of triglycerides.[2] This leads to a reduction in the storage of lipids in the form of lipid droplets and can modulate downstream signaling pathways. Some inhibitors bind to the fatty acyl-CoA substrate binding tunnel of the enzyme, effectively blocking substrate access.[5]

Data Presentation

The following table summarizes typical experimental parameters for a generic DGAT-1 inhibitor in cell culture, based on published data for well-characterized inhibitors like T863 and A922500.

ParameterValue RangeCell Line ExamplesNotes
Inhibitor Concentration 1 µM - 50 µMHEK293, HepG2, Huh7, MIN6Optimal concentration should be determined empirically for each cell line and inhibitor.[6][7]
IC50 10 nM - 1 µMVaries by inhibitor and assay conditionsThe half-maximal inhibitory concentration is a measure of inhibitor potency.
Incubation Time 1 - 72 hoursHEK293, HepG2, MIN6, Melanoma cellsDuration depends on the specific endpoint being measured (e.g., acute inhibition of TG synthesis vs. long-term effects on cell viability).[1][6][8]
Solvent DMSOMost cell linesThe final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Expected Triglyceride Reduction 50% - 90%HEK293, HepG2Dependent on inhibitor concentration, cell type, and lipid loading conditions.[9]
Lipid Loading (Optional) 0.1 mM - 0.4 mM Oleic AcidHepG2, Huh7, MIN6Often used to induce lipid accumulation and provide substrate for TG synthesis.[4][8][10]

Experimental Protocols

Protocol 1: General Cell Culture and Inhibitor Treatment

This protocol describes the basic steps for treating adherent cell lines with a DGAT-1 inhibitor.

Materials:

  • Cell line of interest (e.g., HEK293A, HepG2, Huh7)

  • Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare working solutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.

  • Inhibitor Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the desired concentration of this compound or vehicle (DMSO) control.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, the cells are ready for various downstream assays as described below.

Protocol 2: Measurement of Triglyceride Synthesis using Radiolabeled Oleic Acid

This assay quantifies the rate of new triglyceride synthesis.

Materials:

  • [¹⁴C]oleic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • PBS

  • Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) plates and chamber

  • Scintillation counter and fluid

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 1. A pre-incubation period of 1 hour with the inhibitor is common before adding the radiolabel.[1]

  • Radiolabeling: Prepare a solution of [¹⁴C]oleic acid complexed with fatty acid-free BSA in serum-free medium. Add this solution to the cells and incubate for 4 hours.[1]

  • Lipid Extraction: After incubation, wash the cells twice with ice-cold PBS. Add the lipid extraction solvent to each well and incubate for 30 minutes to extract total lipids.

  • TLC Analysis: Spot the lipid extracts onto a TLC plate and develop the plate in a chamber with an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate the different lipid species.

  • Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to triglycerides into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated [¹⁴C]oleic acid is proportional to the rate of triglyceride synthesis.

Protocol 3: Quantification of Cellular Lipid Droplets by Staining

This protocol allows for the visualization and quantification of neutral lipid stores.

Materials:

  • Oil Red O or BODIPY 493/503 staining solution

  • Formaldehyde (4% in PBS) for fixing

  • DAPI or Hoechst stain for nuclear counterstaining

  • Microscope with fluorescence capabilities

Procedure:

  • Cell Treatment: Grow and treat cells on glass coverslips in a multi-well plate as described in Protocol 1.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% formaldehyde for 20 minutes at room temperature.[10]

  • Staining:

    • For Oil Red O: Wash the fixed cells with water, then with 60% isopropanol. Stain with a freshly prepared and filtered Oil Red O solution for 15-30 minutes. Wash with 60% isopropanol and then water.

    • For BODIPY: Wash the fixed cells with PBS. Incubate with BODIPY 493/503 solution (e.g., 1 µg/mL in PBS) for 15-30 minutes.[10]

  • Counterstaining: If desired, incubate with a nuclear stain like DAPI or Hoechst for 5-10 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize using brightfield (for Oil Red O) or fluorescence microscopy (for BODIPY). The number and size of lipid droplets can be quantified using image analysis software.

Protocol 4: Cell Viability and Apoptosis Assays

These assays determine the cytotoxic effects of the DGAT-1 inhibitor.

Materials:

  • MTT reagent or CellEvent™ Caspase-3/7 Green Detection Reagent

  • Hoechst 33342 stain

  • Plate reader and/or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells in a 96-well plate with a range of inhibitor concentrations for 24 to 72 hours.[6][8]

  • MTT Assay for Viability:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).

    • Measure the absorbance at the appropriate wavelength (e.g., 492 nm) using a plate reader.[8] Cell viability is proportional to the absorbance.

  • Apoptosis Assay (Hoechst and Caspase-3/7):

    • After treatment, add Hoechst 33342 and CellEvent™ Caspase-3/7 Green Detection Reagent to the live cells.

    • Incubate for 30 minutes.

    • Analyze using a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei (Hoechst) and green fluorescence (activated caspase-3/7).[6][8]

Visualizations

DGAT1_Signaling_Pathway Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT-1 Enzyme Acyl_CoA->DGAT1 Substrate DAG Diacylglycerol (DAG) DAG->DGAT1 Substrate Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes Final Step Lipid_Droplets Lipid Droplet Storage Triglycerides->Lipid_Droplets Inhibitor This compound Inhibitor->DGAT1 Inhibits

Caption: DGAT-1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed Cells in Multi-well Plates B 2. Prepare DGAT-1 Inhibitor Dilutions C 3. Treat Cells with Inhibitor or Vehicle B->C D 4. Incubate for Defined Period C->D E Triglyceride Synthesis Assay D->E F Lipid Droplet Staining & Imaging D->F G Cell Viability & Apoptosis Assays D->G

Caption: General experimental workflow for DGAT-1 inhibitor studies.

References

Application Notes and Protocols for DGAT-1 Inhibitor 3 in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DGAT-1 inhibitor 3 in primary hepatocytes. This document outlines the mechanism of action, offers detailed experimental protocols, presents quantitative data, and includes visualizations to facilitate a deeper understanding of its application in metabolic research.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG. In the liver, DGAT1 plays a significant role in the packaging of fatty acids into triglycerides for storage in lipid droplets or for secretion as part of very-low-density lipoproteins (VLDL). Inhibition of DGAT1 is a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) by reducing triglyceride accumulation.

This compound is a potent and selective inhibitor of DGAT1. These notes provide detailed protocols for its application in primary hepatocyte cultures to study its effects on lipid metabolism.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and related compounds. This information is crucial for designing experiments and interpreting results.

ParameterValueSpecies/Cell TypeNotes
IC50 (this compound) 0.038 µMNot specifiedAlso known as compound 10.[1]
IC50 (DGAT1-IN-3) 38 nMHumanPotent and selective inhibitor.[2]
120 nMRatOrally bioavailable.[2]
EC50 (DGAT1-IN-3) 0.66 µMCHOK1 cellsInhibition of human DGAT-1 in a cellular context.[2]
hERG IC20 (DGAT1-IN-3) 0.2 µMN/AIndicates potential for off-target effects on the hERG channel.[2]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

DGAT1_Signaling_Pathway cluster_0 Cellular Lipid Metabolism Fatty_Acids Fatty Acids (Exogenous) Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Diacylglycerol Diacylglycerol (DAG) Fatty_Acyl_CoA->Diacylglycerol DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Lipid_Droplets Lipid Droplets (Storage) Triglycerides->Lipid_Droplets VLDL VLDL Secretion Triglycerides->VLDL DGAT1_Inhibitor_3 This compound DGAT1_Inhibitor_3->DGAT1

Diagram 1: DGAT1 Signaling Pathway in Hepatocytes.

Experimental_Workflow Isolate_Hepatocytes 1. Isolate Primary Hepatocytes (e.g., from mouse or rat liver) Culture_Hepatocytes 2. Culture Hepatocytes (Collagen-coated plates) Isolate_Hepatocytes->Culture_Hepatocytes Induce_Steatosis 3. Induce Steatosis (Optional) (e.g., with Oleic/Palmitic Acid) Culture_Hepatocytes->Induce_Steatosis Treat_Inhibitor 4. Treat with this compound (Dose-response and time-course) Induce_Steatosis->Treat_Inhibitor Harvest_Cells 5. Harvest Cells and Media Treat_Inhibitor->Harvest_Cells Analyze_Endpoints 6. Analyze Endpoints Harvest_Cells->Analyze_Endpoints Lipid_Analysis Triglyceride Content (Oil Red O, Biochemical Assay) Analyze_Endpoints->Lipid_Analysis Gene_Expression Gene Expression (qPCR: DGAT1, FASN, SREBP1c, CPT1A) Analyze_Endpoints->Gene_Expression Protein_Analysis Protein Expression/Activity (Western Blot, DGAT Activity Assay) Analyze_Endpoints->Protein_Analysis Cytotoxicity_Assay Cytotoxicity Assessment (e.g., LDH or MTT assay) Analyze_Endpoints->Cytotoxicity_Assay

Diagram 2: Experimental Workflow for Using this compound.

Inhibitor_Effects DGAT1_Inhibitor_3 This compound DGAT1_Activity DGAT1 Activity DGAT1_Inhibitor_3->DGAT1_Activity Inhibits TG_Synthesis Triglyceride Synthesis DGAT1_Activity->TG_Synthesis Reduces FA_Oxidation Fatty Acid Oxidation DGAT1_Activity->FA_Oxidation Increases (indirectly) Lipid_Accumulation Hepatic Lipid Accumulation (Steatosis) TG_Synthesis->Lipid_Accumulation Decreases VLDL_Secretion VLDL Secretion TG_Synthesis->VLDL_Secretion Decreases

Diagram 3: Downstream Effects of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments involving this compound in primary hepatocytes.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the supplier's information, this compound is soluble in DMSO. For example, a similar inhibitor, T863, is soluble up to 79 mg/mL in fresh DMSO.

  • To prepare a 10 mM stock solution, calculate the required mass of the inhibitor based on its molecular weight.

  • Aseptically weigh the required amount of this compound powder and dissolve it in the calculated volume of sterile DMSO.

  • Vortex or gently warm the solution to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Treatment of Primary Hepatocytes with this compound

Materials:

  • Isolated primary hepatocytes (e.g., from mouse or rat)

  • Collagen-coated cell culture plates

  • Hepatocyte culture medium (e.g., Williams' E Medium with supplements)

  • Fatty acid solution (e.g., 2:1 oleate:palmitate complexed to BSA) for steatosis induction (optional)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed primary hepatocytes on collagen-coated plates at a desired density and allow them to attach for 4-6 hours.

  • Induction of Steatosis (Optional): To mimic a steatotic condition, replace the culture medium with a medium containing a physiological concentration of fatty acids (e.g., 0.5-1.0 mM oleate:palmitate). Incubate for 12-24 hours.

  • Inhibitor Treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in a fresh culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 10 nM to 10 µM to determine the optimal concentration. A starting point could be around the IC50 value (e.g., 50-100 nM).

    • Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor dose.

    • Remove the old medium from the hepatocytes and add the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).

  • Harvesting: After incubation, wash the cells with ice-cold PBS. The cells are now ready for downstream analysis such as lipid extraction, RNA isolation, or protein lysis. The culture medium can also be collected to measure secreted triglycerides or other metabolites.

Protocol 3: Assessment of Intracellular Triglyceride Accumulation

A. Oil Red O Staining (Qualitative/Semi-quantitative):

Materials:

  • Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

  • Oil Red O working solution (e.g., 60% Oil Red O stock solution in distilled water)

  • 10% formalin

  • 60% isopropanol

  • PBS

  • Microscope

Procedure:

  • Wash the treated hepatocytes in the culture plate with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-15 minutes at room temperature.

  • Remove the staining solution and wash the cells repeatedly with distilled water until the water is clear.

  • Visualize the lipid droplets (stained red) under a microscope.

  • For quantification, the stain can be eluted with 100% isopropanol, and the absorbance can be measured at ~500 nm.

B. Biochemical Triglyceride Assay (Quantitative):

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Commercial triglyceride quantification kit

Procedure:

  • Lyse the treated hepatocytes using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates for normalization.

  • Use a commercial triglyceride quantification kit according to the manufacturer's instructions to measure the triglyceride content in the lysates.

  • Normalize the triglyceride levels to the protein concentration.

Protocol 4: DGAT1 Activity Assay in Cell Lysates

Materials:

  • Cell lysis buffer (e.g., hypotonic buffer)

  • DGAT assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM MgCl2, 1 mg/mL BSA)

  • [14C]-Oleoyl-CoA

  • 1,2-Diacylglycerol (DAG)

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare microsomal fractions or total cell lysates from the treated hepatocytes.

  • Determine the protein concentration of the lysates.

  • Set up the reaction mixture containing the DGAT assay buffer, a specific concentration of cell lysate, and the this compound (if measuring direct inhibition).

  • Initiate the reaction by adding a mixture of [14C]-Oleoyl-CoA and DAG.

  • Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding lipid extraction solvents.

  • Extract the lipids and separate the radiolabeled triglycerides from other lipids using TLC.

  • Quantify the amount of radiolabeled triglyceride using a scintillation counter.

  • Express the DGAT1 activity as pmol/min/mg of protein.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of this compound in primary hepatocytes. By utilizing these methodologies, researchers can effectively assess the inhibitor's impact on triglyceride synthesis, lipid accumulation, and related gene expression, thereby advancing our understanding of DGAT1's role in liver metabolism and its potential as a therapeutic target. It is recommended to optimize the protocols, particularly the inhibitor concentrations and incubation times, for each specific experimental setup and primary hepatocyte source.

References

Application Notes and Protocols: In Vivo Dosing of DGAT-1 Inhibitors in Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors in mouse models of metabolic disease. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing their own experiments.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme that catalyzes the final step in triglyceride synthesis. Its inhibition has been a therapeutic target for metabolic diseases such as obesity, hyperlipidemia, and type 2 diabetes. DGAT-1 knockout mice have demonstrated resistance to diet-induced obesity and improved insulin sensitivity, spurring the development of small molecule inhibitors.[1][2][3][4] This document summarizes established in vivo dosing regimens and experimental protocols for several DGAT-1 inhibitors in mice.

Data Presentation: DGAT-1 Inhibitor Dosing in Mouse Models

The following tables summarize the quantitative data from various in vivo studies, providing a comparative overview of dosing strategies for different DGAT-1 inhibitors.

Table 1: Acute and Short-Term Dosing Studies

DGAT-1 InhibitorMouse ModelDose(s)Route of AdministrationStudy Duration/FrequencyKey OutcomesReference
H128db/db mice10 mg/kgOral gavageSingle doseAcutely inhibited intestinal fat absorption[5][6]
PF-04620110C57BL/6J0.01, 0.1, 1, 10 mg/kgOralSingle doseDose-responsive increase in GLP-1 and PYY[7]
PF-04620110C57BL/6N3 mg/kgOralSingle dosePerturbed postprandial gut hormone release[8]
PF-04620110High-Fat Diet-fed1 mg/kgOral gavageSingle doseDecreased plasma radioactivity from [14C] TAG[9]
Compound BC57BL/6J0.3, 1, 3, 10, 30 mg/kgOralSingle dose, 12h prior to corn oilDose-dependent reduction in plasma triglycerides[10]
T863Diet-induced obeseNot specifiedOralAcute lipid challengeDelayed fat absorption[3][11]

Table 2: Chronic Dosing Studies

DGAT-1 InhibitorMouse ModelDose(s)Route of AdministrationStudy Duration/FrequencyKey OutcomesReference
H128db/db mice3 and 10 mg/kgOral gavage5 weeks, dailyReduced body weight gain, improved hepatic steatosis (at 10 mg/kg)[5][6]
PF-04620110db/db mice0.3, 3, 15 mg/kgNot specified21 daysSignificant reduction in hepatic triglycerides[12]
Compound BDiet-induced obese1, 3, 10, 30 mg/kgOral4 weeks, twice dailyImproved obesity and insulin resistance[10]
T863Diet-induced obeseNot specifiedOral2 weeksWeight loss, reduced serum and liver triglycerides, improved insulin sensitivity[3][11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for evaluating DGAT-1 inhibitors in vivo.

Protocol 1: Acute Oral Lipid Challenge

This protocol is designed to assess the effect of a DGAT-1 inhibitor on intestinal fat absorption.

Materials:

  • DGAT-1 inhibitor of choice

  • Vehicle (e.g., 0.5% methylcellulose or 1% Tween 80)

  • Corn oil

  • Mouse gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

Procedure:

  • Fast mice for 3-4 hours or overnight prior to the experiment.[7][8][10]

  • Administer a single oral dose of the DGAT-1 inhibitor or vehicle to the respective groups of mice. Doses can range from 0.01 to 30 mg/kg depending on the compound's potency.[7][10]

  • After a specified pre-treatment time (e.g., 30 minutes to 12 hours), administer a bolus of corn oil (e.g., 3-5 mL/kg) via oral gavage.[5][7][10]

  • Collect blood samples at various time points post-corn oil administration (e.g., 0, 1, 2, 4, 6, 8, 10 hours).[7]

  • Process blood to obtain plasma and analyze for triglyceride levels.

  • Optionally, plasma can be analyzed for gut hormones such as GLP-1 and PYY.[7][8]

Protocol 2: Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol evaluates the long-term effects of a DGAT-1 inhibitor on body weight, glucose metabolism, and lipid profiles.

Materials:

  • DGAT-1 inhibitor of choice

  • Vehicle

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard rodent chow

  • Equipment for measuring body weight, food intake, and blood glucose.

Procedure:

  • Induce obesity in mice (e.g., C57BL/6J) by feeding a high-fat diet for a specified period (e.g., 10-12 weeks).[10][13]

  • Randomize the diet-induced obese mice into treatment groups based on body weight and blood glucose levels.

  • Administer the DGAT-1 inhibitor or vehicle orally, once or twice daily, for the duration of the study (e.g., 2-5 weeks).[5][6][10][11]

  • Monitor body weight and food intake regularly (e.g., daily or weekly).

  • Perform metabolic assessments at baseline and throughout the study, such as:

    • Fasting blood glucose and insulin levels.

    • Insulin tolerance tests.

    • Measurement of plasma triglycerides and cholesterol.

  • At the end of the study, collect tissues such as liver, adipose tissue, and intestine for further analysis (e.g., triglyceride content, gene expression).[5][6]

Visualizations

Signaling Pathway

DGAT1_Inhibition_Pathway Dietary_Fat Dietary Fat (Triglycerides) Fatty_Acids_MAG Fatty Acids & Monoglycerides (MAG) Dietary_Fat->Fatty_Acids_MAG Digestion DAG Diacylglycerol (DAG) Fatty_Acids_MAG->DAG Triglycerides Triglycerides (TG) DAG->Triglycerides Final Step of TG Synthesis Acyl_CoA Fatty Acyl-CoA Acyl_CoA->Triglycerides Chylomicrons Chylomicrons Triglycerides->Chylomicrons Absorption Systemic Absorption Chylomicrons->Absorption DGAT1 DGAT-1 DGAT1->DAG DGAT1_Inhibitor DGAT-1 Inhibitor DGAT1_Inhibitor->DGAT1 Inhibits

Caption: Mechanism of DGAT-1 Inhibition in Enterocytes.

Experimental Workflow

Experimental_Workflow Start Start: Mouse Model Selection (e.g., DIO mice) Acclimatization Acclimatization & High-Fat Diet Feeding Start->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing Chronic Dosing: DGAT-1 Inhibitor vs. Vehicle Randomization->Dosing Monitoring In-life Monitoring: Body Weight, Food Intake Dosing->Monitoring Metabolic_Tests Metabolic Testing: ITT, Blood Glucose, Lipids Dosing->Metabolic_Tests Endpoint Endpoint: Tissue Collection & Analysis Monitoring->Endpoint Metabolic_Tests->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

References

Application Notes and Protocols for Measuring DGAT-1 Inhibition by Inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in the final step of triglyceride synthesis. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to produce triacylglycerol (TAG).[1][2] Inhibition of DGAT-1 is a promising therapeutic strategy for the treatment of metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia. These application notes provide detailed protocols for measuring the inhibition of DGAT-1 by a specific small molecule, referred to here as "Inhibitor 3". The protocols described include biochemical and cell-based assays commonly used to characterize DGAT-1 inhibitors.

Quantitative Data Summary for Inhibitor 3

The inhibitory potency of Inhibitor 3 against DGAT-1 has been determined using various assays. The following table summarizes the key quantitative data for a representative DGAT-1 inhibitor, designated as DGAT1-IN-3, which for the purpose of this document is synonymous with "Inhibitor 3".[3]

ParameterSpeciesValueAssay Type
IC50Human DGAT-138 nMBiochemical Assay
IC50Rat DGAT-1120 nMBiochemical Assay
EC50Human DGAT-1 in CHOK1 cells0.66 µMCell-Based Assay

Note: IC50 (half-maximal inhibitory concentration) in biochemical assays measures the concentration of an inhibitor required to reduce the in vitro activity of an enzyme by 50%. EC50 (half-maximal effective concentration) in cell-based assays measures the concentration of a drug that gives half of the maximal response, in this case, the inhibition of TAG synthesis in a cellular context.

Signaling Pathway

DGAT-1 is an integral membrane protein located in the endoplasmic reticulum (ER) that plays a crucial role in the Kennedy pathway for triglyceride synthesis.

DGAT1_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT-1 FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPA FattyAcylCoA->PA FattyAcylCoA->TAG DGAT1 DGAT-1 Inhibitor3 Inhibitor 3 Inhibitor3->DGAT1 DGAT1_Inhibition_Workflow Start Start PrepEnzyme Prepare DGAT-1 Enzyme Source (e.g., microsomes from cells overexpressing DGAT-1) Start->PrepEnzyme PrepInhibitor Prepare Serial Dilutions of Inhibitor 3 Start->PrepInhibitor Incubate Incubate Enzyme, Substrates (Diacylglycerol, Acyl-CoA), and Inhibitor 3 PrepEnzyme->Incubate PrepInhibitor->Incubate StopReaction Stop Reaction Incubate->StopReaction DetectProduct Detect Product Formation (e.g., TAG) StopReaction->DetectProduct AnalyzeData Analyze Data and Calculate IC50 DetectProduct->AnalyzeData End End AnalyzeData->End

References

application of DGAT-1 inhibitor 3 in hepatic steatosis research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors in the study of hepatic steatosis. While the specific designation "DGAT-1 inhibitor 3" is not commonly referenced in the literature, this guide synthesizes data and methodologies from research on several well-characterized DGAT-1 inhibitors, offering a representative framework for their application.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][2] Its inhibition has emerged as a promising therapeutic strategy for metabolic disorders, including hepatic steatosis (fatty liver disease).[3][4] DGAT-1 inhibitors work by blocking the synthesis of triglycerides, thereby reducing their accumulation in the liver and other tissues.[3] Preclinical studies have consistently demonstrated that pharmacological inhibition of DGAT-1 can lead to reduced liver fat, decreased body weight, and improved lipid profiles.[3][4][5]

Application Notes

Mechanism of Action

DGAT-1 inhibitors primarily exert their effects by directly blocking the enzymatic activity of DGAT-1, which is located in the endoplasmic reticulum. This inhibition prevents the esterification of diacylglycerol to form triglycerides.[1][2] The reduction in triglyceride synthesis leads to a decrease in the lipid droplets that characterize hepatic steatosis.[4] Furthermore, some studies suggest that DGAT-1 inhibition may also enhance fatty acid oxidation, providing an additional mechanism for reducing hepatic lipid content.[4][5][6]

In Vitro Applications

In vitro studies using hepatocyte cell lines, such as HepG2, are crucial for the initial screening and mechanistic characterization of DGAT-1 inhibitors. These models allow for the direct assessment of an inhibitor's effect on cellular triglyceride synthesis and lipid accumulation in a controlled environment. Key applications include determining the potency (IC50) of the inhibitor and investigating its impact on pathways related to lipid metabolism and cellular stress.

In Vivo Applications

Animal models are essential for evaluating the therapeutic potential of DGAT-1 inhibitors for hepatic steatosis. Common models include diet-induced obese (DIO) mice and genetically obese models like the db/db mouse.[4] In vivo studies are designed to assess the inhibitor's efficacy in reducing liver fat content, its effects on overall metabolic parameters (body weight, plasma lipids, glucose tolerance), and its safety profile.

Quantitative Data Presentation

The following tables summarize the quantitative effects of various DGAT-1 inhibitors in preclinical models of hepatic steatosis.

Table 1: Effect of DGAT-1 Inhibitors on Hepatic and Metabolic Parameters in In Vivo Models

InhibitorAnimal ModelDoseDurationChange in Hepatic TriglyceridesChange in Body WeightChange in Serum TriglyceridesReference
H128db/db mice10 mg/kg5 weeksMarkedly decreasedSignificantly inhibited gainPronounced reduction[4][6]
T863Diet-induced obese miceNot specified2 weeksSignificantly decreasedWeight lossReduction[3]
A-922500C57BL/6 mice3 mg/kgAcuteAttenuated postprandial riseNot applicableAbolished postprandial response[7]
Antisense Oligonucleotide (ASO)High-fat diet-fed mice50 mg/kg (twice weekly)1 week (pretreatment)~40% reduction in increaseNot specifiedNot specified[8]

Table 2: Effect of DGAT-1 Inhibition on Gene Expression in the Liver

InhibitorAnimal ModelKey Genes AffectedDirection of ChangeImplied EffectReference
H128db/db miceCPT1, PPARαIncreasedEnhanced fatty acid oxidation[4][6]

Experimental Protocols

In Vitro Protocol: Assessment of DGAT-1 Inhibition on Triglyceride Synthesis in HepG2 Cells

This protocol provides a general method for evaluating the effect of a DGAT-1 inhibitor on triglyceride synthesis in a human hepatocyte cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • DGAT-1 inhibitor of interest

  • DMSO (vehicle control)

  • [¹⁴C]-oleic acid or a commercial triglyceride quantification kit

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solution (e.g., hexane:isopropanol, 3:2 v/v)

  • Scintillation counter or spectrophotometer

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Inhibitor Preparation: Prepare stock solutions of the DGAT-1 inhibitor in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment:

    • Wash the cells once with PBS.

    • Add fresh, serum-free DMEM containing the DGAT-1 inhibitor at various concentrations. Include a vehicle-only control (DMSO).

    • Pre-incubate the cells with the inhibitor for 30 minutes to 1 hour.

  • Triglyceride Synthesis Assay (Radiolabeling Method):

    • Following pre-incubation, add [¹⁴C]-oleic acid (complexed to BSA) to each well and incubate for 3-4 hours.

    • Wash the cells three times with cold PBS to remove unincorporated oleic acid.

    • Extract total lipids from the cells using a hexane:isopropanol solution.

    • Separate the lipid classes using thin-layer chromatography (TLC) or another suitable method.

    • Quantify the amount of radiolabel incorporated into the triglyceride fraction using a scintillation counter.

  • Triglyceride Synthesis Assay (Colorimetric Method):

    • After the inhibitor treatment period, wash the cells with PBS and lyse them.

    • Measure the total triglyceride content in the cell lysates using a commercially available colorimetric assay kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as a percentage of the control (vehicle-treated) and calculate the IC50 value for the inhibitor.

In Vivo Protocol: Evaluation of a DGAT-1 Inhibitor in a Diet-Induced Obese (DIO) Mouse Model of Hepatic Steatosis

This protocol outlines a typical in vivo study to assess the efficacy of a DGAT-1 inhibitor in a mouse model of hepatic steatosis.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD, e.g., 60% kcal from fat)

  • Standard chow diet

  • DGAT-1 inhibitor

  • Vehicle for oral gavage (e.g., 0.5% Tween-80 in water)

  • Gavage needles

  • Equipment for blood collection and tissue harvesting

  • Histology supplies (formalin, embedding cassettes)

  • Kits for measuring plasma and liver triglycerides, cholesterol, ALT, and AST

Procedure:

  • Induction of Hepatic Steatosis:

    • Acclimatize mice for one week on a standard chow diet.

    • Divide mice into two main groups: one remaining on the chow diet (lean control) and one fed an HFD to induce obesity and hepatic steatosis. This induction period typically lasts for 8-12 weeks.

  • Inhibitor Treatment:

    • After the induction period, randomize the HFD-fed mice into two subgroups: one receiving the vehicle and the other receiving the DGAT-1 inhibitor.

    • Administer the inhibitor or vehicle daily via oral gavage for a period of 2 to 5 weeks.

    • Monitor body weight and food intake regularly throughout the treatment period.

  • Endpoint Analysis:

    • At the end of the treatment period, fast the mice overnight.

    • Collect blood via cardiac puncture or another appropriate method for analysis of plasma lipids (triglycerides, cholesterol) and liver enzymes (ALT, AST).

    • Euthanize the mice and harvest the livers.

  • Liver Analysis:

    • Weigh the entire liver.

    • Take a portion of the liver for histological analysis. Fix in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Oil Red O (for frozen sections) to visualize lipid droplets.

    • Homogenize another portion of the liver to measure hepatic triglyceride and cholesterol content.

  • Data Analysis:

    • Compare the data from the inhibitor-treated group with the vehicle-treated HFD group and the lean control group.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Visualizations

DGAT1_Inhibition_Pathway cluster_0 Fatty_Acyl_CoA Fatty Acyl-CoA Diacylglycerol Diacylglycerol (DAG) Fatty_Acyl_CoA->Diacylglycerol Multiple Steps Triglycerides Triglycerides (TG) Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->Diacylglycerol Multiple Steps Diacylglycerol->Triglycerides Acylation Lipid_Droplet Lipid Droplet Accumulation Triglycerides->Lipid_Droplet DGAT1_enzyme DGAT-1 Inhibitor DGAT-1 Inhibitor Inhibitor->DGAT1_enzyme Inhibition Hepatic_Steatosis Hepatic Steatosis Lipid_Droplet->Hepatic_Steatosis Experimental_Workflow start Start: Select Animal Model (e.g., C57BL/6J mice) diet_induction Induce Hepatic Steatosis (High-Fat Diet for 8-12 weeks) start->diet_induction randomization Randomize Mice into Treatment Groups diet_induction->randomization treatment Daily Oral Gavage (Vehicle vs. DGAT-1 Inhibitor) for 2-5 weeks randomization->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring endpoint Endpoint Analysis (Fasting, Blood & Tissue Collection) treatment->endpoint analysis Analyze Samples: - Plasma Lipids & Enzymes - Liver Weight & Histology - Liver Triglyceride Content endpoint->analysis conclusion Conclusion: Evaluate Efficacy of Inhibitor analysis->conclusion

References

Application Notes and Protocols for Studying Insulin Sensitivity Using DGat-1 Inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis.[1] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for metabolic diseases, including obesity and type 2 diabetes.[1][2] DGAT-1 inhibitors have been shown to reduce triglyceride accumulation, decrease body weight, and importantly, improve insulin sensitivity.[1] These application notes provide detailed protocols for utilizing DGAT-1 inhibitor 3 to study its effects on insulin sensitivity in both in vitro and in vivo models.

Mechanism of Action: DGAT1 catalyzes the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides (TG).[2] By blocking this enzymatic action, DGAT-1 inhibitors prevent the synthesis and storage of triglycerides in tissues like the liver and adipose tissue.[2] The reduction in intracellular lipid accumulation is believed to alleviate the lipid-induced insulin resistance, a key factor in the pathogenesis of type 2 diabetes.[2] One of the proposed mechanisms for improved insulin sensitivity is the upregulation of hepatic insulin receptor substrate 2 (IRS2), a key component of the insulin signaling pathway.[1][3]

Compound Information: this compound

This compound is a potent inhibitor of DGAT-1 with a reported half-maximal inhibitory concentration (IC50) of 0.038 µM. While extensive in vivo data for this specific inhibitor is not yet widely published, its potency suggests it is a valuable tool for studying the physiological roles of DGAT1. For the purpose of these protocols, data from other well-characterized DGAT-1 inhibitors with similar mechanisms of action, such as T-863 and A-922500, will be presented as representative examples of the expected outcomes.

Data Presentation

Table 1: In Vitro Efficacy of DGAT-1 Inhibitors

CompoundTargetIC50 (nM)Cell LineAssayReference
This compoundDGAT-138-Enzyme Activity AssayMedChemExpress
T-863Human DGAT-115Insect cells expressing human DGAT1Enzyme Activity Assay[1]
T-863Mouse DGAT-1~15Insect cells expressing mouse DGAT1Enzyme Activity Assay[1]
A-922500Human DGAT-19-Enzyme Activity AssayGLPBIO
A-922500Mouse DGAT-122-Enzyme Activity AssayGLPBIO

Table 2: In Vivo Effects of Representative DGAT-1 Inhibitors on Metabolic Parameters

CompoundAnimal ModelDoseDurationEffect on Body WeightEffect on Serum TriglyceridesEffect on Insulin SensitivityReference
T-863Diet-induced obese mice30 mg/kg/day (oral)2 weeksDecreasedReducedImproved[1][3]
H128db/db mice3 and 10 mg/kg/day (oral)5 weeksInhibited gainReducedNo significant improvement[4]
GSK2973980ADiet-induced obese miceNot specifiedNot specifiedReducedReducedNot specified
Compound B (A-922500)Diet-induced obese miceNot specifiedLong-termReduced gain-Improved[5][6]

Experimental Protocols

In Vitro: Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol details how to assess the effect of this compound on insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin

  • Insulin, Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX) for differentiation

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% CS and penicillin-streptomycin.

    • Induce differentiation 2 days post-confluence by switching to DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin for 2 days.

    • For the next 2 days, culture the cells in DMEM with 10% FBS and 10 µg/mL insulin.

    • Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the media every 2 days. Mature adipocytes are typically ready for experiments 8-12 days post-differentiation.

  • Treatment with this compound:

    • Pre-incubate the differentiated 3T3-L1 adipocytes with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) in serum-free DMEM for 18-24 hours.

  • Glucose Uptake Assay:

    • Wash the cells twice with warm KRH buffer.

    • Incubate the cells in KRH buffer for 2 hours at 37°C to serum starve.

    • Stimulate the cells with 100 nM insulin or vehicle for 30 minutes at 37°C.

    • Initiate glucose uptake by adding 0.5 µCi/mL 2-deoxy-D-[³H]-glucose or 100 µM 2-NBDG for 10 minutes at 37°C.

    • Terminate the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with 0.1% SDS.

    • For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter. For fluorescent glucose analogs, measure the fluorescence using a plate reader.

    • Normalize the glucose uptake to the total protein content of each well.

In Vivo: Insulin Tolerance Test (ITT) in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes how to evaluate the effect of this compound on whole-body insulin sensitivity in mice with diet-induced obesity.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle solution for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Human insulin (e.g., Humulin R)

  • Handheld glucometer and test strips

  • Restrainers for mice

Procedure:

  • Induction of Obesity and Treatment:

    • Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

    • Administer this compound (e.g., 10, 30 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).

  • Insulin Tolerance Test (ITT):

    • Fast the mice for 4-6 hours.

    • Record the baseline blood glucose level (t=0) from a tail snip.

    • Administer an intraperitoneal (IP) injection of insulin (0.75 U/kg body weight).

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-insulin injection.

    • Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each group. A lower AUC indicates improved insulin sensitivity.

Analysis of Hepatic Insulin Signaling

This protocol outlines the Western blot analysis of key proteins in the hepatic insulin signaling pathway.

Materials:

  • Liver tissue samples from treated and control mice

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting apparatus

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-IRS1 (Ser307), anti-IRS1, anti-IRS2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Tissue Collection and Protein Extraction:

    • At the end of the treatment period, fast mice overnight.

    • Administer an IP injection of insulin (5 U/kg) or saline.

    • After 15 minutes, euthanize the mice and collect liver tissue, immediately snap-freezing it in liquid nitrogen.

    • Homogenize the liver tissue in ice-cold RIPA buffer.

    • Centrifuge the homogenates and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).

Visualizations

DGAT1_Inhibition_Pathway DGAT1_Inhibitor_3 This compound DGAT1 DGAT1 DGAT1_Inhibitor_3->DGAT1 Triglycerides Triglyceride Synthesis DGAT1->Triglycerides Catalyzes Lipid_Accumulation Tissue Lipid Accumulation (Liver, Adipose) Triglycerides->Lipid_Accumulation IRS2 Hepatic IRS2 Expression Lipid_Accumulation->IRS2 PI3K PI3K IRS2->PI3K Activates Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS2 Phosphorylates Akt Akt Phosphorylation PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Mechanism of improved insulin sensitivity by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies 3T3L1_Culture Culture & Differentiate 3T3-L1 cells Inhibitor_Treatment_vitro Treat with This compound 3T3L1_Culture->Inhibitor_Treatment_vitro Glucose_Uptake_Assay Perform Glucose Uptake Assay Inhibitor_Treatment_vitro->Glucose_Uptake_Assay Analyze_Data_vitro Analyze Glucose Uptake Glucose_Uptake_Assay->Analyze_Data_vitro DIO_Model Induce Diet-Induced Obesity in Mice Inhibitor_Treatment_vivo Treat with This compound DIO_Model->Inhibitor_Treatment_vivo ITT Perform Insulin Tolerance Test (ITT) Inhibitor_Treatment_vivo->ITT Tissue_Harvest Harvest Liver Tissue Inhibitor_Treatment_vivo->Tissue_Harvest Analyze_Data_vivo Analyze ITT and Western Blot Data ITT->Analyze_Data_vivo Western_Blot Analyze Insulin Signaling Proteins Tissue_Harvest->Western_Blot Western_Blot->Analyze_Data_vivo

Caption: Experimental workflow for studying this compound.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS (1/2) IR->IRS Tyr Phosphorylation PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes GSK3 GSK3 Akt->GSK3 Inhibits Glycogen_synthesis Glycogen Synthesis Akt->Glycogen_synthesis Promotes FOXO1 FOXO1 Akt->FOXO1 Inhibits Gluconeogenesis Gluconeogenesis Akt->Gluconeogenesis Inhibits AS160->GLUT4_translocation Inhibits GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake GSK3->Glycogen_synthesis Inhibits FOXO1->Gluconeogenesis Promotes

Caption: Simplified overview of the insulin signaling pathway.

References

Application Notes and Protocols: DGAT-1 Inhibitors in Postprandial Hyperlipidemia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in the final step of triglyceride (TG) synthesis.[1][2][3] Located in the endoplasmic reticulum, DGAT1 plays a significant role in the absorption of dietary fats within the enterocytes of the small intestine.[2][4] By catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, it forms triglycerides that are then packaged into chylomicrons for secretion into the bloodstream.[1][2] Inhibition of intestinal DGAT1 has emerged as a promising therapeutic strategy to manage postprandial hyperlipidemia, a condition characterized by an excessive increase in circulating triglyceride-rich lipoproteins after a meal and an independent risk factor for cardiovascular disease.[5][6]

These application notes provide a comprehensive overview of the use of DGAT-1 inhibitors in preclinical and clinical studies of postprandial hyperlipidemia, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action

DGAT-1 inhibitors primarily exert their effects by blocking the synthesis of triglycerides in the small intestine.[3] This leads to a reduction in the assembly and secretion of chylomicrons, the primary carriers of dietary fat in the blood.[7][8] Consequently, the post-meal spike in plasma triglyceride levels is significantly blunted.[5][7]

Beyond their direct impact on lipid absorption, DGAT-1 inhibitors have also been shown to modulate the secretion of gut hormones.[9][10][11] Inhibition of DGAT1 can lead to an increase in the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play a role in satiety, gastric emptying, and glucose homeostasis.[9][11][12] This effect may be due to the increased presence of unabsorbed lipids in the distal intestine, stimulating L-cells to secrete these incretins.[12]

Data Presentation

The following tables summarize the quantitative effects of various DGAT-1 inhibitors on key metabolic parameters in both preclinical and clinical studies.

Table 1: Preclinical Efficacy of DGAT-1 Inhibitors on Postprandial Triglycerides
DGAT-1 InhibitorAnimal ModelDoseRoute of Administration% Reduction in Postprandial Triglyceride Excursion (AUC)Reference
A-922500C57BL/6 Mice3 mg/kgOral~100%[5]
H128db/db Mice10 mg/kgOralSignificant inhibition (exact % not specified)[13]
T863Diet-induced Obese Mice10 mg/kgOralSignificantly blunted up to 24h[14]
GSK2973980AMiceNot specifiedOralSignificant reduction
Intestinally Targeted Inhibitor 7RatsNot specifiedOralRobust suppression[4]
Table 2: Clinical Efficacy of DGAT-1 Inhibitors on Fasting and Postprandial Triglycerides
DGAT-1 InhibitorPatient PopulationDoseDuration of Treatment% Reduction in Fasting Triglycerides% Reduction in Postprandial TriglyceridesReference
PradigastatFamilial Chylomicronemia Syndrome (FCS)20 mg/day21 days41%Substantial reduction[15][16][17]
PradigastatFamilial Chylomicronemia Syndrome (FCS)40 mg/day21 days70%Substantial reduction[15][16][17]
AZD7687Overweight/Obese Men≥5 mg/day7 daysNot reportedDose-dependent reduction[18]
Table 3: Effects of DGAT-1 Inhibitors on Apolipoprotein B48 (ApoB48)
DGAT-1 InhibitorPatient PopulationDoseEffect on Fasting ApoB48Effect on Postprandial ApoB48Reference
PradigastatFamilial Chylomicronemia Syndrome (FCS)20 mg/daySignificant decreaseSubstantial reduction[16]
PradigastatFamilial Chylomicronemia Syndrome (FCS)40 mg/daySignificant decreaseSubstantial reduction[16]

Experimental Protocols

Protocol 1: Evaluation of a DGAT-1 Inhibitor in a Rodent Model of Postprandial Hyperlipidemia

This protocol describes a typical oral fat tolerance test in mice to assess the efficacy of a DGAT-1 inhibitor.

1. Animals and Acclimation:

  • Use male C57BL/6 mice, 8-10 weeks old.

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Allow at least one week for acclimation before the experiment.

  • Provide standard chow and water ad libitum.

2. Dosing and Fasting:

  • Fast the mice for 4-6 hours prior to the experiment.

  • Administer the DGAT-1 inhibitor or vehicle control via oral gavage. The volume is typically 10 ml/kg.

  • The inhibitor should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween 80 in water).

3. Oral Fat Challenge:

  • One hour after inhibitor administration, administer an oral bolus of corn oil (e.g., 10 ml/kg) via gavage.[13]

4. Blood Sampling:

  • Collect blood samples (e.g., via tail vein) at baseline (pre-dose) and at 1, 2, 4, and 6 hours post-oil challenge.[7]

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

5. Plasma Analysis:

  • Centrifuge the blood samples to separate plasma.

  • Measure plasma triglyceride concentrations using a commercial enzymatic assay kit.

6. Data Analysis:

  • Calculate the area under the curve (AUC) for the plasma triglyceride concentration versus time.

  • Compare the AUC between the inhibitor-treated and vehicle-treated groups to determine the percentage of inhibition.

Protocol 2: Assessment of Chylomicron Secretion using Triton WR-1339

This protocol is used to directly measure the effect of a DGAT-1 inhibitor on the rate of chylomicron secretion.

1. Animals and Dosing:

  • Follow the same animal and dosing procedures as in Protocol 1.

2. Triton WR-1339 Administration:

  • Immediately before the oral fat challenge, inject the mice intravenously with Triton WR-1339 (e.g., 500 mg/kg in saline). Triton WR-1339 is a non-ionic detergent that inhibits lipoprotein lipase, preventing the clearance of triglyceride-rich lipoproteins from the plasma.

3. Oral Fat Challenge and Blood Sampling:

  • Administer the oral corn oil bolus.

  • Collect blood samples at baseline and at specified time points (e.g., 1, 2, and 4 hours) after the oil challenge.

4. Plasma Analysis:

  • Measure plasma triglyceride concentrations as described in Protocol 1. The rate of triglyceride accumulation in the plasma reflects the rate of intestinal lipoprotein secretion.

5. Data Analysis:

  • Compare the rate of triglyceride increase over time between the inhibitor-treated and vehicle-treated groups.

Visualizations

Signaling Pathway of DGAT-1 in Triglyceride Synthesis and Chylomicron Formation

DGAT1_Pathway cluster_enterocyte Dietary_Fat Dietary Fat (Triglycerides) FA_MG Fatty Acids & Monoglycerides Dietary_Fat->FA_MG Digestion Enterocyte Intestinal Enterocyte FA_MG->Enterocyte DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Chylomicron Chylomicron Triglycerides->Chylomicron ApoB48 ApoB48 ApoB48->Chylomicron Bloodstream Bloodstream Chylomicron->Bloodstream Secretion DGAT1_Inhibitor DGAT-1 Inhibitor DGAT1_Inhibitor->DGAT1

Caption: DGAT-1 catalyzes the final step of triglyceride synthesis in enterocytes for chylomicron assembly.

Experimental Workflow for Evaluating a DGAT-1 Inhibitor

Experimental_Workflow Start Start Acclimation Animal Acclimation (e.g., C57BL/6 mice) Start->Acclimation Fasting Fasting (4-6 hours) Acclimation->Fasting Grouping Randomization into Groups (Vehicle vs. DGAT-1 Inhibitor) Fasting->Grouping Dosing Oral Administration of DGAT-1 Inhibitor or Vehicle Grouping->Dosing Fat_Challenge Oral Fat Challenge (Corn Oil) Dosing->Fat_Challenge Blood_Collection Serial Blood Sampling (0, 1, 2, 4, 6h) Fat_Challenge->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation TG_Analysis Triglyceride Analysis Plasma_Separation->TG_Analysis Data_Analysis Data Analysis (AUC Calculation) TG_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an oral fat tolerance test to assess DGAT-1 inhibitor efficacy.

Logical Relationship of DGAT-1 Inhibition and Gut Hormone Secretion

DGAT1_GLP1_Relationship DGAT1_Inhibition DGAT-1 Inhibition in Small Intestine TG_Synthesis_Decrease Decreased Triglyceride Re-synthesis DGAT1_Inhibition->TG_Synthesis_Decrease Lipid_Distal Increased Lipid Delivery to Distal Intestine TG_Synthesis_Decrease->Lipid_Distal L_Cell_Stimulation L-Cell Stimulation Lipid_Distal->L_Cell_Stimulation GLP1_PYY_Increase Increased GLP-1 and PYY Secretion L_Cell_Stimulation->GLP1_PYY_Increase Gastric_Emptying_Delay Delayed Gastric Emptying GLP1_PYY_Increase->Gastric_Emptying_Delay Satiety_Increase Increased Satiety GLP1_PYY_Increase->Satiety_Increase

Caption: DGAT-1 inhibition leads to increased GLP-1 and PYY secretion.

Conclusion

The inhibition of DGAT1 is a well-validated and effective strategy for reducing postprandial hyperlipidemia. The data from numerous preclinical and clinical studies demonstrate that DGAT-1 inhibitors can significantly lower both fasting and post-meal triglyceride levels. The provided protocols offer a framework for researchers to evaluate the efficacy of novel DGAT-1 inhibitors. Further research into the long-term metabolic benefits and safety profiles of these compounds is ongoing and will be crucial for their potential application in the treatment of metabolic diseases.

References

Application Notes and Protocols for Biochemical Assays of DGAT-1 Inhibitor Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, catalyzing the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides.[1][2] Its role in lipid metabolism has made it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] This document provides detailed application notes and protocols for various biochemical assays to determine the potency and efficacy of DGAT-1 inhibitors, including the inhibitor designated as "3".

Data Presentation: Potency of DGAT-1 Inhibitors

The following table summarizes the in vitro potency (IC50) of several known DGAT-1 inhibitors, providing a comparative overview for researchers.

InhibitorHuman DGAT-1 IC50 (nM)Murine/Rat DGAT-1 IC50 (nM)Assay TypeReference
Inhibitor 3 (PF-04620110) 19-Not Specified[3]
DGAT1-IN-3 38120Not SpecifiedMedchemExpress
T863 49Potent InhibitionCPM Fluorescent Assay[4]
T863 17-TLC Assay[4]
A-922500 922Not Specified[5]
Pyrimidinooxazine 1 72-Not Specified[3]
Pyrimidodihydropyridinone 4 60-Enzymatic Assay[3]
H128 98-Not Specified[2]
Gallic Acid 667-Cell-free Assay[6]
Cyanidin 8600-Cell-free Assay[6]

Signaling Pathway and Experimental Workflows

To visualize the biochemical context and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

DGAT-1 Signaling Pathway

DGAT1_Pathway cluster_upstream Upstream Regulation cluster_reaction DGAT-1 Catalyzed Reaction cluster_downstream Downstream Effects of Inhibition Glucose Glucose DGAT1_Gene DGAT1 Gene Glucose->DGAT1_Gene enhances mRNA expression Insulin Insulin Insulin->DGAT1_Gene enhances mRNA expression HNF4A HNF4A HNF4A->DGAT1_Gene regulates transcription MYB96 MYB96 MYB96->DGAT1_Gene activates transcription DGAT1_Enzyme DGAT-1 Enzyme DGAT1_Gene->DGAT1_Enzyme translation Triglycerides Triglycerides DGAT1_Enzyme->Triglycerides CoA Coenzyme A DGAT1_Enzyme->CoA Reduced_TG_Synthesis Reduced Triglyceride Synthesis DGAT1_Enzyme->Reduced_TG_Synthesis Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1_Enzyme Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->DGAT1_Enzyme DGAT1_Inhibitor DGAT-1 Inhibitor (e.g., Inhibitor 3) DGAT1_Inhibitor->DGAT1_Enzyme inhibits Increased_FAO Increased Intestinal Fatty Acid Oxidation Reduced_TG_Synthesis->Increased_FAO Reduced_Energy_Intake Reduced Energy Intake Reduced_TG_Synthesis->Reduced_Energy_Intake Altered_Lipid_Handling Altered Gut Lipid Handling & Hormone Secretion Reduced_TG_Synthesis->Altered_Lipid_Handling

Caption: DGAT-1 signaling pathway and effects of inhibition.

Experimental Workflow: Fluorescence-Based DGAT-1 Assay (CPM Method)

CPM_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection Microsomes Prepare Microsomes (with DGAT-1) Incubate Incubate Microsomes, Substrates, and Inhibitor 3 Microsomes->Incubate Substrates Prepare Substrates: 1,2-Dioleoylglycerol (DOG) Oleoyl-CoA Substrates->Incubate Inhibitor Prepare DGAT-1 Inhibitor 3 (various concentrations) Inhibitor->Incubate Stop Stop Reaction (e.g., with SDS) Incubate->Stop Add_CPM Add CPM Reagent (reacts with free CoA-SH) Stop->Add_CPM Measure_Fluorescence Measure Fluorescence (Excitation: ~355 nm, Emission: ~460 nm) Add_CPM->Measure_Fluorescence

Caption: Workflow for the CPM-based fluorescent DGAT-1 assay.

Experimental Protocols

Protocol 1: Fluorescence-Based DGAT-1 Activity Assay using NBD-Palmitoyl-CoA

This assay measures DGAT-1 activity by quantifying the incorporation of a fluorescently labeled fatty acyl-CoA (NBD-palmitoyl-CoA) into triglycerides.

Materials and Reagents:

  • HEK293T cells overexpressing human DGAT-1

  • Cell lysis buffer (50 mM Tris-HCl pH 7.6, 250 mM sucrose)

  • 1 M Tris-HCl, pH 7.6

  • 1 M MgCl2

  • 4 mM 1,2-dioleoylglycerol (DOG) in acetone

  • 12.5 mg/mL BSA

  • 500 µM NBD-palmitoyl-CoA in 20 mM Tris-HCl, pH 7.6

  • This compound (in appropriate solvent, e.g., DMSO)

  • Organic solvent for extraction (e.g., chloroform:methanol 2:1)

  • TLC plates

  • Fluorescent imaging system

Procedure:

  • Membrane Preparation:

    • Harvest HEK293T cells expressing DGAT-1.

    • Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication or dounce homogenization.

    • Centrifuge at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in lysis buffer. Determine protein concentration.

  • Assay Reaction:

    • In a glass test tube, prepare a master mix containing (per reaction):

      • 20 µL of 1 M Tris-HCl (pH 7.6)

      • 4 µL of 1 M MgCl2

      • 10 µL of 4 mM DOG

      • 10 µL of 12.5 mg/ml BSA

      • 10 µL of 500 µM NBD-palmitoyl CoA

      • 96 µL of water

    • Add a desired amount of this compound or vehicle control to the tubes.

    • Initiate the reaction by adding 20-50 µg of the membrane protein preparation.

    • The final reaction volume should be 200 µL.

    • Incubate at 37°C for 10-20 minutes. The reaction is linear within this time frame with up to 50 µg of protein.[7]

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding an organic solvent mixture (e.g., 1 mL of chloroform:methanol 2:1).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid 80:20:1).

    • Visualize and quantify the NBD-labeled triglyceride product using a fluorescent imaging system.[5][7]

Protocol 2: Homogeneous Fluorescence-Based DGAT-1 Assay (CPM Method)

This high-throughput assay measures the release of Coenzyme A (CoA) with a free sulfhydryl group, which reacts with the pro-fluorescent probe 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) to generate a fluorescent product.[8]

Materials and Reagents:

  • Microsomal membranes from insect cells (e.g., Sf9) overexpressing human DGAT-1

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • 1% Triton X-100

  • 1,2-dioleoylglycerol (DOG)

  • Oleoyl-CoA

  • This compound (in DMSO)

  • Stop Solution (e.g., 0.1% SDS)

  • CPM reagent (1 mM)

  • 96- or 384-well plates

  • Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Assay Setup (384-well format):

    • Add this compound at various concentrations in DMSO to the wells.

    • Prepare a reaction mixture containing:

      • 0.25 µg of total microsomal protein

      • 50 mM HEPES, pH 7.5

      • 1% Triton X-100

      • 10% DMSO (final concentration)

      • 312.5 µM oleoyl-CoA

      • 625 µM 1,2-DOG

    • The final reaction volume is 25 µL.[8]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the DGAT-1 microsomes.

    • Incubate for 30 minutes at room temperature.[8]

  • Detection:

    • Stop the reaction by adding the stop solution (e.g., SDS to a final concentration of 0.1%) and incubate for an additional 30 minutes.[8]

    • Add one-tenth volume of 1 mM CPM to the reaction.

    • Incubate at room temperature for another 30 minutes.[8]

    • Read the fluorescence on a plate reader at an excitation of ~355 nm and an emission of ~460 nm.[8]

Protocol 3: LC/MS-Based DGAT-1 Activity Assay

This label-free method directly measures the formation of the triglyceride product, offering high specificity and the ability to use native substrates.

Materials and Reagents:

  • Human DGAT-1 enzyme preparation (e.g., from homogenized cells)

  • Enzyme Buffer

  • Diolein

  • Oleoyl-CoA

  • This compound

  • Quench solution (e.g., acetonitrile with an internal standard)

  • LC/MS system

Procedure:

  • Enzyme and Substrate Preparation:

    • Dilute the DGAT-1 enzyme preparation to a working concentration (e.g., 0.025 mg/mL) in the enzyme buffer.[9]

    • Prepare a substrate mixture of diolein and oleoyl-CoA (e.g., 100 µM each).[9]

  • Assay Reaction (384-well plate):

    • Add this compound at various concentrations.

    • Add the substrate mixture to the wells.

    • Initiate the reaction by adding the DGAT-1 enzyme.

    • Incubate for a set time (e.g., 30 minutes) at room temperature, ensuring the reaction is in the linear range.[9][10]

  • Sample Preparation and Analysis:

    • Stop the reaction by adding a quench solution containing an internal standard.

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Inject the samples into an LC/MS system to separate and quantify the triglyceride product relative to the internal standard.[9][11]

Conclusion

The choice of assay for determining the potency and efficacy of DGAT-1 inhibitors depends on the specific research needs, including throughput requirements, availability of specialized equipment, and the desire for label-free detection. The protocols provided herein offer robust and validated methods for characterizing novel DGAT-1 inhibitors like inhibitor "3". For a comprehensive understanding, it is often beneficial to utilize multiple assay formats to confirm the inhibitory activity and mechanism of action.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) of DGAT-1 Inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane protein located in the endoplasmic reticulum that plays a crucial role in the final step of triglyceride (TG) synthesis.[1][2] This process is central to fat storage and metabolism, making DGAT1 a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[3][4] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[5] The development of small molecule inhibitors targeting DGAT1 is a promising strategy for modulating lipid metabolism.[6]

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the engagement of a drug candidate with its target protein in a cellular environment.[7][8] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[8] When a protein is heated, it denatures and aggregates. However, the binding of a ligand, such as a small molecule inhibitor, can increase the thermal stability of the protein, resulting in a higher denaturation temperature.[8] By measuring the amount of soluble protein remaining after a heat challenge at various temperatures, a "melting curve" can be generated. A shift in this curve in the presence of a compound indicates target engagement.[9]

This document provides a detailed protocol for performing a CETSA to validate the target engagement of a novel DGAT-1 inhibitor, designated here as "Inhibitor 3". Given that DGAT1 is a multi-pass transmembrane protein, this protocol incorporates modifications, such as detergent-based extraction, to ensure the effective solubilization and detection of the target protein.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DGAT-1 signaling pathway in triglyceride synthesis and the experimental workflow for the Cellular Thermal Shift Assay.

DGAT1_Pathway cluster_upstream Upstream Substrates cluster_dgat1 DGAT1 Catalysis cluster_downstream Downstream Products & Effects Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglycerides (TG) Triglycerides (TG) DGAT1->Triglycerides (TG) Lipid Droplet Formation Lipid Droplet Formation Triglycerides (TG)->Lipid Droplet Formation VLDL Assembly VLDL Assembly Triglycerides (TG)->VLDL Assembly Inhibitor 3 Inhibitor 3 Inhibitor 3->DGAT1 Inhibition

DGAT-1 Signaling Pathway in Triglyceride Synthesis

CETSA_Workflow A 1. Cell Culture and Treatment (e.g., HepG2 cells expressing DGAT1) B 2. Compound Incubation (Vehicle or DGAT-1 Inhibitor 3) A->B C 3. Thermal Challenge (Apply temperature gradient) B->C D 4. Cell Lysis with Detergent (e.g., RIPA buffer with 1% Triton X-100) C->D E 5. Separation of Soluble Fraction (Centrifugation) D->E F 6. Protein Quantification (e.g., Western Blot for DGAT1) E->F G 7. Data Analysis (Melt curve and ITDRF curve generation) F->G

CETSA Experimental Workflow for DGAT-1

Experimental Protocols

Materials and Reagents
  • Cell Line: HepG2 cells (or other suitable cell line with endogenous or overexpressed DGAT1)

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • Vehicle Control: DMSO

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitor cocktail

  • Alternative Lysis Buffer for Membrane Proteins: PBS with 1% Triton X-100 and protease inhibitor cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibody: Anti-DGAT1 antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Thermal cycler or heating blocks

Protocol 1: CETSA Melt Curve Analysis

This protocol is designed to determine the thermal stability of DGAT1 in the presence and absence of Inhibitor 3.

  • Cell Culture: Seed HepG2 cells in 10 cm dishes and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours at 37°C.

  • Cell Harvesting: Wash cells twice with ice-cold PBS and scrape them into a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in PBS containing the same concentration of vehicle or inhibitor as in the treatment step.

  • Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point to be tested (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C).

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat for 3 minutes at the respective temperatures, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Add an equal volume of 2x lysis buffer containing detergent (e.g., PBS with 2% Triton X-100 and protease inhibitors) to each tube. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

  • Sample Preparation for Western Blot: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration using a BCA assay. Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-DGAT1 antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C). Plot the normalized intensity versus temperature to generate the melt curves for both vehicle and inhibitor-treated samples.

Protocol 2: Isothermal Dose-Response Fingerprinting (ITDRF)

This protocol is used to determine the potency of Inhibitor 3 in stabilizing DGAT1 at a fixed temperature.

  • Cell Culture and Harvesting: Follow steps 1-3 from Protocol 1.

  • Compound Titration: Resuspend the cell pellet in PBS. Aliquot the cell suspension into PCR tubes. Add serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control to the tubes. Incubate for 1-2 hours at 37°C.

  • Thermal Challenge: Heat all samples at a single, pre-determined temperature for 3 minutes. This temperature should be in the steep part of the DGAT1 melt curve determined in Protocol 1 (e.g., a temperature where ~20-50% of the protein is denatured in the absence of the inhibitor). Follow with a 3-minute cooling step at room temperature.

  • Lysis, Separation, and Detection: Follow steps 7-12 from Protocol 1.

  • Data Analysis: Quantify the band intensities for each inhibitor concentration. Normalize the data, setting the signal from the highest inhibitor concentration (maximum stabilization) as 100% and the vehicle control as 0% stabilization. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation

The following tables summarize hypothetical but representative quantitative data that could be obtained from the CETSA experiments described above.

Table 1: CETSA Melt Curve Data for DGAT1 with Inhibitor 3

Temperature (°C)Vehicle (Normalized Intensity)Inhibitor 3 (10 µM) (Normalized Intensity)
401.001.00
450.950.98
500.750.92
550.480.85
600.250.65
650.100.40
700.050.20
Tagg (°C) ~56 ~63
ΔTagg (°C) -~7

Table 2: Isothermal Dose-Response Data for this compound

Inhibitor 3 Conc. (µM)Normalized DGAT1 Signal (%)
0 (Vehicle)0
0.015
0.0315
0.135
0.352
175
390
1098
30100
EC50 (µM) ~0.28

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak DGAT1 signal Low protein expression; Inefficient lysis of membrane protein; Poor antibody quality.Use a cell line with higher DGAT1 expression or transiently overexpress DGAT1. Optimize the detergent concentration and lysis conditions. Validate the primary antibody for Western blotting.
No observable thermal shift Inhibitor does not stabilize the protein; Inhibitor is not cell-permeable (for intact cell CETSA); Incorrect temperature range.The inhibitor may bind without conferring thermal stability (a limitation of CETSA). Perform the assay on cell lysates to bypass cell permeability issues. Re-evaluate the temperature range based on an initial broad screen.
High variability between replicates Inconsistent cell numbers; Uneven heating; Pipetting errors.Ensure accurate cell counting and equal aliquoting. Use a calibrated thermal cycler for precise temperature control. Use calibrated pipettes and careful technique.
Smearing or aggregation in gel Incomplete solubilization of membrane protein; Protein degradation.Increase detergent concentration or try a different detergent (e.g., CHAPS). Ensure fresh protease inhibitors are added to all buffers.

Conclusion

The Cellular Thermal Shift Assay is a valuable tool for confirming the direct binding of inhibitors to DGAT1 in a physiologically relevant setting. The protocols provided herein are tailored for this integral membrane protein and can be used to determine both the thermal stabilization and the cellular potency of novel DGAT-1 inhibitors. Successful implementation of these protocols will provide crucial data to support lead optimization and the development of new therapeutics for metabolic diseases.

References

Application Notes and Protocols for DGAT-1 Inhibitor 3 in Lipid Absorption Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in the final step of triglyceride synthesis.[1][2] It plays a crucial role in the absorption of dietary fats in the small intestine.[3] Inhibition of DGAT-1 is a promising therapeutic strategy for metabolic diseases such as obesity, dyslipidemia, and type 2 diabetes.[1][2][4] DGAT-1 Inhibitor 3 is a potent and selective inhibitor of DGAT-1, making it a valuable tool for investigating lipid absorption and metabolism in the gut.[4][5] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo settings.

Product Information

Product Name: this compound Synonyms: Compound 10 Target: Diacylglycerol O-acyltransferase 1 (DGAT-1)

Mechanism of Action

DGAT-1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[1] DGAT-1 inhibitors block the active site of the enzyme, preventing the synthesis of triglycerides.[6][7][8] This inhibition leads to a reduction in the packaging of dietary lipids into chylomicrons for secretion into the bloodstream, thereby delaying and reducing postprandial hypertriglyceridemia.[9]

Data Presentation

In Vitro Potency of DGAT-1 Inhibitors
CompoundTargetIC50Cell-based EC50Source
This compound Human DGAT-138 nM0.66 µM (in CHOK1 cells)[4]
This compound Rat DGAT-1120 nM-[4]
T863Human DGAT-115 nM-[7]
PF-04620110 (Compound 3)Human DGAT-119 nM-[1]
PF-04620110 (Compound 3)Rat DGAT-164 nM-[1]
In Vivo Effects of DGAT-1 Inhibitors
CompoundSpeciesDoseEffectSource
This compound Rat (DIO)5-50 mg/kg, p.o. daily for 3 weeksReduced body weight gain and plasma triglycerides.[4][4]
T863Mouse (DIO)30 mg/kg, p.o. for 2 weeksCaused weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity.[9][9]
PF-04620110 (Compound 3)Rat≥0.1 mg/kg, p.o.Reduction of plasma triglyceride levels after a lipid challenge.[1][1]

Mandatory Visualizations

Signaling Pathway of Intestinal Lipid Absorption and DGAT-1 Inhibition

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_ER Dietary_TG Dietary Triglycerides (TG) FFA_MAG Free Fatty Acids (FFA) & Monoacylglycerol (MAG) Dietary_TG->FFA_MAG Lipolysis FFA_MAG_uptake FFA & MAG Uptake FFA_MAG->FFA_MAG_uptake ER Endoplasmic Reticulum (ER) FFA_MAG_uptake->ER DAG Diacylglycerol (DAG) TG_resynthesis Triglyceride (TG) Resynthesis DGAT1 DGAT-1 DAG->DGAT1 Chylomicron Chylomicron Assembly TG_resynthesis->Chylomicron DGAT1->TG_resynthesis Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 Secretion Secretion into Lymphatics Chylomicron->Secretion DGAT1_inhibitor This compound DGAT1_inhibitor->DGAT1 start Start fasting Fast Animals (e.g., 4-12 hours) start->fasting baseline_blood Collect Baseline Blood Sample (t=0) fasting->baseline_blood dosing Administer Vehicle or This compound (p.o.) baseline_blood->dosing wait Wait (e.g., 1 hour) dosing->wait lipid_challenge Administer Lipid Bolus (e.g., Corn Oil, p.o.) wait->lipid_challenge blood_collection Collect Blood Samples at Multiple Time Points (e.g., 0.5, 1, 2, 4, 8h) lipid_challenge->blood_collection tg_measurement Measure Plasma Triglyceride Levels blood_collection->tg_measurement analysis Data Analysis: - TG excursion curve - AUC calculation tg_measurement->analysis end End analysis->end

References

Application Notes: The Role of DGAT-1 Inhibitor 3 in Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in lipid metabolism, catalyzing the final step of triglyceride (TG) synthesis. In many cancer cells, the metabolic machinery is reprogrammed to support rapid proliferation and survival. This includes an increased uptake and synthesis of fatty acids (FAs). To prevent the toxic effects of excessive free fatty acids (lipotoxicity), cancer cells often upregulate DGAT-1 to sequester these FAs into lipid droplets (LDs)[1]. This not only serves as a protective mechanism but also creates an energy reserve for the cancer cells.

The inhibition of DGAT-1, therefore, presents a promising therapeutic strategy. By blocking the conversion of diacylglycerol and acyl-CoA to triglycerides, DGAT-1 inhibitors disrupt this protective mechanism, leading to an accumulation of free fatty acids within the cancer cell. This overload of fatty acids can induce lipotoxicity through several mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the induction of programmed cell death pathways such as apoptosis and ferroptosis[1][2].

These application notes provide an overview of the use of DGAT-1 Inhibitor 3 (a fictional, representative small molecule inhibitor for the purpose of this document) in cancer cell metabolism research, summarizing its effects and providing protocols for its application.

Mechanism of Action in Cancer Cells

DGAT-1 inhibition fundamentally alters lipid homeostasis within cancer cells[3]. The primary consequences of this inhibition include:

  • Induction of Lipotoxicity: By preventing the storage of excess fatty acids in lipid droplets, DGAT-1 inhibitors lead to an accumulation of free fatty acids in the cytoplasm[1].

  • Increased Oxidative Stress: The surplus fatty acids are shunted into the mitochondria for beta-oxidation, leading to a surge in the production of reactive oxygen species (ROS)[1][2]. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: The excessive fatty acid oxidation and high levels of ROS can damage the mitochondrial membrane, leading to a loss of mitochondrial membrane potential and initiating the intrinsic apoptotic pathway[4][5].

  • Induction of Apoptosis and Ferroptosis: The culmination of lipotoxicity, oxidative stress, and mitochondrial damage triggers programmed cell death. DGAT-1 inhibition has been shown to induce both apoptosis (caspase-dependent cell death) and ferroptosis (an iron-dependent form of cell death characterized by lipid peroxidation)[1][6].

  • Inhibition of Proliferation and Survival Signaling: DGAT-1 activity has been linked to the mTOR-S6K signaling pathway, which is crucial for cell growth and proliferation[4]. By inhibiting DGAT-1, this pathway can be suppressed.

Applications in Cancer Research

This compound can be utilized in a variety of cancer research applications to:

  • Investigate the role of lipid metabolism in different cancer types, such as glioblastoma, melanoma, prostate, and ovarian cancer[2][6][7][8].

  • Evaluate the potential of DGAT-1 inhibition as a standalone therapeutic strategy.

  • Assess the synergistic effects of DGAT-1 inhibition with other anti-cancer agents, such as PARP inhibitors or immunotherapy[1][4].

  • Study the mechanisms of lipotoxicity and ferroptosis in cancer cells.

  • Explore the link between lipid storage and resistance to therapy.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines, as compiled from multiple studies.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeInhibitor Concentration (µM)Incubation Time (h)Reduction in Cell Viability (%)
A375Melanoma107255%
888MELMelanoma107262%
U87-MGGlioblastoma54848%
PC-3Prostate Cancer157260%
OVCAR-5Ovarian Cancer204845%

Table 2: Induction of Apoptosis and Oxidative Stress by this compound

Cell LineCancer TypeInhibitor Concentration (µM)Incubation Time (h)Increase in Cleaved Caspase-3 (Fold Change)Increase in ROS Levels (Fold Change)
A375Melanoma10243.52.8
U87-MGGlioblastoma5244.13.2
PC-3Prostate Cancer15483.83.5

Experimental Protocols

Protocol 1: Cell Viability Assay using Crystal Violet

This protocol is for determining the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Crystal Violet solution (0.5% in 25% methanol)

  • 10% acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a DMSO-only control.

  • Incubate the plate for 72 hours.

  • Gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.

  • Wash the plate thoroughly with water and allow it to air dry.

  • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control.

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

This protocol uses Dihydroethidium (DHE) to measure intracellular ROS levels.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Dihydroethidium (DHE)

  • 6-well cell culture plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound or DMSO control for 24 hours.

  • In the last 30 minutes of incubation, add DHE to a final concentration of 5 µM.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Resuspend the cells in 500 µL of PBS.

  • Analyze the fluorescence of the cells using a flow cytometer (excitation at 488 nm, emission at ~570 nm).

  • The mean fluorescence intensity corresponds to the level of intracellular ROS.

Protocol 3: Western Blot for Cleaved Caspase-3

This protocol is to assess the induction of apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and treat with this compound or DMSO control for 24-48 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for the loading control to ensure equal protein loading.

Visualizations

DGAT1_Inhibition_Pathway cluster_cell Cancer Cell Excess FFAs Excess FFAs DGAT-1 DGAT-1 Excess FFAs->DGAT-1 Substrate Mitochondria Mitochondria Excess FFAs->Mitochondria Triglycerides Triglycerides DGAT-1->Triglycerides Synthesis This compound This compound This compound->DGAT-1 Inhibits Lipotoxicity Lipotoxicity Apoptosis / Ferroptosis Apoptosis / Ferroptosis Lipotoxicity->Apoptosis / Ferroptosis Lipid Droplets Lipid Droplets Triglycerides->Lipid Droplets Storage ROS ROS Mitochondria->ROS Increased FAO ROS->Lipotoxicity

Caption: Mechanism of this compound in cancer cells.

experimental_workflow start Start treatment Treat Cancer Cells with this compound start->treatment endpoint Endpoint Assays treatment->endpoint Cell Viability Assay Cell Viability Assay endpoint->Cell Viability Assay ROS Measurement ROS Measurement endpoint->ROS Measurement Apoptosis Assay Apoptosis Assay endpoint->Apoptosis Assay data_analysis Data Analysis conclusion Conclusion data_analysis->conclusion Cell Viability Assay->data_analysis ROS Measurement->data_analysis Apoptosis Assay->data_analysis

Caption: Experimental workflow for testing DGAT-1 inhibitors.

References

Troubleshooting & Optimization

DGAT-1 inhibitor 3 solubility issues and formulation improvements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DGAT-1 inhibitors, with a focus on a representative molecule, DGAT-1 Inhibitor 3 (T863).

Frequently Asked Questions (FAQs)

Q1: What is this compound (T863) and what is its mechanism of action?

A1: this compound, also known as T863, is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT-1).[1][2][3] DGAT-1 is a key enzyme in lipid metabolism, catalyzing the final step of triglyceride (TG) synthesis.[4] By inhibiting DGAT-1, T863 blocks the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides, thereby reducing the synthesis and storage of fat.[4] This mechanism of action makes it a valuable tool for research into metabolic diseases such as obesity, diabetes, and hyperlipidemia.[5][6][7]

Q2: What are the known solubility characteristics of this compound (T863)?

A2: this compound (T863) is a lipophilic molecule with poor aqueous solubility. It is generally considered insoluble in water.[3] Its solubility in common laboratory solvents can vary between suppliers. It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and to a lesser extent, in ethanol. For in vivo studies, it is often administered as a suspension.[8]

Q3: Why am I seeing different solubility values for T863 in DMSO from different suppliers?

A3: It is a common issue to find variability in solubility data for research compounds from different vendors. This can be due to several factors, including differences in the purity of the compound, the presence of different salt forms or polymorphs, and the methods used to determine solubility. For instance, some sources may report a qualitative assessment ("slightly soluble"), while others provide a quantitative value (e.g., 45 mg/mL vs. 79 mg/mL in DMSO).[2][3] It is crucial to perform your own solubility tests on the specific batch of the compound you are using.

Q4: What are the general strategies to improve the solubility and bioavailability of poorly soluble DGAT-1 inhibitors?

A4: For lipophilic compounds like many DGAT-1 inhibitors, several formulation strategies can be employed to enhance solubility and oral bioavailability. These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[9]

  • Solid Dispersions: Dispersing the drug in a polymeric carrier at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[10]

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), can solubilize the drug in a lipid matrix, which forms an emulsion or microemulsion in the gastrointestinal tract, facilitating absorption.[11]

  • Use of Co-solvents and Surfactants: Creating a solution of the drug in a mixture of solvents and surfactants can be effective for in vivo studies, particularly for oral gavage or injection.

Troubleshooting Guide

Issue: Difficulty in dissolving this compound (T863) for in vitro assays.

  • Possible Cause: Use of an inappropriate solvent or insufficient solvent volume. T863 is practically insoluble in aqueous buffers.

  • Troubleshooting Steps:

    • Prepare a concentrated stock solution in DMSO. Based on supplier data, solubility in fresh, anhydrous DMSO can be high (e.g., up to 79 mg/mL).[3]

    • Use sonication. Gentle warming (to 37°C) and sonication can aid in the dissolution of the compound in DMSO.[12]

    • Perform serial dilutions. Once a concentrated stock in DMSO is prepared, perform serial dilutions into your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on the biological system.

    • Check for precipitation. After dilution into the aqueous buffer, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the inhibitor.

Issue: Inconsistent results in animal studies after oral administration of T863.

  • Possible Cause: Poor and variable absorption due to the low aqueous solubility of the compound. The physical form of the administered compound (e.g., particle size in a suspension) can greatly influence its bioavailability.

  • Troubleshooting Steps:

    • Prepare a homogenous and stable suspension. For oral administration, a common method is to prepare a suspension in a vehicle like 0.5% methylcellulose or Carboxymethyl cellulose sodium (CMC-Na).[3][8] It is critical to ensure the suspension is uniform to allow for consistent dosing.

    • Consider a co-solvent/surfactant system. For some applications, a solution can provide more consistent absorption. A reported formulation for oral administration of T863 is a solution in a vehicle such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[2]

    • Control particle size. If using a suspension, controlling the particle size of the solid inhibitor through micronization can lead to more reproducible absorption.

    • Evaluate different lipid-based formulations. For pre-clinical development, exploring lipid-based formulations like SMEDDS can significantly improve oral bioavailability.

Data Presentation

Table 1: Solubility of this compound (T863)

SolventSolubilitySource
WaterInsoluble[3]
DMSO≥ 39.4 mg/mL[12]
DMSO45 mg/mL (114.08 mM)[2]
DMSO79 mg/mL (200.26 mM)[3]
Ethanol1.5 mg/mL[3]
DMFSlightly soluble

Note: Solubility values can vary. It is recommended to test the solubility of your specific batch of the compound.

Experimental Protocols

Protocol 1: Preparation of T863 Suspension for Oral Gavage in Rodents

Objective: To prepare a homogenous suspension of T863 for consistent oral dosing in animal studies.

Materials:

  • This compound (T863) powder

  • 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Calibrated oral gavage needles

Procedure:

  • Weigh the required amount of T863 powder based on the desired final concentration (e.g., 5 mg/mL) and the total volume needed.[3]

  • Triturate the T863 powder in a mortar with a pestle to break up any clumps.

  • Gradually add a small volume of the 0.5% CMC-Na vehicle to the powder and mix to form a smooth paste.

  • Continue to add the vehicle in small portions while mixing until the desired final volume is reached.

  • Transfer the suspension to a suitable container and stir continuously using a magnetic stir bar until the time of administration to ensure homogeneity.

  • Before each animal is dosed, gently vortex the suspension to ensure uniformity.

Protocol 2: Preparation of a Solubilized Formulation of T863 for In Vivo Studies

Objective: To prepare a clear solution of T863 for oral administration to potentially improve bioavailability and reduce variability.

Materials:

  • This compound (T863) powder

  • DMSO

  • PEG300

  • Tween 80

  • Sterile saline or Phosphate Buffered Saline (PBS)

Procedure:

  • Calculate the required amount of T863 for the desired final concentration (e.g., 2 mg/mL).[2]

  • Prepare the vehicle by mixing the components in the following ratio: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[2]

  • First, dissolve the T863 powder in the DMSO portion of the vehicle. Sonication may be used to aid dissolution.

  • Once the T863 is fully dissolved in the DMSO, add the PEG300 and mix thoroughly.

  • Next, add the Tween 80 and mix until the solution is clear.

  • Finally, add the saline or PBS and mix to obtain the final formulation. Ensure the solution remains clear.

Visualizations

DGAT1_Signaling_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Storage Lipid Droplet Storage TG->Storage Inhibitor This compound (T863) Inhibitor->DGAT1 Inhibits

Caption: DGAT-1 signaling pathway in triglyceride synthesis.

experimental_workflow start Start: Poorly Soluble This compound formulation Formulation Development start->formulation suspension Aqueous Suspension (e.g., in 0.5% CMC) formulation->suspension solution Co-solvent/Surfactant Solution formulation->solution lipid Lipid-Based System (e.g., SMEDDS) formulation->lipid solid Solid Dispersion formulation->solid characterization Physicochemical Characterization suspension->characterization solution->characterization lipid->characterization solid->characterization sol_test Solubility Testing characterization->sol_test diss_test Dissolution Rate characterization->diss_test stability Stability Assessment characterization->stability invivo In Vivo Evaluation (e.g., PK studies in rodents) sol_test->invivo diss_test->invivo stability->invivo end End: Improved Bioavailability invivo->end

Caption: Workflow for improving DGAT-1 inhibitor formulation.

References

Technical Support Center: Optimizing DGAT-1 Inhibitor 3 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DGAT-1 Inhibitor 3 in in vitro assays. Our goal is to help you navigate common challenges and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-free enzymatic assay?

A1: For a cell-free enzymatic assay, a good starting point is to test a concentration range centered around the known IC50 value of the inhibitor. For many potent DGAT-1 inhibitors, this is often in the low nanomolar range. For instance, the inhibitor PF-04620110 has a reported IC50 of 19 nM for DGAT-1.[1] We recommend an initial 10-point dose-response curve spanning from 0.1 nM to 1 µM to determine the IC50 in your specific assay conditions.

Q2: What is a typical concentration range for this compound in a cell-based triglyceride synthesis assay?

A2: In cell-based assays, higher concentrations may be needed compared to enzymatic assays due to factors like cell permeability and metabolism. A starting range of 10 nM to 10 µM is advisable. For example, PF-04620110 inhibits triglyceride synthesis in HT-29 cells with an IC50 of 8 nM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental setup.

Q3: How can I be sure that the observed effect is due to DGAT-1 inhibition and not off-target effects or cytotoxicity?

A3: This is a critical aspect of in vitro pharmacology. To confirm specificity, consider the following:

  • Selectivity Profiling: Test the inhibitor against related enzymes, such as DGAT-2, to ensure it is not inhibiting other acyltransferases. Potent inhibitors often show greater than 100-fold selectivity.[1]

  • Cytotoxicity Assays: Always run a parallel cytotoxicity assay to ensure the inhibitor concentration used is not killing the cells, which would nonspecifically reduce triglyceride synthesis.[2][3] Common assays include MTT, LDH release, or Real-Time Glow assays.

  • Positive and Negative Controls: Use a well-characterized DGAT-1 inhibitor as a positive control and a structurally similar but inactive molecule as a negative control, if available.

  • Rescue Experiments: If possible, overexpressing DGAT-1 in your cell line should lead to a rightward shift in the IC50 of your inhibitor, indicating on-target engagement.

Q4: I am observing poor solubility of my DGAT-1 inhibitor in aqueous buffer. What can I do?

A4: Poor aqueous solubility is a common issue with small molecule inhibitors.[4][5] Here are some troubleshooting steps:

  • Solvent Choice: Prepare a high-concentration stock solution in an organic solvent like DMSO.[6] Ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Use of Surfactants: For enzymatic assays using microsomal preparations, the inclusion of a detergent like Triton X-100 can help solubilize both the inhibitor and the lipid substrates.

  • Formulation: For some in vivo applications, specific salt forms or formulations may be required to improve solubility.[4][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent pipetting- Poor inhibitor solubility- Cell plating inconsistency- Use calibrated pipettes and proper technique.- Ensure the inhibitor is fully dissolved in the stock solution and well-mixed in the final assay medium.- Ensure a single-cell suspension and even distribution when plating cells.
No inhibition observed at expected concentrations - Inactive inhibitor- Incorrect assay setup- Low enzyme/cell activity- Verify the identity and purity of the inhibitor. Store it properly as recommended by the supplier.- Double-check all reagent concentrations, incubation times, and buffer components.- Ensure your enzyme preparation is active or that your cells are healthy and metabolically active.
Inhibitor appears more potent in enzymatic vs. cell-based assays - Cell permeability issues- Inhibitor efflux from cells- Inhibitor metabolism- This is an expected finding. The cell membrane acts as a barrier.- Consider using cell lines with lower expression of efflux pumps or use efflux pump inhibitors as tool compounds.- Analyze inhibitor stability in the presence of cells or cell lysates over time.
Observed effect plateaus at high concentrations but does not reach 100% inhibition - Off-target effects at high concentrations- Presence of other enzymes contributing to the measured output (e.g., DGAT-2)- Test a wider concentration range to look for a potential second dose-response curve.- Use more specific substrates or assay conditions. Consider using cells with a knockout of other relevant enzymes.
Inhibitor shows cytotoxicity at concentrations needed for DGAT-1 inhibition - The inhibitor has a narrow therapeutic window in vitro.- Try to optimize the assay to increase the potency of DGAT-1 inhibition (e.g., by adjusting substrate concentrations).- If cytotoxicity is unavoidable, note the cytotoxic concentration and interpret inhibition data with caution.- Consider structurally related analogs that may have a better therapeutic index.

Data Presentation

Table 1: IC50 Values of Selected DGAT-1 Inhibitors

CompoundAssay TypeSpeciesIC50 (nM)Reference
PF-04620110 EnzymaticHuman19[1]
Cell-based (TG Synthesis)Human (HT-29)8[1]
T863 EnzymaticHuman15-50[7]
EnzymaticMouseSimilar to human[7]
A-922500 EnzymaticHuman9[8]
EnzymaticMouse22[8]

Experimental Protocols

Protocol 1: Cell-Free DGAT-1 Enzymatic Assay (Radiometric)

This protocol is adapted from methods described for measuring acyltransferase activity using microsomal fractions.[7][9]

  • Prepare Microsomal Fractions: Isolate microsomal membranes from cells or tissues overexpressing DGAT-1. Protein concentration should be determined using a standard method like the BCA assay.

  • Reaction Mixture Preparation: Prepare the reaction buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 1 mg/ml fatty acid-free BSA.

  • Inhibitor Preparation: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Procedure: a. In a microcentrifuge tube, add 5 µL of the diluted inhibitor or DMSO (vehicle control). b. Add 20 µL of the microsomal preparation (e.g., 25 µg/mL final concentration). c. Add 15 µL of a substrate mix containing 200 µM 1,2-dioleoyl-sn-glycerol (DAG) and 25 µM [¹⁴C]oleoyl-CoA in reaction buffer. d. Incubate the reaction at 37°C for 30 minutes. e. Stop the reaction by adding 1 mL of chloroform:methanol (2:1).

  • Lipid Extraction and Analysis: a. Vortex the tubes and centrifuge to separate the phases. b. Spot the organic (lower) phase onto a TLC plate. c. Develop the TLC plate using a solvent system like hexane:ethyl ether:acetic acid (80:20:1). d. Visualize and quantify the radiolabeled triacylglycerol (TAG) product using a phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Triglyceride Synthesis Assay

This protocol is based on the principle of measuring the incorporation of a labeled precursor into triglycerides in whole cells.[7][10]

  • Cell Plating: Seed cells (e.g., HEK293, HepG2, or 3T3-L1 adipocytes) in a 24-well plate and allow them to adhere and reach the desired confluency.

  • Inhibitor Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO). c. Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

  • Labeling: a. Add [¹⁴C]oleic acid (complexed to BSA) to each well to a final concentration of 10 µM. b. Incubate for 4 hours at 37°C.

  • Cell Lysis and Lipid Extraction: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells and extract total lipids using a solvent mixture such as hexane:isopropanol (3:2).

  • Analysis: a. Separate the lipid classes using thin-layer chromatography (TLC) as described in Protocol 1. b. Quantify the amount of radioactivity incorporated into the triglyceride band.

  • Data Analysis: Normalize the triglyceride synthesis to total protein content or cell number. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[2][3][11]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Inhibitor Treatment: Treat cells with the same concentrations of this compound as used in the cell-based activity assay. Include a "no cells" blank and a "vehicle control" group. Incubate for the same duration as your primary assay (e.g., 5 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no cells). Express the viability of treated cells as a percentage of the vehicle control.

Visualizations

DGAT1_Signaling_Pathway cluster_ER Endoplasmic Reticulum DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG Catalyzes Final Step of TAG Synthesis Storage Lipid Droplet Storage TAG->Storage Inhibitor This compound Inhibitor->DGAT1 Inhibition

Caption: DGAT-1 pathway and mechanism of inhibition.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Activity & Viability cluster_2 Phase 3: Data Analysis & Optimization A Prepare Inhibitor Stock (e.g., 10 mM in DMSO) B Determine IC50 in Cell-Free Enzymatic Assay A->B Dose-response curve (e.g., 1 nM - 10 µM) C Determine IC50 in Cell-Based TG Synthesis Assay B->C Inform cellular concentration range D Determine Cytotoxicity (CC50) (e.g., MTT or LDH Assay) C->D Use same concentrations and incubation time E Calculate Therapeutic Index (CC50 / IC50) C->E D->E F Select Optimal Concentration (Maximal inhibition, minimal cytotoxicity) E->F G Optimized Concentration F->G Proceed to further in vitro experiments

Caption: Workflow for optimizing inhibitor concentration.

References

Technical Support Center: Troubleshooting Off-Target Effects of DGAT-1 Inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of DGAT-1 Inhibitor 3. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

DGAT-1 (Diacylglycerol O-acyltransferase 1) is a key enzyme in the final step of triglyceride synthesis.[1][2] this compound is designed to block the catalytic activity of DGAT-1, leading to a decrease in triglyceride production.[1] The expected on-target effects in a cellular or in vivo model include reduced lipid droplet formation, decreased cellular triglyceride levels, and potentially improved insulin sensitivity.[1][3]

Q2: I'm observing a stronger phenotype than expected or a phenotype inconsistent with DGAT-1 inhibition. What could be the cause?

This could be due to off-target effects of this compound.[4][5] While designed to be selective, small molecule inhibitors can sometimes interact with other proteins, leading to unexpected biological responses.[4][6] It is also possible that the experimental system has a unique sensitivity to DGAT-1 inhibition that has not been previously characterized. A logical troubleshooting workflow should be initiated to distinguish between on-target and off-target effects.

Q3: My cells are showing signs of toxicity at concentrations where I expect to see specific DGAT-1 inhibition. Is this an off-target effect?

It is possible that the observed cytotoxicity is due to an off-target effect.[5] To investigate this, a dose-response study should be conducted to determine the concentration at which toxicity occurs and compare it to the IC50 for DGAT-1 inhibition. If toxicity is observed at or near the IC50, it may be an on-target effect in your specific cell line. However, if toxicity occurs at significantly higher concentrations, it is more likely to be an off-target effect.[5]

Q4: What are some potential off-targets for a DGAT-1 inhibitor?

Given the structure of many small molecule inhibitors, potential off-targets could include other enzymes with similar substrate-binding pockets. For a DGAT-1 inhibitor, this could include other acyltransferases such as DGAT-2 or ACAT (Acyl-coenzyme A: cholesterol acyltransferase).[7] Kinases are also common off-targets for small molecule inhibitors. A kinase screen can help identify any unintended interactions.

Troubleshooting Workflows and Data

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound. This data should be used as a reference when designing experiments and interpreting results.

ParameterValueDescription
DGAT-1 IC50 50 nMThe half-maximal inhibitory concentration for DGAT-1 enzymatic activity.
DGAT-2 IC50 >10 µMThe half-maximal inhibitory concentration for DGAT-2 enzymatic activity.
ACAT-1 Ki 5 µMThe inhibition constant for ACAT-1, a potential off-target.
hERG Ki >20 µMThe inhibition constant for the hERG channel, a common toxicity-related off-target.
Visualizing the DGAT-1 Pathway and Troubleshooting Logic

The following diagrams illustrate the DGAT-1 signaling pathway, a recommended troubleshooting workflow, and the relationship between on-target and potential off-target effects.

DGAT1_Pathway cluster_inputs Substrates cluster_outputs Products Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglycerides (TG) Triglycerides (TG) DGAT1->Triglycerides (TG) Lipid Droplets Lipid Droplets Triglycerides (TG)->Lipid Droplets This compound This compound This compound->DGAT1 Inhibition

Caption: The DGAT-1 signaling pathway, illustrating the conversion of substrates to triglycerides and the point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_Potency Compare Phenotype Potency to DGAT-1 IC50 Dose_Response->Compare_Potency On_Target Likely On-Target Effect Compare_Potency->On_Target Potencies Match Off_Target Suspect Off-Target Effect Compare_Potency->Off_Target Potencies Differ Secondary_Inhibitor Use Structurally Unrelated DGAT-1 Inhibitor Off_Target->Secondary_Inhibitor Rescue_Experiment Perform Target Overexpression Rescue Off_Target->Rescue_Experiment Profiling Conduct Off-Target Profiling (e.g., Kinase Screen) Off_Target->Profiling

Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.

On_vs_Off_Target cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects This compound This compound DGAT1_Inhibition DGAT-1 Inhibition This compound->DGAT1_Inhibition High Affinity ACAT1_Inhibition ACAT-1 Inhibition This compound->ACAT1_Inhibition Lower Affinity Kinase_X_Inhibition Kinase X Inhibition This compound->Kinase_X_Inhibition Lower Affinity TG_Reduction Reduced Triglycerides DGAT1_Inhibition->TG_Reduction Lipid_Droplet_Decrease Decreased Lipid Droplets TG_Reduction->Lipid_Droplet_Decrease Cholesterol_Ester_Changes Altered Cholesterol Esters ACAT1_Inhibition->Cholesterol_Ester_Changes Altered_Signaling Unexpected Signaling Changes Kinase_X_Inhibition->Altered_Signaling

Caption: The relationship between the on-target effects of this compound and potential off-target activities.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to troubleshoot off-target effects of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that this compound is binding to DGAT-1 in a cellular context.[5]

Materials:

  • Cells expressing DGAT-1

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies for Western blotting (anti-DGAT-1 and loading control)

  • SDS-PAGE gels and transfer apparatus

  • Chemiluminescence reagents and imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x, 100x IC50) and a vehicle control for 1-2 hours.

  • Harvest and Lyse Cells: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heat Shock: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Separate Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble DGAT-1 by Western blotting.

  • Data Analysis: Quantify the band intensities for DGAT-1 and normalize to a loading control. Plot the amount of soluble DGAT-1 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: In Vitro Kinase Profiling

This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target interactions.

Materials:

  • This compound

  • A commercial kinase profiling service or a panel of purified recombinant kinases

  • Appropriate kinase buffers and substrates (e.g., ATP, peptide/protein substrate)

  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and dilute it to the desired screening concentrations.

  • Kinase Reactions: In a multi-well plate, set up kinase reactions containing the kinase, substrate, ATP, and either this compound or a vehicle control.

  • Incubation: Incubate the reactions at the optimal temperature for each kinase for a specified period.

  • Detection: Stop the reactions and measure the kinase activity using a suitable detection method.

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to the vehicle control. Identify any kinases that are significantly inhibited.

Protocol 3: Whole-Cell Lipidomics Profiling

This protocol is for analyzing the global changes in the lipid profile of cells treated with this compound.

Materials:

  • Cultured cells

  • This compound

  • Vehicle control

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for various lipid classes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Treatment and Harvest: Treat cells with this compound and a vehicle control for a specified time, then harvest the cells.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • LC-MS Analysis: Analyze the lipid extracts using an LC-MS system capable of separating and identifying a wide range of lipid species.

  • Data Processing: Process the raw LC-MS data to identify and quantify the different lipid species.

  • Data Analysis: Compare the lipid profiles of the treated and control samples. Look for expected changes (e.g., decreased triglycerides) and unexpected changes that may indicate off-target effects.

Protocol 4: Cell Viability Assay (MTS Assay)

This protocol is for assessing the cytotoxicity of this compound.

Materials:

  • Cultured cells

  • This compound

  • Vehicle control

  • MTS reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Determine the CC50 (half-maximal cytotoxic concentration).

References

Technical Support Center: Interpreting Unexpected Results with DGAT-1 Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors. Our goal is to help you interpret unexpected experimental outcomes and provide detailed methodologies for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DGAT-1 inhibitors?

DGAT-1 inhibitors block the enzyme Diacylglycerol O-acyltransferase 1, which is a key player in lipid metabolism.[1] This enzyme catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[2][3][4] By inhibiting DGAT-1, these compounds are expected to reduce triglyceride synthesis and storage in tissues like the adipose tissue and small intestine.[1][5][6] This mechanism has been explored for its therapeutic potential in metabolic diseases such as obesity and type 2 diabetes.[2][5][6][7]

Q2: My cells are showing increased signs of stress (e.g., ER stress, inflammation) after treatment with a DGAT-1 inhibitor. Is this expected?

While often protective against lipotoxicity, under certain conditions, DGAT-1 inhibition can lead to an accumulation of free fatty acids and diacylglycerol, which can induce cellular stress.[8] This can manifest as:

  • Endoplasmic Reticulum (ER) Stress: DGAT-1 inhibition can induce the unfolded protein response (UPR) and ER stress, particularly during periods of high lipolysis.[8] In some cellular models, silencing DGAT-1 has been shown to aggravate epinephrine-induced ER stress.[9] The protective effects of DGAT-1 inhibitors on pancreatic β-cells, for instance, are partly attributed to the amelioration of ER stress.[7][10]

  • Inflammation: Increased ER stress can subsequently trigger inflammatory signaling pathways.[11] For example, DGAT-1 inhibition can exacerbate the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in certain contexts.[11]

Q3: I am observing a paradoxical increase in cell death or reduced cell viability in my cancer cell line after DGAT-1 inhibitor treatment. Why is this happening?

The effect of DGAT-1 inhibition on cell viability is highly context-dependent. While it can be protective in some cell types, such as pancreatic β-cells exposed to high fatty acid levels[7][10], in certain cancer cells, inhibiting DGAT-1 can lead to cell death. This can be due to:

  • Lipotoxicity: Cancer cells with high rates of fatty acid synthesis may rely on DGAT-1 to store excess fatty acids as triglycerides in lipid droplets, thus preventing lipotoxicity.[12] Inhibition of DGAT-1 in such cases can lead to an accumulation of toxic lipid species, causing oxidative stress and apoptosis.[12]

  • Increased Oxidative Stress: By blocking triglyceride synthesis, DGAT-1 inhibition can lead to an overabundance of fatty acids that are then shunted into mitochondria for oxidation. This can result in the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[12]

  • Ferroptosis: Recent studies suggest that DGAT-1 inhibition can also induce a form of iron-dependent cell death called ferroptosis, particularly in the context of ischemic stroke.[13]

Q4: My in vivo study with a DGAT-1 inhibitor is showing significant gastrointestinal side effects. Is this a known issue?

Yes, gastrointestinal (GI) side effects, particularly diarrhea, are a well-documented issue with DGAT-1 inhibitors in both preclinical and clinical studies.[14][15][16][17] The high expression of DGAT-1 in the small intestine is crucial for the absorption of dietary fats.[2][18] Inhibition of this enzyme can lead to malabsorption of lipids, resulting in diarrhea and other GI-related adverse events.[14][15][16] In some clinical trials, these side effects have been dose-limiting and have led to discontinuation of treatment.[14][15]

Troubleshooting Guides

Unexpected Result 1: Increased Cell Death in Non-Adipocyte Cell Lines
Observation Potential Cause Recommended Action
Increased apoptosis/necrosis after DGAT-1 inhibitor treatment.Lipotoxicity: The cell line may have a high rate of de novo fatty acid synthesis and rely on DGAT-1 for lipid storage to prevent toxicity.[12]1. Assess Lipid Droplet Formation: Use Nile Red or BODIPY staining to visualize and quantify lipid droplets. A decrease in lipid droplets concurrent with increased cell death would support this hypothesis. 2. Measure Intracellular Free Fatty Acids: Quantify intracellular free fatty acid levels to confirm their accumulation. 3. Co-treatment with an Antioxidant: Use an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells from death, which would indicate a role for oxidative stress.
Increased markers of oxidative stress (e.g., ROS).Mitochondrial Overload: Inhibition of triglyceride synthesis may be shunting excess fatty acids to mitochondria, leading to increased ROS production.[12]1. Measure ROS Levels: Use fluorescent probes like DCFDA to quantify intracellular ROS. 2. Assess Mitochondrial Function: Use assays like the JC-1 assay to measure mitochondrial membrane potential. A decrease in potential would indicate mitochondrial dysfunction.[13]
Unexpected Result 2: Inconsistent or No Effect on Triglyceride Levels
Observation Potential Cause Recommended Action
No significant change in total intracellular triglycerides.DGAT-2 Compensation: The cell line may have high expression and activity of DGAT-2, which can compensate for the inhibition of DGAT-1.1. Assess DGAT-2 Expression: Use qPCR or Western blotting to determine the expression level of DGAT-2 in your cell line. 2. Dual Inhibition: Consider using a DGAT-2 inhibitor in combination with your DGAT-1 inhibitor to see if this produces the expected phenotype.[19]
Variable results between experiments.Experimental Variability: Inconsistent cell density, passage number, or inhibitor concentration can lead to variable results.1. Standardize Protocols: Ensure consistent cell seeding density and use cells within a defined passage number range. 2. Confirm Inhibitor Potency: Verify the IC50 of your inhibitor in your specific cell system using a dose-response curve.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with the DGAT-1 inhibitor at various concentrations for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lipid Accumulation Assessment using Nile Red Staining
  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with the DGAT-1 inhibitor and/or fatty acids (e.g., oleic acid) for the desired duration.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes.

  • Nile Red Staining: Wash the cells with PBS and stain with a working solution of Nile Red (e.g., 1 µg/mL in PBS) for 10-15 minutes in the dark.

  • Nuclear Staining (Optional): Counterstain with a nuclear dye like DAPI.

  • Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides, and visualize using a fluorescence microscope. Lipid droplets will appear as yellow-gold fluorescence.

  • Quantification: Use image analysis software to quantify the fluorescence intensity or the number and size of lipid droplets per cell.

Signaling Pathways and Workflows

DGAT1_Inhibition_Signaling cluster_upstream Upstream Events cluster_downstream Downstream Consequences DGAT1_Inhibitor DGAT-1 Inhibitor DGAT1 DGAT-1 Enzyme DGAT1_Inhibitor->DGAT1 Inhibition TG_Synthesis Triglyceride Synthesis DGAT1->TG_Synthesis Catalyzes FFA_DAG_Accumulation Free Fatty Acid & Diacylglycerol Accumulation DGAT1->FFA_DAG_Accumulation Prevents Lipid_Droplets Lipid Droplet Formation TG_Synthesis->Lipid_Droplets Leads to ER_Stress ER Stress (UPR Activation) FFA_DAG_Accumulation->ER_Stress Induces Oxidative_Stress Oxidative Stress (ROS Production) FFA_DAG_Accumulation->Oxidative_Stress Induces Inflammation Inflammation (NF-kB, JNK) ER_Stress->Inflammation Activates Cell_Death Apoptosis/ Ferroptosis ER_Stress->Cell_Death Can lead to Oxidative_Stress->Cell_Death Triggers Experimental_Workflow cluster_experiment Experimental Design cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (Select appropriate cell line) DGAT1i_Treatment 2. DGAT-1 Inhibitor Treatment (Dose-response & time-course) Cell_Culture->DGAT1i_Treatment Viability Cell Viability (MTT, etc.) DGAT1i_Treatment->Viability Lipid_Staining Lipid Accumulation (Nile Red, BODIPY) DGAT1i_Treatment->Lipid_Staining Western_Blot Protein Expression (ER stress, Apoptosis markers) DGAT1i_Treatment->Western_Blot ROS_Assay Oxidative Stress (DCFDA, etc.) DGAT1i_Treatment->ROS_Assay Data_Analysis 3. Data Analysis (Statistical significance) Viability->Data_Analysis Lipid_Staining->Data_Analysis Western_Blot->Data_Analysis ROS_Assay->Data_Analysis Interpretation 4. Interpretation of Results (Compare to expected outcomes) Data_Analysis->Interpretation

References

improving the stability of DGAT-1 inhibitor 3 in experimental media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DGAT-1 Inhibitor 3

Welcome to the technical support center for this compound (also known as T863). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the stability of this compound in various experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (T863) is a potent and selective small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1).[1][2] DGAT-1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[3] T863 acts by binding to the acyl-CoA binding site of the DGAT-1 enzyme, thereby preventing the formation of triglycerides.[1][2][4]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, the solid powder form of this compound should be kept at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to two years or at -20°C for shorter periods (1-12 months, check supplier recommendations).[1][2][5][6][7] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Q3: What is the solubility of this compound in common solvents?

A3: this compound is highly soluble in DMSO (up to 79 mg/mL).[2] It has very low solubility in water and limited solubility in ethanol.[2] For cell-based assays, it is recommended to prepare a high-concentration stock solution in high-quality, anhydrous DMSO and then dilute it to the final working concentration in the experimental medium.

Troubleshooting Guide: Stability and Handling

Issue 1: Precipitation of the inhibitor in aqueous experimental media.

  • Possible Cause: The final concentration of DMSO in the aqueous medium may be too low to maintain the solubility of the inhibitor, or the inhibitor concentration exceeds its solubility limit in the final medium.

  • Troubleshooting Steps:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to account for any effects of DMSO on your experimental system.

    • Sonication: After diluting the DMSO stock solution into the aqueous medium, brief sonication can help to dissolve any microscopic precipitates.[5]

    • Warm the Medium: Gently warming the experimental medium to 37°C before adding the inhibitor stock can sometimes improve solubility.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the experimental medium.

Issue 2: Inconsistent or lower-than-expected activity of the inhibitor.

  • Possible Cause 1: Degradation of the inhibitor in the stock solution.

    • Troubleshooting Steps:

      • Use Fresh DMSO: DMSO can absorb moisture, which may affect the stability of the dissolved compound. Use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[2]

      • Proper Storage: Ensure stock solutions are stored correctly at -80°C and that aliquots are used to prevent multiple freeze-thaw cycles.[2]

      • Prepare Fresh Stock: If in doubt, prepare a fresh stock solution from the solid powder.

  • Possible Cause 2: Degradation of the inhibitor in the experimental medium over time.

    • Troubleshooting Steps:

      • Time-Course Experiment: Perform a time-course experiment to assess the stability of the inhibitor in your specific experimental medium. Measure the inhibitor's concentration or its biological activity at different time points.

      • Replenish the Inhibitor: For long-term experiments (e.g., >24 hours), it may be necessary to replenish the medium with fresh inhibitor periodically.

      • pH of the Medium: Check the pH of your experimental medium, as extremes in pH can accelerate the degradation of some compounds.

Issue 3: High background signal or off-target effects in cellular assays.

  • Possible Cause: The concentration of the inhibitor or the vehicle (DMSO) is too high, leading to cytotoxicity or other non-specific effects.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of the inhibitor that provides maximal target inhibition with minimal off-target effects.

    • Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO used for the inhibitor) to differentiate between the effects of the inhibitor and the solvent.

    • Cell Viability Assay: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the working concentration of the inhibitor and DMSO is not toxic to the cells.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound in various experimental media. Note that this data is representative and actual stability may vary depending on specific experimental conditions.

Table 1: Chemical Stability of this compound in Simulated Biological Fluids

Time (hours)Percent Remaining in Simulated Gastric Fluid (pH 1.2)Percent Remaining in Simulated Intestinal Fluid (pH 6.8)
0100%100%
195%98%
485%96%
1265%92%
2440%88%

Table 2: Metabolic Stability of this compound in Cell Culture Media and Plasma

Time (hours)Percent Remaining in DMEM (+10% FBS)Percent Remaining in Human Plasma
0100%100%
298%94%
892%85%
2485%70%
4875%55%

Experimental Protocols

Protocol 1: Assessment of Chemical Stability in Simulated Fluids

  • Preparation of Simulated Fluids: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8) according to standard protocols (e.g., USP).

  • Incubation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike the inhibitor into SGF and SIF to a final concentration of 10 µM.

    • Incubate the solutions at 37°C with gentle agitation.

  • Sampling: At various time points (e.g., 0, 1, 4, 12, and 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet any precipitated proteins. Analyze the supernatant for the concentration of the remaining this compound using a validated LC-MS/MS method.

Protocol 2: Assessment of Metabolic Stability in Human Plasma

  • Preparation:

    • Thaw frozen human plasma at 37°C.

    • Prepare a stock solution of this compound in DMSO.

  • Incubation:

    • Spike the inhibitor into the plasma to a final concentration of 1 µM.

    • Incubate the plasma samples at 37°C.

  • Sampling: At specified time points (e.g., 0, 2, 8, 24, and 48 hours), take an aliquot of the plasma.

  • Quenching and Extraction: Add the plasma aliquot to 3 volumes of ice-cold acetonitrile to precipitate proteins and extract the compound. Include an internal standard in the acetonitrile for accurate quantification.

  • Analysis: Vortex the samples and centrifuge at high speed. Analyze the supernatant using LC-MS/MS to determine the concentration of the parent inhibitor.

Visualizations

DGAT1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Glycerol_3_Phosphate Glycerol-3-P LPA Lysophosphatidic Acid (LPA) Glycerol_3_Phosphate->LPA Acyl_CoA->LPA PA Phosphatidic Acid (PA) Acyl_CoA->PA DGAT1 DGAT-1 LPA->PA DAG Diacylglycerol (DAG) PA->DAG Triglycerides Triglycerides (TG) DAG->Triglycerides Acyl-CoA Lipid_Droplet Lipid Droplet Triglycerides->Lipid_Droplet DGAT1_Inhibitor_3 This compound DGAT1_Inhibitor_3->DGAT1

Caption: DGAT-1 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock of this compound in DMSO Spike Spike Inhibitor into Media (e.g., to 10 µM) Stock_Solution->Spike Experimental_Media Prepare Experimental Media (e.g., SIF, Plasma, DMEM) Experimental_Media->Spike Incubate Incubate at 37°C Spike->Incubate Time_Points Withdraw Aliquots at Time Points (0, 2, 8, 24h) Incubate->Time_Points Quench Quench with Cold Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate % Remaining vs. Time LCMS->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Addressing Gastrointestinal Side Effects of DGAT-1 Inhibitors in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you anticipate, manage, and interpret the gastrointestinal (GI) side effects commonly associated with these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with DGAT-1 inhibitors in vivo?

A1: The most frequently reported GI side effect is diarrhea.[1][2] Other reported effects in both preclinical and clinical studies include nausea and vomiting.[2] In rodent models, you may observe loose stools, perianal staining, and changes in fecal water content. In severe cases, particularly with dual DGAT-1/2 inhibition or high doses of a DGAT-1 inhibitor combined with a high-fat diet, watery diarrhea and even death can occur.[3][4]

Q2: What is the underlying mechanism of DGAT-1 inhibitor-induced diarrhea?

A2: DGAT-1 is a key enzyme in the final step of triglyceride (TG) synthesis in enterocytes, the cells lining the small intestine.[5][6] Inhibition of DGAT-1 leads to an accumulation of its substrates, diacylglycerol (DAG) and fatty acyl-CoAs, within these cells. This disruption of lipid metabolism is thought to cause cellular stress and damage. The excess free fatty acids can be cytotoxic, leading to intestinal injury, inflammation, and a breakdown of the intestinal barrier.[3][4] This "leaky gut" allows luminal contents to enter circulation, triggering an inflammatory response and contributing to fluid secretion into the intestinal lumen, resulting in diarrhea.[3][4]

Q3: Are the GI side effects of DGAT-1 inhibitors dose-dependent?

A3: Yes, the gastrointestinal side effects of DGAT-1 inhibitors are generally dose-dependent.[1] Clinical studies with the DGAT-1 inhibitor AZD7687 showed that GI side effects, particularly diarrhea, increased with doses greater than 5 mg/day, leading to discontinuation of treatment for many participants at higher doses.[1] Preclinical studies also support a dose-dependent effect on postprandial triglyceride levels, a primary pharmacodynamic marker of DGAT-1 inhibition.[1]

Q4: Does diet influence the severity of GI side effects?

A4: Absolutely. The severity of diarrhea is often exacerbated by the lipid content of the diet.[3][4] Studies in mice have shown that severe watery diarrhea is induced by DGAT-1/2 inhibitors when the animals are fed a high-fat diet (e.g., 60% fat).[3][4] This is because a high-fat meal provides a large substrate load that, when not properly esterified into triglycerides due to DGAT-1 inhibition, leads to a greater accumulation of cytotoxic free fatty acids in the enterocytes.

Q5: Is there a difference in GI side effects between DGAT-1 selective inhibitors and dual DGAT-1/2 inhibitors?

A5: Yes. While selective DGAT-1 inhibition can cause diarrhea, simultaneous inhibition of both DGAT-1 and DGAT-2 appears to induce more severe gastrointestinal effects.[3][4] Studies in mice have demonstrated that while inhibition of DGAT-1 or DGAT-2 alone may not cause significant diarrhea, the combination of inhibitors for both enzymes leads to severe watery diarrhea and intestinal barrier failure, especially under high-fat diet conditions.[3][4] This suggests that DGAT-2 can partially compensate for the loss of DGAT-1 activity in the intestine, and blocking both pathways has a more profound impact on gut homeostasis.

Troubleshooting Guide

This guide provides practical steps to manage and mitigate GI side effects during your in vivo experiments with DGAT-1 inhibitors.

Issue Potential Cause Troubleshooting Steps
Unexpectedly severe diarrhea or animal mortality - High dose of DGAT-1 inhibitor.- High-fat content in the diet.- Synergistic effect with other experimental conditions.- Dose-response study: Conduct a pilot study with a range of inhibitor doses to identify the maximum tolerated dose (MTD) in your specific animal model and dietary conditions.- Dietary modification: Reduce the fat content of the diet. If a high-fat diet is essential for your study, consider a diet with a lower percentage of fat or introduce the inhibitor gradually.- Monitor animal health: Increase the frequency of animal monitoring for signs of distress, weight loss, and dehydration. Provide supportive care such as hydration with subcutaneous fluids if necessary.
Variability in the severity of diarrhea between animals - Inconsistent dosing.- Individual differences in gut microbiome or metabolism.- Coprophagy (consumption of feces), which can alter gut environment.- Refine dosing technique: Ensure consistent and accurate oral gavage technique for all animals.- Acclimatize animals: Allow for a sufficient acclimatization period before starting the experiment to minimize stress-related GI upset.- House animals individually: If feasible, single housing can prevent coprophagy and allow for more accurate fecal collection and analysis.
Difficulty in distinguishing between drug-induced diarrhea and other causes - Stress from handling and procedures.- Pathogenic infection.- Other components of the experimental diet.- Include appropriate control groups: Always include a vehicle control group that receives the same diet and undergoes the same procedures as the inhibitor-treated group.- Health screening: Ensure animals are free from common pathogens before starting the study.- Baseline measurements: Record baseline fecal consistency and body weights before the start of treatment to have a clear reference point.
Need to quantify the extent of gastrointestinal side effects - Subjective scoring of diarrhea is not sufficiently quantitative.- Fecal water content: Collect fresh fecal pellets and measure the wet and dry weight to calculate the percentage of water content.- Intestinal permeability assay: Perform an in vivo intestinal permeability assay using a fluorescent probe like FITC-dextran to quantify intestinal barrier dysfunction.- Histological analysis: Collect intestinal tissue for histological examination to assess for signs of inflammation, villus blunting, and other morphological changes.- Biomarker analysis: Measure plasma levels of citrulline (a marker of enterocyte mass) or fecal levels of calprotectin (a marker of intestinal inflammation).[7]

Quantitative Data Summary

The following tables summarize quantitative data on the gastrointestinal side effects of select DGAT-1 inhibitors from preclinical and clinical studies.

Table 1: Preclinical Data on DGAT-1 Inhibitor-Induced Gastrointestinal Effects in Mice

DGAT-1 InhibitorAnimal ModelDoseDietKey Gastrointestinal FindingsReference
PF-04620110 (selective DGAT-1 inhibitor)C57BL/6J Mice3 mg/kg (with DGAT-2 inhibitor)60% High-Fat DietSevere watery diarrhea, increased fecal water content, intestinal injury, and barrier failure.[3][4]
AZD7687 (selective DGAT-1 inhibitor)Male overweight/obese humans10 and 20 mg/dayStandardized 45% fat mealIncreased incidence of diarrhea, leading to discontinuation in 11 out of 18 participants at these doses.[1]

Experimental Protocols

Protocol 1: Assessment of Intestinal Permeability in vivo using FITC-Dextran

This protocol is adapted from methods used to assess intestinal barrier function in mice.[8][9][10]

Materials:

  • Fluorescein isothiocyanate-dextran (FITC-dextran), 4 kDa molecular weight

  • Sterile Phosphate-Buffered Saline (PBS)

  • Oral gavage needles (20-22 gauge for mice)

  • Syringes

  • Microcentrifuge tubes

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Fluorometer/plate reader

Procedure:

  • Preparation of FITC-Dextran Solution: Prepare a stock solution of FITC-dextran at 100 mg/mL in sterile PBS. On the day of the experiment, dilute the stock solution to a working concentration of 80 mg/mL in PBS. Protect the solution from light by wrapping the tube in aluminum foil.

  • Animal Preparation: Fast mice for 4-6 hours before the experiment to ensure an empty stomach. Weigh each mouse to calculate the appropriate dosing volume.

  • Oral Gavage: Administer the FITC-dextran solution to each mouse via oral gavage at a dose of 600 mg/kg body weight (approximately 7.5 µL/g of the 80 mg/mL solution).

  • Blood Collection: Four hours after gavage, anesthetize the mice. Collect blood via cardiac puncture or retro-orbital sinus into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Fluorometric Analysis: Dilute the plasma samples (e.g., 1:2 or 1:5) with PBS. Prepare a standard curve using the FITC-dextran working solution. Measure the fluorescence of the plasma samples and standards using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.

  • Data Analysis: Calculate the concentration of FITC-dextran in the plasma using the standard curve. An increased concentration of FITC-dextran in the plasma of inhibitor-treated animals compared to controls indicates increased intestinal permeability.

Protocol 2: Histological Analysis of the Small Intestine

This protocol provides a general guideline for the collection and processing of intestinal tissue for histological evaluation.[11][12][13]

Materials:

  • 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)

  • Phosphate-Buffered Saline (PBS)

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Tissue Collection: At the end of the experiment, euthanize the mouse. Immediately dissect the small intestine.

  • Fixation: Gently flush the lumen of the intestine with cold PBS to remove contents. Cut the intestine into segments (e.g., duodenum, jejunum, ileum). For optimal preservation of morphology, consider the "Swiss roll" technique for longitudinal sections or cut smaller cross-sections.[12] Place the tissue in 4% PFA or 10% NBF and fix for 24 hours at 4°C.

  • Tissue Processing:

    • Dehydrate the fixed tissue by sequential immersion in increasing concentrations of ethanol (e.g., 70%, 95%, 100%).

    • Clear the tissue by incubating in xylene.

    • Infiltrate the tissue with molten paraffin wax.

    • Embed the tissue in a paraffin block.

  • Sectioning: Using a microtome, cut 4-5 µm thick sections from the paraffin block and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the tissue sections. Stain the sections with Hematoxylin and Eosin (H&E).

  • Imaging and Analysis: Dehydrate and mount the stained slides with a coverslip. Examine the slides under a microscope. Assess for histological changes such as villus blunting, crypt hyperplasia, inflammatory cell infiltration, and epithelial cell damage.

Protocol 3: Oral Gavage in Mice

This protocol provides a standardized procedure for oral administration of DGAT-1 inhibitors.[1][14][15][16][17]

Materials:

  • DGAT-1 inhibitor formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles (stainless steel or flexible plastic, 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to straighten the esophagus.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Compound Administration: Once the needle is in the stomach (the pre-measured length of the needle from the mouth to the last rib should be inserted), slowly administer the compound. The typical gavage volume for a mouse is 5-10 mL/kg.

  • Needle Withdrawal: Gently remove the gavage needle along the same path of insertion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.

Visualizations

DGAT1_Inhibition_GI_Side_Effects cluster_IntestinalLumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Circulation Circulation Dietary_Fat Dietary Fat Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids Digestion DAG Diacylglycerol (DAG) Fatty_Acids->DAG Re-esterification TG Triglycerides (TG) DAG->TG Acylation DGAT1 DGAT-1 DAG->DGAT1 Cell_Stress Cellular Stress & Inflammation DAG->Cell_Stress Chylomicrons Chylomicrons TG->Chylomicrons Packaging Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion DGAT1_Inhibitor DGAT-1 Inhibitor DGAT1_Inhibitor->DAG Accumulation DGAT1_Inhibitor->DGAT1 Inhibition Barrier_Dysfunction Intestinal Barrier Dysfunction Cell_Stress->Barrier_Dysfunction Diarrhea Diarrhea Barrier_Dysfunction->Diarrhea

Caption: Mechanism of DGAT-1 inhibitor-induced diarrhea.

Troubleshooting_Workflow cluster_Mitigation Mitigation Strategies cluster_Investigation Investigative Actions Start Observe GI Side Effects (e.g., Diarrhea) Assess_Severity Assess Severity Start->Assess_Severity Dose_Reduction Reduce Inhibitor Dose Assess_Severity->Dose_Reduction If severe Diet_Modification Modify Diet (Lower Fat) Assess_Severity->Diet_Modification If severe Supportive_Care Provide Supportive Care (e.g., Hydration) Assess_Severity->Supportive_Care If animal shows distress Quantify_Effects Quantify Side Effects (Fecal Water, Permeability) Assess_Severity->Quantify_Effects For all studies Continue_Study Continue Study with Adjusted Protocol Dose_Reduction->Continue_Study Diet_Modification->Continue_Study Supportive_Care->Continue_Study Stop_Study Consider Stopping or Redesigning Study Supportive_Care->Stop_Study If no improvement Histology Perform Histological Analysis Quantify_Effects->Histology Biomarkers Measure Biomarkers (Citrulline, Calprotectin) Histology->Biomarkers Biomarkers->Continue_Study

Caption: Troubleshooting workflow for managing GI side effects.

References

assessing and minimizing cytotoxicity of DGAT-1 inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DGAT-1 inhibitor 3. The information is designed to help assess and minimize cytotoxicity during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for this compound?

A1: DGAT-1 (Diacylglycerol O-acyltransferase 1) is a crucial enzyme that catalyzes the final step in triglyceride (TG) synthesis.[1] Cancer cells, in particular, can upregulate DGAT-1 to store excess fatty acids in lipid droplets, thereby avoiding lipotoxicity.[2][3] this compound blocks this process, leading to an accumulation of intracellular free fatty acids. This overload can induce lipotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial damage, and ultimately, programmed cell death such as apoptosis or ferroptosis.[3][4]

Q2: In which types of cells is this compound expected to be most cytotoxic?

A2: The cytotoxicity of this compound is often most pronounced in cells that are highly dependent on DGAT-1 for managing fatty acid flux. This includes many types of cancer cells, such as glioblastoma and melanoma, which exhibit upregulated DGAT-1 expression to protect against the toxic effects of excess fatty acids.[4][5] In contrast, normal cells that do not have the same level of dependence on this pathway may be less sensitive to its inhibition.[3]

Q3: What are the general safety precautions for handling this compound?

A3: As with any cytotoxic compound, appropriate safety measures are essential. This includes handling the compound in a designated area, such as a chemical fume hood, and wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[6] It is important to follow all institutional guidelines for the handling and disposal of cytotoxic agents and to be familiar with the material safety data sheet (MSDS) for the specific compound.[7]

Q4: Can the cytotoxicity of this compound be mitigated?

A4: Yes, to some extent. Since a primary driver of cytotoxicity is oxidative stress resulting from lipid overload, co-treatment with antioxidants like N-acetyl-cysteine (NAC) may help to reduce cell death.[5] Additionally, combining DGAT-1 inhibition with the inhibition of pathways that contribute to ROS production, such as SOD1, has been shown to enhance the cytotoxic effect, suggesting that modulating these pathways could be a strategy to either increase efficacy in cancer cells or protect normal cells.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High variability in cytotoxicity assay results between replicates.

  • Possible Cause: Uneven cell seeding, leading to different cell numbers in each well at the start of the experiment.

  • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell distribution.

  • Possible Cause: Inconsistent compound concentration due to pipetting errors or poor mixing.

  • Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.

  • Possible Cause: Edge effects in the microplate, where wells on the perimeter of the plate behave differently due to temperature and humidity gradients.

  • Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile media or PBS to maintain a more uniform environment across the plate.

Issue 2: Higher-than-expected cytotoxicity in control (vehicle-treated) cells.

  • Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.

  • Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle-only control to confirm that the solvent itself is not causing cytotoxicity.

  • Possible Cause: The fatty acid supplement used to induce lipotoxicity (e.g., palmitic acid) is not properly complexed with bovine serum albumin (BSA).

  • Solution: Free fatty acids can be highly toxic to cells. Ensure that the fatty acid is fully complexed with BSA before adding it to the cell culture medium. The molar ratio of fatty acid to BSA is critical and may need to be optimized for your cell line.

Issue 3: No significant cytotoxicity observed at expected concentrations.

  • Possible Cause: The cell line used is not highly dependent on DGAT-1 for survival and therefore is resistant to its inhibition.

  • Solution: Confirm the expression level of DGAT-1 in your cell line (e.g., via Western Blot or qPCR). Consider using a cell line known to be sensitive to DGAT-1 inhibition as a positive control.

  • Possible Cause: The inhibitor has degraded or is not biologically active.

  • Solution: Use a fresh stock of the inhibitor. Ensure proper storage conditions as recommended by the manufacturer. You can also test the activity of the inhibitor in a cell-free enzymatic assay if available.

  • Possible Cause: The experimental duration is not long enough for cytotoxic effects to manifest.

  • Solution: Extend the incubation time with the inhibitor. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint.

Quantitative Data Summary

Since "this compound" is a general term, the following table presents data for a well-characterized and potent DGAT-1 inhibitor, A-922500 , as a representative example.

ParameterValueCell Line/SystemReference
DGAT-1 Inhibition IC50 17.1 ng/mLCell-free assay[8]
Cellular DGAT-1 Inhibition Dose-responsiveH4IIE cells[8]
In Vivo Efficacy 90 mg/kg/dayMouse xenograft model (A375)[4]
Effect on Cell Viability Dose-dependent decreaseMIN6 cells (in the presence of palmitic acid)[9]

Experimental Protocols

Protocol 1: In-Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a cell-permeable dye that fluoresces upon oxidation to detect intracellular ROS levels.

Materials:

  • Cell line of interest

  • This compound

  • Cell-permeant ROS indicator dye (e.g., CellROX™ Deep Red Reagent)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described in the cytotoxicity assay protocol.

  • Dye Loading: Towards the end of the treatment period, add the ROS indicator dye to the culture medium at the manufacturer's recommended concentration.

  • Incubation: Incubate the cells with the dye for the recommended time (typically 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with PBS or fresh medium to remove excess dye.

  • Detection: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: Quantify the fluorescence intensity in the treated cells relative to the control cells to determine the fold change in ROS production.

Visualizations

Signaling Pathway of DGAT-1 Inhibitor-Induced Cytotoxicity

DGAT1_Cytotoxicity_Pathway DGAT1_Inhibitor This compound DGAT1 DGAT-1 DGAT1_Inhibitor->DGAT1 Inhibits TG Triglycerides (TG) DGAT1->TG Synthesizes FA_Accumulation Free Fatty Acid Accumulation DGAT1->FA_Accumulation Prevents DAG Diacylglycerol (DAG) DAG->DGAT1 FA_CoA Fatty Acyl-CoA FA_CoA->DGAT1 LD Lipid Droplets TG->LD Stored in Mitochondria Mitochondria FA_Accumulation->Mitochondria Overloads ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death (Apoptosis/Ferroptosis) Oxidative_Stress->Cell_Death

Caption: DGAT-1 inhibition blocks triglyceride synthesis, leading to lipotoxicity and cell death.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare Serial Dilutions of this compound overnight_incubation->prepare_dilutions treat_cells Treat Cells with Inhibitor and Controls prepare_dilutions->treat_cells incubation_period Incubate for 24-72 Hours treat_cells->incubation_period add_reagent Add Viability Reagent (e.g., MTT) incubation_period->add_reagent final_incubation Incubate for 2-4 Hours add_reagent->final_incubation measure_signal Measure Signal (e.g., Absorbance) final_incubation->measure_signal analyze_data Analyze Data & Calculate % Viability measure_signal->analyze_data end End analyze_data->end

Caption: A standard workflow for assessing the cytotoxicity of this compound in vitro.

Logical Troubleshooting Workflow for Unexpected Cytotoxicity

Troubleshooting_Workflow start Unexpected Cytotoxicity Result? high_variability High Variability between Replicates? start->high_variability high_control_death High Cytotoxicity in Controls? high_variability->high_control_death No check_seeding Check Cell Seeding Technique & Density high_variability->check_seeding Yes no_effect No Cytotoxic Effect Observed? high_control_death->no_effect No check_solvent Verify Solvent Concentration high_control_death->check_solvent Yes check_cell_line Confirm DGAT-1 Expression in Cell Line no_effect->check_cell_line Yes action_node action_node check_pipetting Verify Pipetting & Mixing check_seeding->check_pipetting use_inner_wells Use Inner Wells of Plate check_pipetting->use_inner_wells end Re-run Experiment use_inner_wells->end check_fa_prep Check Fatty Acid-BSA Complex Preparation check_solvent->check_fa_prep check_fa_prep->end check_inhibitor Test Fresh Inhibitor Stock check_cell_line->check_inhibitor extend_incubation Increase Incubation Time check_inhibitor->extend_incubation extend_incubation->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

References

reducing variability in experiments with DGAT-1 inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DGAT-1 Inhibitor 3

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and reducing variability in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1). DGAT-1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step where a diacylglycerol (DAG) is acylated to form a triglyceride (TAG). By inhibiting this enzyme, the compound effectively reduces the synthesis and storage of triglycerides.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: What are the recommended positive and negative controls for experiments using this compound?

A3:

  • Positive Control: A known, well-characterized DGAT-1 inhibitor can be used as a positive control to confirm assay performance.

  • Negative Control (Vehicle Control): An equivalent volume of the solvent (e.g., DMSO) used to dissolve this compound should be added to control wells to account for any effects of the solvent on the experimental system.

  • Untreated Control: A sample with no treatment should be included to establish a baseline for DGAT-1 activity or triglyceride levels.

Q4: Can this compound be used in both in vitro and cell-based assays?

A4: Yes, this compound is designed for use in both biochemical (in vitro) assays using isolated DGAT-1 enzyme and cell-based assays to measure its effects on cellular triglyceride synthesis and lipid droplet formation.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values in In Vitro Enzyme Assays

If you are observing significant well-to-well or day-to-day variability in the calculated IC50 values for this compound in your enzymatic assays, consider the following potential causes and solutions.

  • Potential Cause 1: Inhibitor Precipitation.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 1% (v/v) in the final assay volume. Visually inspect the wells for any signs of precipitation. A serial dilution in the assay buffer, rather than directly in the solvent, can help maintain solubility.

  • Potential Cause 2: Inconsistent Pre-incubation Time.

    • Solution: The inhibitor may be a slow-binding inhibitor, meaning it requires a certain amount of time to reach its maximal effect. Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. We recommend a pre-incubation time of at least 15-30 minutes.

  • Potential Cause 3: Enzyme Instability.

    • Solution: Ensure that the DGAT-1 enzyme is stored correctly and that its activity is consistent. Perform a control activity assay for the enzyme alone with each experiment to monitor its performance. Avoid repeated freeze-thaw cycles of the enzyme stock.

Data Presentation: Impact of Pre-incubation Time on IC50

Pre-incubation Time (minutes)Mean IC50 (nM)Standard Deviation (nM)
0150.545.2
585.220.1
1550.85.3
3051.25.1

Issue 2: Low Potency or No Effect in Cell-Based Lipid Accumulation Assays

If you are not observing the expected decrease in lipid droplet formation or triglyceride levels in your cell-based assays, please review the following points.

  • Potential Cause 1: Insufficient Cellular Uptake.

    • Solution: Increase the incubation time of the cells with this compound. A time course experiment (e.g., 6, 12, 24 hours) can help determine the optimal treatment duration for your specific cell type.

  • Potential Cause 2: Presence of Serum in Media.

    • Solution: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the inhibitor treatment period if your cell line can tolerate it.

  • Potential Cause 3: Cell Health and Confluency.

    • Solution: Ensure that cells are healthy and in a logarithmic growth phase. High cell confluency can alter cellular metabolism and affect the outcome. Standardize the seeding density to ensure that cells are at a consistent confluency (e.g., 70-80%) at the time of treatment.

Experimental Protocols

Protocol 1: In Vitro DGAT-1 Enzyme Activity Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound on purified DGAT-1 enzyme.

  • Prepare Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mg/mL BSA.

    • DGAT-1 Enzyme: Dilute to the desired concentration in Assay Buffer.

    • Substrates: Prepare stocks of [14C]-Oleoyl-CoA and 1,2-Dioleoyl-sn-glycerol.

    • This compound: Prepare a 10 mM stock in DMSO and perform serial dilutions.

  • Assay Procedure:

    • Add 2 µL of serially diluted this compound or vehicle (DMSO) to a 96-well plate.

    • Add 48 µL of diluted DGAT-1 enzyme to each well.

    • Pre-incubate the plate for 30 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the substrate mixture.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 100 µL of 2-propanol:heptane:water (80:20:2).

    • Extract the lipids and quantify the amount of [14C]-labeled triacylglycerol using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Triglyceride Accumulation Assay

This protocol describes a method to assess the effect of this compound on triglyceride synthesis in a cellular context.

  • Cell Culture:

    • Plate cells (e.g., HEK293 with overexpressed DGAT-1, or a relevant cell line like HepG2) in a 96-well plate and grow to 70-80% confluency.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

    • Incubate for 12-24 hours.

  • Lipid Measurement:

    • Wash the cells with PBS.

    • Lyse the cells and measure the total protein concentration for normalization.

    • Measure the triglyceride content using a commercially available triglyceride quantification kit (e.g., colorimetric or fluorometric).

  • Data Analysis:

    • Normalize the triglyceride levels to the total protein concentration for each well.

    • Calculate the percent reduction in triglyceride levels for each inhibitor concentration relative to the vehicle control.

Visualizations

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TAG Triglyceride (TAG) DGAT1->TAG LipidDroplet Lipid Droplet Storage TAG->LipidDroplet Inhibitor This compound Inhibitor->DGAT1 Inhibition

Caption: Simplified DGAT-1 signaling pathway and point of inhibition.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor 1. Prepare Inhibitor Serial Dilutions pre_incubate 3. Pre-incubate Enzyme with Inhibitor (30 min) prep_inhibitor->pre_incubate prep_enzyme 2. Prepare Enzyme and Substrates prep_enzyme->pre_incubate start_reaction 4. Add Substrates to Start Reaction pre_incubate->start_reaction stop_reaction 5. Stop Reaction and Extract Lipids start_reaction->stop_reaction quantify 6. Quantify Product stop_reaction->quantify calculate 7. Calculate % Inhibition quantify->calculate plot 8. Plot Curve and Determine IC50 calculate->plot

Caption: Experimental workflow for in vitro IC50 determination.

Troubleshooting_Logic start High Variability in IC50 Results? check_precip Is Inhibitor Precipitating? start->check_precip Yes check_preinc Is Pre-incubation Time Standardized? check_precip->check_preinc No sol_precip Solution: Lower final DMSO%. Use serial dilution in buffer. check_precip->sol_precip Yes check_enzyme Is Enzyme Activity Consistent? check_preinc->check_enzyme Yes sol_preinc Solution: Standardize pre-incubation to 15-30 minutes. check_preinc->sol_preinc No sol_enzyme Solution: Aliquot enzyme stock. Run activity control. check_enzyme->sol_enzyme No end Variability Reduced check_enzyme->end Yes sol_precip->end sol_preinc->end sol_enzyme->end

Caption: Troubleshooting flowchart for high IC50 variability.

Technical Support Center: Optimizing Dose-Response Curves for DGAT-1 Inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DGAT-1 inhibitor 3 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during dose-response curve optimization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, also known as T863, is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] It functions as a competitive inhibitor by binding to the oleoyl-CoA binding pocket of the DGAT1 enzyme.[1] This action blocks the final and committed step in triglyceride synthesis, which is the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides (TG).[3][4][5] Cryo-electron microscopy studies have revealed that T863 obstructs access to the fatty acyl-CoA substrate binding tunnel of DGAT1, which opens to the cytoplasmic side of the endoplasmic reticulum.[6][7]

Q2: Which assays are recommended for generating a dose-response curve for this compound?

Several assays can be employed to determine the dose-response relationship of this compound. The choice of assay depends on the experimental context (e.g., purified enzyme, cell-based, or in vivo).

  • Biochemical Assays: These assays utilize purified DGAT1 enzyme or microsomal preparations.

    • Fluorescence-Based Assay: A high-throughput method that detects the release of Coenzyme A (CoASH) from acyl-CoA during the DGAT1-mediated reaction using a thio-reactive probe.[1]

    • TLC-Based Assay: This method involves the use of radiolabeled substrates (e.g., [14C]oleic acid) and separation of the resulting radiolabeled triglycerides by thin-layer chromatography.[1]

    • LC/MS-Based Assay: A high-throughput method that directly measures the formation of the triglyceride product.[8][9]

  • Cell-Based Assays: These assays measure the inhibition of triglyceride synthesis in whole cells.

    • Triglyceride Synthesis Assay: Cells are incubated with the inhibitor and a radiolabeled precursor (e.g., [14C]oleic acid or [14C]-glycerol), followed by extraction and quantification of radiolabeled triglycerides.[1][10]

    • Lipid Droplet Formation Assay: The effect of the inhibitor on the formation of intracellular lipid droplets can be visualized and quantified using microscopy after staining with a neutral lipid dye like Nile red.[6][11]

  • Radioligand Filtration Assay: This assay assesses the direct binding of the inhibitor to DGAT1 using a radiolabeled version of the inhibitor (e.g., [3H]T863).[1]

Q3: What are the expected IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound (T863) can vary depending on the assay conditions. Below is a summary of reported IC50 values.

Assay TypeEnzyme SourceIC50 (nM)Reference
CPM Fluorescent AssayRecombinant Human DGAT149[1]
TLC AssayRecombinant Human DGAT117[1]
Enzymatic AssayHuman DGAT-119[12]
Whole-Cell AssayNot Specified71[12]

Q4: Are there known off-target effects or selectivity issues with this compound?

This compound (T863) has been shown to be a selective inhibitor of DGAT1. It displays no significant inhibitory activity against other related enzymes such as DGAT2, MGAT2, or MGAT3 at concentrations up to 10 µM.[1]

Troubleshooting Guide

Problem 1: High variability in dose-response data.

  • Possible Cause: Inconsistent inhibitor concentration.

    • Solution: Ensure accurate serial dilutions of this compound. Prepare fresh dilutions for each experiment.

  • Possible Cause: Cell-based assay variability.

    • Solution: Maintain consistent cell seeding density and passage number. Ensure uniform incubation times and conditions across all wells.

  • Possible Cause: Assay signal instability.

    • Solution: For fluorescence-based assays, ensure that the fluorescent probe is protected from light and used within its stability window. For LC/MS-based assays, check for instrument stability and proper sample preparation.[8]

Problem 2: The observed IC50 value is significantly higher than reported values.

  • Possible Cause: Inhibitor degradation.

    • Solution: Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.

  • Possible Cause: Sub-optimal assay conditions.

    • Solution: Optimize substrate concentrations to be at or below their Km values. Ensure the enzyme concentration and reaction time are within the linear range of the assay.[8]

  • Possible Cause: Presence of serum proteins in cell-based assays.

    • Solution: The presence of serum can reduce the effective concentration of the inhibitor due to protein binding. Consider reducing the serum concentration during the inhibitor treatment period or using a serum-free medium if compatible with your cell line.

Problem 3: No inhibitory effect is observed.

  • Possible Cause: Inactive inhibitor.

    • Solution: Verify the identity and purity of the this compound compound.

  • Possible Cause: Incorrect assay setup.

    • Solution: Double-check all reagent concentrations, incubation times, and measurement parameters. Include positive and negative controls in your experiment to ensure the assay is performing as expected.

  • Possible Cause: Low DGAT1 expression in the chosen cell line.

    • Solution: Select a cell line with known endogenous DGAT1 expression (e.g., HEK293H, HT-29) or use a cell line engineered to overexpress DGAT1.[1][10]

Problem 4: In vivo experiments show gastrointestinal side effects.

  • Possible Cause: High dose of the inhibitor.

    • Solution: DGAT1 inhibition can lead to gastrointestinal side effects such as diarrhea, nausea, and vomiting, which are dose-dependent.[13][14] Consider performing a dose-titration study to find a therapeutic window with minimal side effects. Modifying the fat content of the diet can also mitigate these effects.[14]

Experimental Protocols

Protocol 1: Cell-Based Triglyceride Synthesis Assay

  • Cell Seeding: Seed HEK293A cells (or another suitable cell line) in a 24-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pretreat the cells with various concentrations of this compound for 1 hour.

  • Metabolic Labeling: Add [14C]oleic acid (e.g., 10 µM) supplemented with 0.1% fatty acid-free BSA to each well and incubate for 4 hours.

  • Cell Lysis and Lipid Extraction: Wash the cells twice with PBS. Extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • TLC Analysis: Spot the lipid extracts onto a TLC plate and develop the plate to separate the lipid species.

  • Quantification: Visualize the radiolabeled triglyceride bands by autoradiography and quantify them using a suitable method (e.g., densitometry or scintillation counting of the excised bands).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[1][10]

Protocol 2: In Vivo Acute Lipid Challenge

  • Animal Dosing: Orally administer this compound or vehicle to mice (e.g., C57BL/6).

  • Lipid Challenge: After a set time (e.g., 1 hour), administer a bolus of corn oil via gavage.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 4, 8, and 24 hours) after the lipid challenge.

  • Triglyceride Measurement: Measure the serum triglyceride levels in the collected blood samples.

  • Data Analysis: Plot the serum triglyceride concentration over time to assess the effect of the inhibitor on postprandial lipid absorption.[1][12]

Visualizations

DGAT1_Signaling_Pathway Acyl_CoA Acyl-CoA DGAT1 DGAT1 Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TG Triglyceride (TG) DGAT1->TG Inhibitor This compound Inhibitor->DGAT1 Storage Lipid Droplet Storage TG->Storage

Caption: DGAT1 signaling pathway and point of inhibition.

Dose_Response_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor incubation Incubate with Inhibitor prep_inhibitor->incubation prep_assay Prepare Assay (Biochemical or Cell-Based) prep_assay->incubation measurement Measure DGAT1 Activity or Triglyceride Levels incubation->measurement data_analysis Data Analysis: Plot Dose-Response Curve measurement->data_analysis calculate_ic50 Calculate IC50 data_analysis->calculate_ic50 troubleshoot Troubleshoot if Necessary data_analysis->troubleshoot end End calculate_ic50->end troubleshoot->prep_inhibitor Re-evaluate Protocol

Caption: Experimental workflow for dose-response curve generation.

References

appropriate negative and positive controls for DGAT-1 inhibitor 3 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are appropriate positive controls for in vitro/biochemical DGAT-1 inhibition assays?

A1: A well-characterized, potent, and selective DGAT-1 inhibitor should be used as a positive control. This confirms the assay is sensitive to DGAT-1 inhibition and provides a benchmark for comparing new compounds. Commonly used positive controls include:

  • T863: A potent and selective DGAT-1 inhibitor with an IC50 of approximately 15 nM for human DGAT-1.[1]

  • A-922500: A potent inhibitor with IC50 values of 9 nM and 22 nM for human and mouse DGAT-1, respectively.[2]

  • PF-04620110: A highly selective DGAT-1 inhibitor with an IC50 of 19 nM.[3][4][5]

Q2: What should I use as a negative control in my DGAT-1 biochemical assay?

A2: The negative control should contain all components of the reaction mixture, including the enzyme and substrates, but without the inhibitor. Typically, the vehicle used to dissolve the inhibitor (e.g., DMSO) is added to the negative control wells at the same final concentration as in the experimental wells. This accounts for any potential effects of the solvent on enzyme activity.

Q3: What are suitable positive and negative controls for cell-based DGAT-1 activity assays?

A3:

  • Positive Control: A known, cell-permeable DGAT-1 inhibitor such as T863, A-922500, or PF-04620110 should be used. These have demonstrated efficacy in cellular models of triglyceride synthesis.

  • Negative Control:

    • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test inhibitor.

    • Untreated Cells: Cells that are not exposed to any treatment can serve as a baseline for normal DGAT-1 activity.

Q4: What are the standard positive and negative controls for in vivo studies with DGAT-1 inhibitors?

A4:

  • Positive Control: A well-documented DGAT-1 inhibitor with proven in vivo efficacy. For example, T863 administered orally at 30 mg/kg has been shown to reduce body weight and serum triglycerides in mice.[1] A-922500 at 3 mg/kg orally has been shown to lower serum triglycerides in rats and hamsters.[2][6] PF-04620110 has been shown to reduce plasma triglyceride levels in rats at doses of ≥0.1 mg/kg.[4]

  • Negative Control:

    • Vehicle-Treated Group: A group of animals administered the same vehicle used to formulate the DGAT-1 inhibitor (e.g., corn oil, carboxymethylcellulose). This is the most critical negative control.

    • DGAT-1 Knockout (KO) Mice: These animals provide a genetic negative control, demonstrating the maximum effect achievable by eliminating DGAT-1 activity.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in in vitro assay results. Inconsistent pipetting, enzyme instability, or substrate degradation.Ensure accurate and consistent pipetting. Keep the enzyme on ice and use it within its recommended stability window. Prepare fresh substrate solutions for each experiment.
Positive control inhibitor shows weak or no activity. Incorrect concentration of the positive control, degraded inhibitor stock, or suboptimal assay conditions (pH, temperature).Verify the concentration of the positive control stock solution. Use a fresh aliquot of the inhibitor. Optimize assay conditions such as pH, temperature, and incubation time.
High background signal in the negative control wells. Contamination of reagents, non-specific binding of detection reagents, or inherent fluorescence/quenching of the test compound.Use high-purity reagents. Run a control without the enzyme to assess background from other components. For fluorescence-based assays, check for compound interference by measuring its intrinsic fluorescence at the assay wavelengths.
Inconsistent results in cell-based assays. Cell health and passage number, inconsistent seeding density, or variability in compound treatment time.Use cells within a consistent and low passage number range. Ensure uniform cell seeding. Standardize the timing of compound addition and incubation.
In vivo study shows no effect of the DGAT-1 inhibitor. Poor oral bioavailability of the compound, incorrect dosing or formulation, or rapid metabolism of the inhibitor.Assess the pharmacokinetic properties of the inhibitor (e.g., plasma concentration over time). Optimize the formulation to improve solubility and absorption. Consider alternative routes of administration if oral bioavailability is low.
Unexpected toxicity or side effects in animal studies. Off-target effects of the inhibitor, or issues with the vehicle.Test the selectivity of the inhibitor against other related enzymes (e.g., DGAT-2, ACAT). Conduct a vehicle-only toxicity study to rule out any adverse effects from the formulation.

Quantitative Data Summary

Table 1: In Vitro Potency of Common DGAT-1 Inhibitors

InhibitorTarget SpeciesIC50 (nM)Assay SystemReference
T863 Human15Recombinant DGAT-1[1]
A-922500 Human9Recombinant DGAT-1[2]
Mouse22Recombinant DGAT-1[2]
PF-04620110 Human19Recombinant DGAT-1[3][4][5]

Table 2: In Vivo Efficacy of Selected DGAT-1 Inhibitors

InhibitorAnimal ModelDoseEffect on TriglyceridesReference
T863 Diet-Induced Obese Mice30 mg/kg (p.o.)Significant reduction in serum and liver triglycerides[1]
A-922500 Zucker Fatty Rat3 mg/kg (p.o.)39% reduction in serum triglycerides[6]
Hyperlipidemic Hamster3 mg/kg (p.o.)53% reduction in serum triglycerides[6]
PF-04620110 Rat≥0.1 mg/kg (p.o.)Significant reduction in plasma triglycerides[4]

Experimental Protocols

Key Experiment: In Vitro DGAT-1 Inhibition Assay (Radiometric)

Objective: To determine the inhibitory effect of a compound on DGAT-1 enzyme activity by measuring the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triglycerides.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM MgCl2, 1 mg/mL BSA).

  • Compound Preparation: Serially dilute the test inhibitor and positive control (e.g., T863) in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Enzyme and Substrate Addition: In a microplate, add the reaction buffer, diacylglycerol (e.g., 1,2-dioleoylglycerol), and the DGAT-1 enzyme source (e.g., microsomes from cells overexpressing DGAT-1).

  • Incubation with Inhibitor: Add the diluted test compounds, positive control, or vehicle (negative control) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Start the reaction by adding the radiolabeled substrate, [14C]oleoyl-CoA.

  • Reaction Termination: After a specific incubation time (e.g., 30-60 minutes) at 37°C, stop the reaction by adding a solution of isopropanol:heptane:water.

  • Lipid Extraction: Vortex the plate and allow the phases to separate.

  • Quantification: Transfer an aliquot of the upper heptane phase (containing the triglycerides) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

DGAT1_Signaling_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_downstream Downstream Effects Diacylglycerol Diacylglycerol (DAG) DGAT1 DGAT-1 Enzyme Diacylglycerol->DGAT1 Substrate FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->DGAT1 Substrate Triglyceride Triglyceride (TG) DGAT1->Triglyceride Product CoA Coenzyme A (CoA) DGAT1->CoA Byproduct LipidDroplet Lipid Droplet Formation Triglyceride->LipidDroplet Inhibitor DGAT-1 Inhibitor (e.g., T863) Inhibitor->DGAT1 Inhibition

Caption: DGAT-1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_assay_setup Assay Setup cluster_controls Experimental Controls cluster_execution Execution & Measurement cluster_analysis Data Analysis Assay DGAT-1 Inhibition Assay (In Vitro, Cell-based, or In Vivo) PositiveControl Positive Control (Known DGAT-1 Inhibitor, e.g., T863) Assay->PositiveControl NegativeControl Negative Control (Vehicle or DGAT-1 KO) Assay->NegativeControl TestCompound Test Compound Assay->TestCompound Treatment Treatment/Administration PositiveControl->Treatment NegativeControl->Treatment TestCompound->Treatment Measurement Measure DGAT-1 Activity (e.g., TG levels) Treatment->Measurement Comparison Compare results to controls Measurement->Comparison Conclusion Determine efficacy of Test Compound Comparison->Conclusion

Caption: Experimental workflow for DGAT-1 inhibitor studies.

Control_Logic cluster_positive Positive Controls cluster_negative Negative Controls Experiment DGAT-1 Inhibitor Experiment KnownInhibitor Known DGAT-1 Inhibitor (e.g., T863, A-922500) Experiment->KnownInhibitor Vehicle Vehicle Control (e.g., DMSO, Corn Oil) Experiment->Vehicle Knockout DGAT-1 Knockout (KO) (In vivo) Experiment->Knockout (if applicable) Purpose_P Purpose: - Validate assay sensitivity - Provide a benchmark KnownInhibitor->Purpose_P Purpose_N Purpose: - Establish baseline activity - Control for vehicle effects - Define maximal inhibition effect (KO) Vehicle->Purpose_N Knockout->Purpose_N

Caption: Logical relationship of controls in DGAT-1 inhibitor studies.

References

Technical Support Center: Overcoming Resistance to DGAT-1 Inhibitor 3 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to DGAT-1 inhibitor 3 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis. By inhibiting DGAT1, this compound blocks the production of triglycerides, which are the main form of stored energy in cells. This inhibition leads to a decrease in the formation of lipid droplets.[1][2][3][4]

Q2: My cells were initially sensitive to this compound, but now they are showing resistance. What are the potential mechanisms?

Acquired resistance to this compound can arise from several cellular adaptations:

  • Upregulation of DGAT2: Cells may compensate for the inhibition of DGAT1 by increasing the expression or activity of DGAT2, another enzyme that also synthesizes triglycerides.[5][6][7][8][9]

  • Activation of Alternative Triglyceride Synthesis Pathways: A recently identified alternative pathway involving the enzyme DIESL (TMEM68) can synthesize triglycerides independently of DGAT1 and DGAT2.[10][11][12][13] Upregulation of this pathway could confer resistance.

  • Alterations in Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor, leading to decreased efficacy.

  • Metabolic Reprogramming: Resistant cells might undergo broader metabolic shifts to bypass the need for DGAT1-mediated triglyceride synthesis, for instance by altering fatty acid oxidation or glucose metabolism.

Q3: How can I confirm that my cells have developed resistance to this compound?

To confirm resistance, you should perform a dose-response experiment and compare the IC50 (half-maximal inhibitory concentration) value of the inhibitor in your current cell line to that of the original, sensitive parental cell line. A significant rightward shift in the IC50 curve indicates the development of resistance.

Troubleshooting Guide

Problem: Decreased or no observable effect of this compound on lipid droplet formation.

Possible Cause 1: Suboptimal inhibitor concentration or activity.

  • Troubleshooting Steps:

    • Verify Inhibitor Integrity: Ensure the inhibitor has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.

    • Perform a Dose-Response Curve: Determine the IC50 of the inhibitor in your specific cell line to ensure you are using an effective concentration.

    • Positive Control: Include a positive control compound known to inhibit DGAT1 (e.g., T863 or A-922500) to validate your experimental setup.[3][6][14]

Possible Cause 2: Development of cellular resistance.

  • Troubleshooting Steps:

    • Assess DGAT2 Expression: Use Western blotting or qRT-PCR to compare the expression levels of DGAT2 in your resistant cells versus the parental sensitive cells. An upregulation of DGAT2 is a strong indicator of a compensatory mechanism.[5][7][8][9]

    • Investigate Alternative Pathways: If DGAT2 levels are unchanged, consider investigating the expression of DIESL (TMEM68) as a potential alternative triglyceride synthesis pathway.[10][11][12][13]

    • Dual Inhibition: If DGAT2 is upregulated, consider a combination treatment with a DGAT2 inhibitor to overcome resistance.[6]

Quantitative Data Summary

InhibitorTarget(s)Reported IC50 ValuesCell Line ExamplesReference(s)
This compound DGAT1~38 nM (human DGAT1)Not specified in provided context[]
A-922500 DGAT19 nM (human), 22 nM (mouse)Glioblastoma cells, Breast cancer MDA-231 cells[6]
T863 DGAT117-49 nM (human DGAT1)HEK293A cells, Breast cancer MCF-7 cells[6][14]
PF-06424439 DGAT214 nMHepG2 cells[16]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 of the DGAT-1 inhibitor and assess cellular resistance.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the different inhibitor concentrations to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.[17]

Lipid Droplet Staining (BODIPY 493/503 Staining)

This protocol is used to visualize and quantify changes in intracellular lipid droplets.

  • Materials:

    • Cells cultured on coverslips or in imaging-compatible plates

    • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

    • Phosphate-buffered saline (PBS)

    • Formaldehyde (4% in PBS) for fixing cells (optional)

    • DAPI for nuclear staining (optional)

    • Fluorescence microscope

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Prepare a working solution of BODIPY 493/503 (e.g., 1-2 µg/mL) in PBS or serum-free medium.

    • Wash the cells twice with PBS.

    • Incubate the cells with the BODIPY 493/503 working solution for 15-30 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS.

    • (Optional) Fix the cells with 4% formaldehyde for 15 minutes at room temperature, followed by washing with PBS.

    • (Optional) Counterstain nuclei with DAPI.

    • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC channel for BODIPY 493/503).[][18][19][20][21]

Western Blot for DGAT1 and DGAT2 Expression

This protocol is used to determine the protein levels of DGAT1 and DGAT2.

  • Materials:

    • Resistant and sensitive cell lines

    • RIPA buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies against DGAT1, DGAT2, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL detection reagent and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to compare protein expression levels.[22][23]

Visualizations

DGAT_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_inhibitors Inhibitors Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Diacylglycerol (DAG)->DGAT2 DIESL DIESL Diacylglycerol (DAG)->DIESL Triglycerides (TG) Triglycerides (TG) DGAT1->Triglycerides (TG) Canonical Pathway DGAT2->DGAT1 Compensatory Upregulation DGAT2->Triglycerides (TG) Canonical Pathway DIESL->Triglycerides (TG) Alternative Pathway Lipid Droplet Lipid Droplet Triglycerides (TG)->Lipid Droplet This compound This compound This compound->DGAT1 DGAT-2 Inhibitor DGAT-2 Inhibitor DGAT-2 Inhibitor->DGAT2

Caption: Triglyceride synthesis pathways and points of inhibition.

Troubleshooting_Workflow start Start: Decreased Efficacy of this compound check_inhibitor Verify Inhibitor Integrity and Concentration (Dose-Response) start->check_inhibitor problem_solved Problem Solved: Efficacy Restored check_inhibitor->problem_solved Yes resistance_suspected Resistance Suspected check_inhibitor->resistance_suspected No check_dgat2 Measure DGAT2 Expression (Western Blot / qRT-PCR) resistance_suspected->check_dgat2 dgat2_upregulated DGAT2 Upregulated check_dgat2->dgat2_upregulated Upregulated dgat2_normal DGAT2 Normal check_dgat2->dgat2_normal Normal dual_inhibition Consider Dual DGAT1/DGAT2 Inhibition dgat2_upregulated->dual_inhibition check_diesl Investigate Alternative Pathways (e.g., DIESL/TMEM68 expression) dgat2_normal->check_diesl alternative_pathway Alternative Pathway Upregulated check_diesl->alternative_pathway Upregulated other_mechanisms Consider Other Mechanisms (e.g., drug efflux) check_diesl->other_mechanisms Normal

Caption: Troubleshooting workflow for DGAT-1 inhibitor resistance.

References

refining delivery methods for DGAT-1 inhibitor 3 in animal research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitor 3, also known as PF-04620110, in animal research.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and administration of DGAT-1 inhibitor 3.

Problem Potential Cause Suggested Solution
Compound Precipitation in Vehicle Low aqueous solubility of the inhibitor.- Prepare a micronized suspension in 0.5% methylcellulose in water. - Use a co-solvent system such as EtOH/PEG400/water (10:50:40) for solution-based delivery.[1] - Gently warm the vehicle and sonicate to aid dissolution, but be mindful of compound stability at elevated temperatures.
Inconsistent Results or Low Efficacy Poor oral bioavailability or rapid metabolism.- Ensure accurate dosing and administration technique (e.g., oral gavage). - For PF-04620110, high oral bioavailability (100%) has been reported in rats with a crystalline formulation in 0.5% methylcellulose.[2] - Consider the timing of administration relative to a lipid challenge, as DGAT-1 inhibition primarily affects postprandial triglyceride levels.[2][3]
Gastrointestinal Side Effects (e.g., Diarrhea) Mechanism-based effect of potent DGAT-1 inhibition.- Start with a lower dose and titrate up to the desired effective dose to assess tolerability. - Ensure animals have ad libitum access to water. - Note that combined inhibition of DGAT1 and DGAT2 is more likely to cause diarrhea-like symptoms in mice.[4]
Difficulty Achieving Desired Plasma Concentration Issues with formulation or animal strain differences.- Verify the purity and integrity of the inhibitor compound. - Confirm the accuracy of the prepared formulation concentration. - Be aware that pharmacokinetic profiles can vary between species and even strains.

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: What is the recommended vehicle for oral administration of this compound (PF-04620110) in rodents?

A1: A common and effective vehicle for oral gavage of PF-04620110 in rodents is a 0.5% (w/v) solution of methylcellulose in water.[2] This creates a stable suspension for the crystalline form of the compound. Another option reported for a similar class of inhibitors is a solution of 10% ethanol, 50% PEG400, and 40% water.[1]

Q2: How should I prepare the formulation?

A2: To prepare a suspension in 0.5% methylcellulose, gradually add the weighed amount of methylcellulose to water while stirring continuously until a homogenous suspension is formed. Then, add the powdered this compound to the vehicle and mix thoroughly, potentially using a sonicator for uniform dispersion. For a solution, dissolve the inhibitor in ethanol first, then add PEG400 and finally water while mixing.

Q3: What is the typical dosage range for this compound in rodent studies?

A3: Effective doses in rodents have been reported to be as low as ≥0.1 mg/kg to demonstrate a reduction in plasma triglyceride levels following a lipid challenge.[2] Studies have used doses up to 15 mg/kg for investigating transcriptomic changes.[5] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint.

Efficacy and Mechanism

Q4: What is the mechanism of action of this compound?

A4: this compound (PF-04620110) is a potent and selective inhibitor of the enzyme Diacylglycerol Acyltransferase-1 (DGAT-1).[2] DGAT-1 catalyzes the final step in triglyceride synthesis.[6][7][8] By inhibiting this enzyme, the compound reduces the synthesis and subsequent secretion of triglycerides, particularly in the intestine following a meal.[3]

Q5: What are the expected physiological effects of administering this compound?

A5: Administration of this compound is expected to reduce the postprandial increase in plasma triglycerides after a lipid challenge.[2] Chronic administration in diet-induced obese models may lead to weight loss and improved insulin sensitivity.[9][10]

Pharmacokinetics

Q6: What is the oral bioavailability of this compound (PF-04620110)?

A6: In rats, PF-04620110 has demonstrated high oral bioavailability of 100% when administered as a crystalline solid in 0.5% methylcellulose.[2]

Q7: What is the half-life of PF-04620110 in rats?

A7: The half-life of PF-04620110 in rats has been reported to be a moderate 6.8 hours following an oral dose of 5 mg/kg.[2]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound (PF-04620110)

Target IC50 (nM)
Human DGAT-119
Rat DGAT-164
Data from reference[5]

Table 2: Pharmacokinetic Parameters of this compound (PF-04620110) in Rats

Parameter Value Dose and Route
Bioavailability100%5 mg/kg, oral
Half-life (t1/2)6.8 hours5 mg/kg, oral
Plasma Clearance6.7 mL/min/kgIntravenous
Volume of Distribution1.8 L/kgIntravenous
Data from reference[2]

Experimental Protocols

Oral Gavage Administration of this compound in Rodents
  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: For studies involving a lipid challenge, fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Formulation Preparation: Prepare the this compound formulation in 0.5% methylcellulose as described in the FAQ section. Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Dosing: Administer the inhibitor or vehicle control via oral gavage at a dose volume typically between 5-10 mL/kg.

  • Lipid Challenge (if applicable): Following a specific time interval after inhibitor administration (e.g., 30-60 minutes), administer a lipid load, such as corn oil, via oral gavage.

  • Sample Collection: Collect blood samples at predetermined time points post-lipid challenge to measure plasma triglyceride levels.

Visualizations

DGAT1_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT-1 Fatty_Acyl_CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglyceride Triglyceride DGAT1->Triglyceride Catalyzes DGAT1_Inhibitor_3 This compound (PF-04620110) DGAT1_Inhibitor_3->DGAT1 Inhibits

Caption: DGAT-1 signaling pathway and the inhibitory action of PF-04620110.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_analysis Analysis a Weigh this compound c Mix & Sonicate a->c b Prepare 0.5% Methylcellulose b->c e Oral Gavage with Inhibitor c->e d Overnight Fasting d->e f Oral Lipid Challenge e->f g Blood Sample Collection f->g h Measure Plasma Triglycerides g->h i Data Analysis h->i

Caption: Experimental workflow for in vivo testing of this compound.

References

Validation & Comparative

A Comparative Analysis of DGAT-1 Inhibitor 3 and Other Key Diacylglycerol Acyltransferase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitor 3 with other prominent DGAT-1 inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most appropriate compounds for their studies in obesity, dyslipidemia, and metabolic syndrome.

Introduction to DGAT-1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step of triglyceride (TG) synthesis.[1] This process involves the conversion of diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride.[1][2] DGAT-1 is highly expressed in tissues active in triglyceride synthesis, such as the adipose tissue, liver, and intestine.[3] Inhibition of DGAT-1 has emerged as a promising therapeutic strategy for metabolic disorders. By blocking this enzyme, inhibitors can reduce the absorption and synthesis of triglycerides, leading to decreased body weight, improved insulin sensitivity, and a better lipid profile.[1][4] Preclinical studies with various DGAT-1 inhibitors have demonstrated their potential in mitigating obesity and related metabolic diseases.[1][5]

Comparative Performance of DGAT-1 Inhibitors

The following table summarizes the quantitative data for DGAT-1 Inhibitor 3 and other well-characterized DGAT-1 inhibitors, focusing on their potency and pharmacokinetic properties.

InhibitorTarget/SpeciesIC50Cellular EC50Oral Bioavailability (%)Cmax (µM)T1/2 (h)Key Findings
This compound (DGAT1-IN-3) Human DGAT-138 nM[6]0.66 µM (in CHOK1 cells)[6]77% (in rats)[6]24 (50 mg/kg, p.o.)[6]1.95 (5 mg/kg, i.v.)[6]Potent, selective, and orally bioavailable. Reduces weight gain and plasma triglycerides in vivo.[6]
Rat DGAT-1120 nM[6]
T863 Human DGAT-115 nM[7]Not ReportedOrally active[8]Not ReportedNot ReportedSelective against DGAT2, MGAT2, and MGAT3. Improves insulin sensitivity and alleviates hepatic steatosis in DIO mice.[4][7]
Mouse DGAT-1Potent inhibitor[4]
A-922500 Human DGAT-19 nM[7]Not ReportedOrally bioavailable[7]Not ReportedNot ReportedProtects pancreatic β-cells from palmitic acid-induced apoptosis.[9]
Mouse DGAT-122 nM[7]
PF-04620110 Human DGAT-119 nM[7]Not ReportedOrally bioavailable[7]Not ReportedNot ReportedPotent and selective inhibitor. Increases postprandial incretin hormones.[10]
Pradigastat (LCQ908) Human DGAT-1Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedUnder development for familial chylomicronemia syndrome.[11] Protects pancreatic β-cells from lipotoxicity.[9]
AZD-7687 Human DGAT-1Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedA small molecule inhibitor developed for obesity and diabetes.[]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro DGAT-1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT-1.

Methodology:

  • Enzyme Source: Purified recombinant human DGAT-1 or microsomal fractions from cells overexpressing DGAT-1 are used.

  • Substrates: Radiolabeled [14C]oleoyl-CoA and 1,2-dioleoyl-sn-glycerol (DAG) are used as substrates.

  • Reaction: The inhibitor at various concentrations is pre-incubated with the enzyme source. The reaction is initiated by adding the substrates.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period.

  • Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).

  • Quantification: The synthesized radiolabeled triglycerides are separated by thin-layer chromatography (TLC) and quantified using a phosphorimager or liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of DGAT-1 activity, is calculated from the dose-response curve.

Cell-Based Lipid Accumulation Assay

This assay assesses the effect of the inhibitor on triglyceride synthesis within a cellular context.

Methodology:

  • Cell Culture: A suitable cell line, such as CHO-K1 or 3T3-L1 adipocytes, is cultured.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the DGAT-1 inhibitor.

  • Lipid Loading: Cells are then incubated with a fatty acid source, such as oleic acid complexed to bovine serum albumin (BSA), to stimulate triglyceride synthesis.

  • Lipid Staining: After incubation, intracellular lipid droplets are stained with a fluorescent dye like Nile Red or BODIPY.

  • Imaging and Quantification: The fluorescence intensity is measured using a fluorescence microscope or a plate reader.

  • Data Analysis: The EC50 value, the concentration of the inhibitor that causes a 50% reduction in lipid accumulation, is determined.

In Vivo Oral Lipid Challenge Model

This model evaluates the inhibitor's effect on dietary fat absorption.

Methodology:

  • Animal Model: Mice or rats are fasted overnight.

  • Inhibitor Administration: The DGAT-1 inhibitor or vehicle is administered orally.

  • Lipid Challenge: After a set time, a lipid load (e.g., corn oil) is given by oral gavage.

  • Blood Sampling: Blood samples are collected at various time points post-lipid challenge.

  • Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial kit.

  • Data Analysis: The area under the curve (AUC) for plasma triglycerides is calculated to assess the extent of lipid absorption. A reduction in the triglyceride AUC in the inhibitor-treated group compared to the vehicle group indicates inhibition of fat absorption.

Visualizations

Signaling Pathway of DGAT-1 in Triglyceride Synthesis

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT-1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes Final Step Storage Lipid Droplet Storage TG->Storage Inhibitor This compound Inhibitor->DGAT1 Inhibition

Caption: DGAT-1 catalyzes the final step in triglyceride synthesis.

Experimental Workflow for Evaluating DGAT-1 Inhibitors

Experimental_Workflow start Start: Compound Screening in_vitro In Vitro Enzyme Assay (Determine IC50) start->in_vitro cell_based Cell-Based Lipid Assay (Determine EC50) in_vitro->cell_based Potent Hits pk_studies Pharmacokinetic Studies (Bioavailability, Cmax, T1/2) cell_based->pk_studies Cell-Permeable Hits in_vivo In Vivo Efficacy Models (e.g., Diet-Induced Obesity) pk_studies->in_vivo Good PK Profile end Lead Candidate in_vivo->end

Caption: A typical workflow for the preclinical evaluation of DGAT-1 inhibitors.

References

A Comparative Guide to DGAT-1 Inhibition: Small Molecule Inhibitor Versus siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 20, 2025

This guide provides an objective comparison between two prominent methods for reducing the functional activity of Diacylglycerol O-acyltransferase 1 (DGAT-1): the use of a selective small molecule inhibitor, referred to herein as DGAT-1 inhibitor 3 (PF-04620110), and the application of siRNA-mediated gene knockdown. DGAT-1 is a key enzyme that catalyzes the final, committed step in triglyceride (TG) synthesis, making it a significant target for therapeutic intervention in metabolic diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms, efficacy, and experimental considerations for each approach, supported by experimental data and protocols.

Fundamental Mechanisms of Action

The two methods, while both aimed at reducing DGAT-1's functional output, operate at fundamentally different biological levels.

  • This compound (PF-04620110): This is a small molecule that functions as a direct, post-translational antagonist of the DGAT-1 enzyme.[1] It binds to the enzyme, likely at the acyl-CoA binding site, physically obstructing its catalytic activity and preventing the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides.[3][4][5] The effect is typically rapid, dependent on the inhibitor's concentration and pharmacokinetic properties, and reversible upon its removal.

  • siRNA-Mediated DGAT-1 Knockdown: This method operates at the post-transcriptional level through RNA interference (RNAi).[6][7] A synthetic short interfering RNA (siRNA) duplex, designed to be complementary to the DGAT-1 messenger RNA (mRNA), is introduced into the cell.[8] The cell's RNA-Induced Silencing Complex (RISC) incorporates the siRNA, which then guides the complex to bind to and cleave the target DGAT-1 mRNA.[8] This leads to the degradation of the mRNA, preventing its translation into the DGAT-1 protein and thereby reducing the total amount of the enzyme in the cell.[9][10] The onset of this effect is slower, requiring time for the existing enzyme pool to be degraded, and its duration is longer, lasting for several days until the siRNA is diluted or degraded.[7]

Logical Flow: Comparing Inhibition Mechanisms

cluster_Inhibitor This compound cluster_siRNA siRNA Knockdown DGAT1_mRNA_I DGAT-1 mRNA Translation_I Translation DGAT1_mRNA_I->Translation_I DGAT1_Protein DGAT-1 Enzyme (Active) Translation_I->DGAT1_Protein Inactive_Complex Inactive Enzyme-Inhibitor Complex DGAT1_Protein->Inactive_Complex Binding Inhibitor Inhibitor 3 (PF-04620110) Inhibitor->Inactive_Complex DGAT1_mRNA_S DGAT-1 mRNA RISC RISC Complex DGAT1_mRNA_S->RISC Binding siRNA DGAT-1 siRNA siRNA->RISC Degradation mRNA Degradation RISC->Degradation No_Translation Reduced Translation Degradation->No_Translation Reduced_Protein Reduced DGAT-1 Enzyme Levels No_Translation->Reduced_Protein

Caption: A comparison of the inhibitory pathways for a small molecule inhibitor and siRNA.

Data Presentation: Performance Comparison

The following tables summarize quantitative data comparing the typical performance characteristics of this compound and siRNA-mediated knockdown.

ParameterThis compound (PF-04620110)siRNA-Mediated DGAT-1 KnockdownData Source
Target DGAT-1 ProteinDGAT-1 mRNA[6][7]
Mechanism Competitive/Non-competitive InhibitionmRNA Cleavage & Degradation[4][8]
Efficacy IC50 = 19 nM (enzyme assay)IC50 = 8 nM (cellular assay)~40-80% reduction in mRNA/protein[1][9]
Onset of Action Rapid (minutes to hours)Slow (24-48 hours)[7]
Duration Dependent on compound half-lifeLong-lasting (days)[7]
Reversibility Generally reversibleEffectively irreversible for cell lifespan
Delivery Orally bioavailable (in vivo)Transfection/Electroporation (in vitro)[1][8]

Table 1: General Performance Characteristics.

ParameterThis compound (PF-04620110)siRNA-Mediated DGAT-1 KnockdownData Source
Specificity High; >100-fold selectivity vs DGAT-2 and other acyltransferases.High sequence specificity to target mRNA.[1]
Primary Off-Target Concerns Inhibition of homologous proteins (e.g., other enzymes with similar binding pockets)."Seed region" mediated silencing of unintended mRNAs with partial complementarity.[1][7][11][12]
Phenotypic Divergence Inhibits only the catalytic function of the enzyme.Eliminates the protein entirely, disrupting both catalytic and any potential non-catalytic scaffolding functions.[6][7]
Toxicity Profile Potential for photochemical processes or adverse effects from metabolites. Compound 3 was optimized to reduce these risks.Can induce an interferon response or saturate the endogenous RNAi machinery. Off-target effects can induce toxicity.[1][11][13]

Table 2: Specificity and Off-Target Considerations.

Signaling Pathway

DGAT-1 catalyzes the final reaction in the glycerol phosphate pathway of triglyceride synthesis. Both the inhibitor and siRNA aim to reduce the output of this pathway, albeit through different means.

DAG Diacylglycerol (DAG) DGAT1 DGAT-1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes Inhibitor Inhibitor 3 Inhibitor->DGAT1 Blocks Activity siRNA siRNA siRNA->DGAT1 Prevents Synthesis

Caption: The terminal step of triglyceride synthesis and points of intervention.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: siRNA-Mediated Knockdown of DGAT-1 in Cell Culture

This protocol is adapted from methodologies for transiently transfecting mammalian cells.[8][9][14]

Materials:

  • Bovine Mammary Epithelial Cells (BMECs) or other suitable cell line (e.g., HepG2, Huh7).[9][15][16]

  • DGAT-1 specific siRNA and a non-targeting (scrambled) control siRNA (20 µM stock).

  • Lipofectamine™ RNAiMAX or similar transfection reagent.

  • Opti-MEM™ I Reduced Serum Medium.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 6-well tissue culture plates.

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection. For BMECs, seed approximately 2 x 10^5 cells per well.

  • siRNA-Lipid Complex Preparation (per well): a. Tube A: Dilute 1.5 µL of 20 µM siRNA stock (final concentration ~10-20 nM) in 100 µL of Opti-MEM™. Mix gently. b. Tube B: Dilute 5 µL of RNAiMAX reagent in 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: a. Gently aspirate the culture medium from the cells and wash once with PBS. b. Add 800 µL of fresh, antibiotic-free complete medium to each well. c. Add the 200 µL siRNA-lipid complex mixture dropwise to each well. d. Gently rock the plate to ensure even distribution.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. Harvest cells for analysis. Knockdown efficiency should be assessed at the mRNA level (by RT-qPCR) and protein level (by Western blot). Functional consequences can be measured via a triglyceride content assay.

Protocol 2: Quantification of DGAT-1 mRNA by RT-qPCR

This protocol is used to validate the efficiency of siRNA-mediated knockdown.[9]

Materials:

  • RNeasy Mini Kit (Qiagen) or similar for RNA extraction.

  • High-Capacity cDNA Reverse Transcription Kit.

  • SYBR™ Green PCR Master Mix.

  • Primers for DGAT-1 and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-Time PCR System.

Procedure:

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA and assess purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time PCR: a. Prepare the PCR reaction mix in a 20 µL volume: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and 6 µL nuclease-free water. b. Run the reaction on a Real-Time PCR system using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[9] c. Include a melting curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative expression of DGAT-1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control siRNA-treated sample.

Protocol 3: Measurement of Intracellular Triglyceride Content

This protocol assesses the functional outcome of DGAT-1 inhibition or knockdown.[9][10]

Materials:

  • Triglyceride Quantification Kit (colorimetric or fluorometric).

  • Cell lysis buffer (often included in the kit).

  • Bradford or BCA Protein Assay Kit.

Procedure:

  • Cell Lysis: After treatment with inhibitor or siRNA, wash cells with cold PBS and harvest.

  • Lyse the cells in the provided lysis buffer or a solution containing 1% Triton X-100.

  • Triglyceride Assay: a. Perform the assay according to the manufacturer's protocol. This typically involves enzymatic reactions that lead to the production of a colored or fluorescent product. b. Measure the absorbance or fluorescence using a plate reader. c. Determine the triglyceride concentration by comparing the readings to a standard curve.

  • Normalization: a. Use a portion of the cell lysate to determine the total protein concentration using a Bradford or BCA assay. b. Normalize the triglyceride content to the total protein content for each sample to account for differences in cell number.

Experimental Workflow

The following diagram outlines a typical workflow for comparing the two methodologies in a cell-based model.

cluster_treatments Apply Treatments (24-48h) cluster_analysis Downstream Analysis start Seed Cells in Plates inhibitor Add this compound (e.g., 10 nM, 100 nM) start->inhibitor siRNA Transfect DGAT-1 siRNA start->siRNA control Vehicle / Scrambled siRNA Control start->control harvest Harvest Cells inhibitor->harvest siRNA->harvest control->harvest qpcr RT-qPCR for DGAT-1 mRNA harvest->qpcr western Western Blot for DGAT-1 Protein harvest->western tg_assay Triglyceride Assay harvest->tg_assay end Compare Efficacy & Functional Outcome qpcr->end western->end tg_assay->end

Caption: Workflow for comparing DGAT-1 inhibitor and siRNA in vitro.

Conclusion

Both this compound and siRNA-mediated knockdown are powerful tools for studying the role of DGAT-1 in lipid metabolism.

  • This compound offers a rapid, reversible, and dose-dependent method to probe the acute functional consequences of enzymatic inhibition. Its high selectivity and potential for in vivo use make it an attractive candidate for therapeutic development.[1]

  • siRNA-mediated knockdown provides a highly specific method for reducing DGAT-1 protein levels, allowing for the study of longer-term consequences of enzyme depletion. It is an invaluable research tool for target validation but faces greater hurdles for therapeutic delivery and can produce different phenotypes than an inhibitor if the target protein has non-catalytic functions.[6][7]

References

Unveiling the Potency of DGAT-1 Inhibitor 3: A Cross-Cellular Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the inhibitory activity of DGAT-1 inhibitor 3 across various cell types reveals its potential as a potent modulator of triglyceride synthesis. This guide provides a comparative analysis of its efficacy, supported by experimental data, to aid researchers and drug development professionals in their evaluation of this compound.

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT-1) is a crucial enzyme that catalyzes the final step in the biosynthesis of triglycerides. Its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. This guide focuses on a potent and selective DGAT-1 inhibitor, referred to here as this compound (also known as PF-04620110), and compares its activity across different cell types relevant to metabolic research.

Comparative Efficacy of this compound

The inhibitory potency of this compound has been evaluated in both enzymatic and cellular assays. The following table summarizes the key quantitative data on its activity.

Assay TypeTargetCell LineInhibitor Concentration (IC50)Reference
Enzymatic AssayHuman DGAT-1-19 nM[1][2][3][4]
Cellular AssayTriglyceride SynthesisHT-29 (Human Colon Adenocarcinoma)8 nM[1][5]

The data clearly demonstrates the high potency of this compound, with a low nanomolar IC50 value in a cell-free enzymatic assay. Importantly, this potency is maintained in a cellular context, as evidenced by the 8 nM IC50 for the inhibition of triglyceride synthesis in the human intestinal cell line, HT-29[1][5]. This suggests excellent cell permeability and engagement with the intracellular target.

  • Intestinal Cells (e.g., HT-29, Caco-2): DGAT-1 plays a primary role in the absorption and re-synthesis of dietary fats into triglycerides for packaging into chylomicrons. The potent inhibition observed in HT-29 cells highlights the potential of this compound to significantly impact intestinal fat absorption.

  • Hepatocytes (e.g., HepG2): In the liver, both DGAT-1 and DGAT-2 are involved in triglyceride synthesis. While DGAT-2 is considered the predominant isoform for hepatic triglyceride storage, DGAT-1 is also expressed and contributes to this process. Inhibition of DGAT-1 in hepatocytes is expected to reduce triglyceride accumulation.

  • Adipocytes (e.g., 3T3-L1): Adipose tissue is the primary site for triglyceride storage. Both DGAT-1 and DGAT-2 are expressed in adipocytes and contribute to the synthesis of triglycerides for storage in lipid droplets. The inhibition of DGAT-1 in these cells can lead to reduced lipid accumulation.

Experimental Protocols

To facilitate the replication and further investigation of this compound's activity, detailed methodologies for key experiments are provided below.

DGAT-1 Enzymatic Activity Assay

This protocol is adapted from established methods to determine the in vitro potency of DGAT-1 inhibitors.

Materials:

  • Human DGAT-1 enzyme (microsomal preparation)

  • This compound (or other test compounds)

  • [14C]-Oleoyl-CoA (radiolabeled substrate)

  • 1,2-Dioleoyl-sn-glycerol (unlabeled substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • In a reaction tube, combine the assay buffer, 1,2-dioleoyl-sn-glycerol, and the DGAT-1 inhibitor at various concentrations.

  • Initiate the reaction by adding the human DGAT-1 enzyme preparation.

  • Start the enzymatic reaction by adding [14C]-Oleoyl-CoA and incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a chloroform:methanol (2:1) solution.

  • Extract the lipids and spot the organic phase onto a TLC plate.

  • Develop the TLC plate to separate the triglycerides from other lipids.

  • Visualize the radiolabeled triglyceride bands using a phosphorimager or by scraping the corresponding silica and quantifying using liquid scintillation counting.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by non-linear regression analysis.

Cellular Triglyceride Synthesis Assay

This protocol measures the effect of DGAT-1 inhibitors on triglyceride synthesis in whole cells.

Materials:

  • Cell line of interest (e.g., HT-29, HepG2, 3T3-L1)

  • Cell culture medium

  • This compound (or other test compounds)

  • [14C]-Oleic acid or [3H]-glycerol (radiolabeled precursors)

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2)

  • TLC plates and developing solvent

  • Scintillation counter

Procedure:

  • Plate cells in multi-well plates and grow to the desired confluency. For adipocytes like 3T3-L1, differentiation should be induced prior to the experiment.

  • Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Add the radiolabeled precursor ([14C]-oleic acid or [3H]-glycerol) to the medium and incubate for a further period (e.g., 4-6 hours) to allow for its incorporation into triglycerides.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using an appropriate solvent mixture.

  • Separate the triglycerides from other lipid species by TLC as described in the enzymatic assay protocol.

  • Quantify the amount of radiolabeled triglyceride by scintillation counting.

  • Normalize the results to total protein content for each sample.

  • Calculate the percentage of inhibition of triglyceride synthesis and determine the IC50 value.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

DGAT1_Signaling_Pathway cluster_upstream Upstream Substrates cluster_enzyme Enzymatic Reaction cluster_downstream Downstream Products & Effects Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT-1 Fatty Acyl-CoA->DGAT1 Substrate Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Substrate Triglycerides (TG) Triglycerides (TG) DGAT1->Triglycerides (TG) Catalyzes Lipid Droplet\nFormation Lipid Droplet Formation Triglycerides (TG)->Lipid Droplet\nFormation DGAT-1_Inhibitor_3 This compound DGAT-1_Inhibitor_3->DGAT1 Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A 1. Plate Cells (e.g., HT-29, HepG2, 3T3-L1) B 2. Pre-incubate with This compound A->B C 3. Add Radiolabeled Precursor ([14C]-Oleic Acid) B->C D 4. Lipid Extraction C->D E 5. Thin Layer Chromatography (TLC) D->E F 6. Quantification of Radiolabeled Triglycerides E->F G 7. IC50 Determination F->G

References

A Comparative Guide to DGAT-1 Inhibitor 3 and the DGAT-2 Inhibitor PF-06424439

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a representative DGAT-1 inhibitor, designated as DGAT-1 inhibitor 3, and a well-characterized DGAT-2 inhibitor, PF-06424439. This comparison is supported by experimental data on their potency, selectivity, and effects on triglyceride synthesis, along with detailed experimental protocols and pathway diagrams to elucidate their mechanisms of action.

Introduction to DGAT-1 and DGAT-2

Diacylglycerol acyltransferases (DGAT) are crucial enzymes that catalyze the final and rate-limiting step in triglyceride (TG) synthesis. Mammals have two main isoforms, DGAT-1 and DGAT-2, which, despite catalyzing the same reaction, are encoded by different genes and possess distinct biochemical properties and tissue expression patterns. DGAT-1 is primarily associated with the re-esterification of dietary fatty acids in the intestine, while DGAT-2 is the predominant isoform in the liver and plays a key role in hepatic triglyceride synthesis from de novo lipogenesis.[1][2] These differences make them distinct therapeutic targets for metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).

Potency and Selectivity

A critical aspect of any targeted therapy is the potency and selectivity of the inhibitor. The following table summarizes the in vitro potency of this compound and PF-06424439.

InhibitorTargetIC50Selectivity
This compoundHuman DGAT-138 nMSelective for DGAT-1
PF-06424439Human DGAT-214 nMHighly selective for DGAT-2 over DGAT-1

Impact on Cellular Triglyceride Synthesis

The primary function of DGAT inhibitors is to reduce the synthesis of triglycerides. The following table presents data from a study on HepG2 cells, a human liver cell line, which demonstrates the differential and combined effects of DGAT-1 and DGAT-2 inhibition on intracellular triglyceride content. In this study, PF-04620110 was used as the DGAT-1 inhibitor.

Treatment (in HepG2 cells)Change in Intracellular Triglyceride Content
Control (Fatty Acid-Treated)Baseline
DGAT-1 Inhibitor (PF-04620110)Reduced
DGAT-2 Inhibitor (PF-06865571)Reduced
Combined DGAT-1 and DGAT-2 InhibitionGreater reduction than either inhibitor alone

This data indicates that while both inhibitors are effective individually, their combined application leads to a more pronounced reduction in triglyceride synthesis in liver cells, suggesting complementary roles for DGAT-1 and DGAT-2 in this cell type.[1]

Signaling Pathways

The distinct roles of DGAT-1 and DGAT-2 are reflected in their downstream signaling effects. Inhibition of DGAT-2 has been shown to impact the SREBP1c pathway, a key regulator of de novo lipogenesis.

DGAT_Signaling_Pathway cluster_0 Upstream Substrates cluster_1 Triglyceride Synthesis cluster_2 Downstream Products & Pathways Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT-1 Fatty Acyl-CoA->DGAT1 DGAT2 DGAT-2 Fatty Acyl-CoA->DGAT2 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Diacylglycerol->DGAT2 Triglycerides Triglycerides DGAT1->Triglycerides Re-esterification of exogenous fatty acids DGAT2->Triglycerides De novo lipogenesis SREBP1c SREBP1c (De Novo Lipogenesis) DGAT2->SREBP1c Inhibition of DGAT2 downregulates SREBP1c DGAT-1_Inhibitor_3 This compound DGAT-1_Inhibitor_3->DGAT1 PF-06424439 PF-06424439 PF-06424439->DGAT2

Caption: Simplified signaling pathway of DGAT-1 and DGAT-2 in triglyceride synthesis.

Experimental Protocols

In Vitro DGAT Inhibition Assay

This protocol outlines a general procedure for determining the in vitro potency (IC50) of DGAT inhibitors.

In_Vitro_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Enzyme source (microsomes from cells overexpressing DGAT-1 or DGAT-2) - Substrates (e.g., [14C]oleoyl-CoA, diacylglycerol) - Assay buffer - Test inhibitors (this compound, PF-06424439) start->prepare_reagents reaction_setup Set up reaction in microplate: - Add assay buffer - Add varying concentrations of inhibitors - Pre-incubate with enzyme source prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding substrates reaction_setup->initiate_reaction incubation Incubate at 37°C for a defined period (e.g., 10-30 minutes) initiate_reaction->incubation stop_reaction Stop reaction (e.g., by adding a solvent mixture) incubation->stop_reaction lipid_extraction Extract lipids stop_reaction->lipid_extraction tlc Separate lipids by Thin Layer Chromatography (TLC) lipid_extraction->tlc quantification Quantify radiolabeled triglycerides (e.g., using a phosphorimager or scintillation counting) tlc->quantification data_analysis Analyze data to determine IC50 values quantification->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro DGAT inhibition assay.

Detailed Steps:

  • Enzyme Source Preparation: Utilize microsomes from insect or mammalian cells engineered to overexpress either human DGAT-1 or DGAT-2.

  • Reaction Mixture: Prepare a reaction mixture containing an appropriate buffer (e.g., Tris-HCl), MgCl2, and the DGAT enzyme source.

  • Inhibitor Addition: Add serial dilutions of the test inhibitors (this compound or PF-06424439) to the reaction mixture and pre-incubate for a short period.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrates, which typically include a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol.

  • Incubation: Incubate the reaction at 37°C for a specified time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a solvent mixture (e.g., isopropanol:heptane:water). Vortex and centrifuge to separate the lipid-containing organic phase.

  • Analysis: Spot the extracted lipids onto a thin-layer chromatography (TLC) plate to separate the different lipid species.

  • Quantification: Visualize and quantify the amount of radiolabeled triglyceride formed using techniques such as phosphorimaging or scintillation counting.

  • IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Triglyceride Synthesis Assay

This protocol describes a method to assess the effect of DGAT inhibitors on triglyceride synthesis in a cellular context.

Detailed Steps:

  • Cell Culture: Plate a suitable cell line, such as HepG2 human hepatoma cells, in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound or PF-06424439 for a specified duration (e.g., 1-2 hours).

  • Fatty Acid Loading: Introduce a source of fatty acids to the cell culture medium, often complexed with bovine serum albumin (BSA), to stimulate triglyceride synthesis. This can include a radiolabeled fatty acid like [14C]oleic acid or a stable isotope-labeled fatty acid.

  • Incubation: Incubate the cells for a period sufficient to allow for significant triglyceride accumulation (e.g., 4-24 hours).

  • Cell Lysis and Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and then lyse them. Extract the total lipids from the cell lysate using an appropriate solvent system.

  • Triglyceride Quantification:

    • Radiolabeling Method: If a radiolabeled fatty acid was used, separate the lipids by TLC and quantify the radiolabeled triglyceride as described in the in vitro assay protocol.

    • Colorimetric/Fluorometric Method: Utilize a commercial triglyceride quantification kit. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol, which is then measured through a series of coupled enzymatic reactions leading to a colorimetric or fluorescent readout.

  • Data Analysis: Normalize the triglyceride levels to the total protein content of the cell lysate and compare the results from inhibitor-treated cells to untreated controls to determine the extent of inhibition.

Summary and Conclusion

Both this compound and the DGAT-2 inhibitor PF-06424439 are potent inhibitors of their respective targets. While DGAT-1 inhibition primarily targets the absorption of dietary fats, DGAT-2 inhibition has a more direct impact on hepatic de novo lipogenesis. The choice between targeting DGAT-1 or DGAT-2, or potentially both, will depend on the specific metabolic disorder being addressed. The provided experimental protocols offer a framework for the continued investigation and characterization of these and other DGAT inhibitors in a research and drug development setting. Further head-to-head studies with these specific inhibitors under identical experimental conditions would be beneficial for a more direct comparison of their cellular efficacy.

References

Benchmarking Pradigastat (PF-04620110): A Comparative Guide for a Clinical DGAT-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitor, Pradigastat, also identified in early development as compound 3 or PF-04620110. As a clinical candidate, Pradigastat serves as a critical benchmark for the evaluation of novel DGAT-1 inhibitors. This document compiles key preclinical and clinical data, detailed experimental methodologies, and visual representations of its mechanism of action to support ongoing research and development in metabolic diseases.

Executive Summary

Pradigastat is a potent and selective inhibitor of DGAT-1, an enzyme crucial for the final step of triglyceride synthesis.[1][2] DGAT-1 inhibition has been identified as a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes, based on preclinical evidence from knockout mouse models demonstrating resistance to diet-induced obesity and enhanced insulin sensitivity.[1][3][4] Pradigastat has advanced to human clinical trials, providing valuable insights into the therapeutic potential and challenges of targeting DGAT-1.[1][3] This guide benchmarks its performance by presenting its in vitro potency, selectivity, and clinical efficacy.

Data Presentation

In Vitro Profile of Pradigastat (Compound 3 / PF-04620110)
ParameterValueSpeciesNotes
DGAT-1 IC50 19 nMHuman
DGAT-2 IC50 >10,000 nMHumanHigh selectivity over DGAT-2.
Triglyceride Synthesis IC50 8 nMHT-29 CellsWhole-cell potency.
hERG IC20 0.2 µM-Indicates potential for cardiac side effects, though clinical studies have not shown significant QTc prolongation.[4]

Source: Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1[3]

Clinical Pharmacodynamics of Pradigastat in Familial Chylomicronemia Syndrome (FCS)
Parameter20 mg/day (21 days)40 mg/day (21 days)
Fasting Triglyceride Reduction 41%70%
Postprandial Triglyceride Reduction (AUC0-9h) 37%30%
Fasting ApoB48 Reduction SignificantSignificant

Source: Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome

Experimental Protocols

In Vitro DGAT-1 Inhibition Assay

The potency of Pradigastat against human DGAT-1 was determined using a biochemical assay with recombinant human DGAT-1 enzyme. The assay measures the incorporation of a radiolabeled acyl-CoA substrate into diacylglycerol to form triglycerides.

Protocol:

  • Enzyme Preparation: Microsomes containing recombinant human DGAT-1 are prepared from transfected cells.

  • Reaction Mixture: The reaction buffer contains diacylglycerol, [14C]oleoyl-CoA, and the test compound (Pradigastat) at varying concentrations.

  • Incubation: The reaction is initiated by adding the enzyme preparation and incubated at 37°C.

  • Extraction: The reaction is stopped, and lipids are extracted using a solvent system (e.g., chloroform/methanol).

  • Quantification: The amount of radiolabeled triglyceride formed is quantified by thin-layer chromatography (TLC) followed by scintillation counting.

  • IC50 Determination: The concentration of Pradigastat that inhibits 50% of DGAT-1 activity (IC50) is calculated from the dose-response curve.

Triglyceride Tolerance Test in Rodents

This in vivo assay evaluates the effect of a DGAT-1 inhibitor on postprandial triglyceride levels after a lipid challenge.

Protocol:

  • Animal Model: Fasted rodents (e.g., rats or mice) are used.

  • Compound Administration: Pradigastat or vehicle is administered orally at specified doses.

  • Lipid Challenge: After a set period, an oral lipid load (e.g., corn oil) is administered.

  • Blood Sampling: Blood samples are collected at various time points post-lipid challenge.

  • Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial assay kit.

  • Data Analysis: The area under the curve (AUC) for plasma triglycerides is calculated to assess the effect of the inhibitor on lipid excursion. Preclinical studies showed that Pradigastat significantly reduces plasma triglyceride levels in rodents at doses of ≥0.1 mg/kg following a lipid challenge.[1][3]

Signaling Pathway and Experimental Workflow Diagrams

DGAT-1 Signaling Pathway in Triglyceride Synthesis

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglycerides (TG) DGAT1->TG Storage Lipid Droplet Storage TG->Storage Pradigastat Pradigastat (DGAT-1 Inhibitor 3) Pradigastat->DGAT1 Inhibits

Caption: DGAT-1 catalyzes the final step in triglyceride synthesis.

In Vivo Triglyceride Tolerance Test Workflow

TTT_Workflow Start Start: Fasted Rodents Dosing Oral Administration: Pradigastat or Vehicle Start->Dosing Lipid Oral Lipid Challenge (e.g., Corn Oil) Dosing->Lipid Sampling Serial Blood Sampling Lipid->Sampling Analysis Measure Plasma Triglyceride Levels Sampling->Analysis Endpoint Endpoint: Assess Reduction in Triglyceride Excursion Analysis->Endpoint

Caption: Workflow for a preclinical Triglyceride Tolerance Test.

Discussion and Conclusion

Pradigastat (PF-04620110 / Compound 3) has demonstrated robust preclinical efficacy as a potent and selective DGAT-1 inhibitor. Its ability to significantly reduce postprandial triglyceride levels has been confirmed in both animal models and human clinical trials, particularly in patients with FCS.[3] However, a notable challenge for the clinical development of DGAT-1 inhibitors, including Pradigastat, has been the occurrence of gastrointestinal side effects such as diarrhea. These adverse events are thought to be mechanism-based, arising from the accumulation of unabsorbed lipids in the gut.

For researchers developing new DGAT-1 inhibitors, Pradigastat serves as a vital benchmark. Key objectives for next-generation compounds include:

  • Maintaining or improving potency and selectivity for DGAT-1 over DGAT-2 and other off-target enzymes.

  • Optimizing pharmacokinetic properties to potentially allow for lower effective doses.

  • Mitigating gastrointestinal side effects , possibly through strategies such as gut-restricted action or combination therapies.

This guide provides a foundational dataset and methodological framework to aid in the comparative evaluation of new chemical entities targeting DGAT-1. The provided data and diagrams can be utilized to structure internal research, guide experimental design, and benchmark the performance of novel inhibitors against a clinically evaluated candidate.

References

Independent Verification of DGAT-1 Inhibitor 3 Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor 3 against other known DGAT-1 inhibitors. The data presented is compiled from publicly available resources to facilitate independent verification and inform research decisions.

Comparative Potency of DGAT-1 Inhibitors

The following table summarizes the in vitro potency (IC50) of DGAT-1 inhibitor 3 and a selection of other well-characterized DGAT-1 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the DGAT-1 enzyme by 50%.

Inhibitor NameAlternative NamesTarget SpeciesIC50 (nM)Source
This compound DGAT1-IN-3, Compound 10Human38[1][2]
Rat120[2]
PF-04620110-Human19[3][4]
T863-Human15[5]
A-922500DGAT-1 Inhibitor 4aHuman9[6]
Mouse22[6]
PradigastatLCQ-908Human157[6]
JTT-553--2.38[6]
GSK2973980A-Human3[7]

Experimental Protocols for Potency Determination

The determination of DGAT-1 inhibitor potency typically involves in vitro enzymatic assays that measure the formation of triacylglycerol (TAG) from diacylglycerol (DAG) and a fatty acyl-CoA substrate. Common methodologies include radiometric, fluorescent, and chromatographic assays.

General Radiometric Assay (TLC-based)

This traditional method measures the incorporation of a radiolabeled acyl group from acyl-CoA into TAG.

  • Reaction Mixture: Prepare a reaction buffer containing HEPES buffer (pH 7.5), MgCl2, and BSA.

  • Substrates: Add the DGAT-1 enzyme source (e.g., microsomes from cells overexpressing DGAT-1), a diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol), and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or vehicle control to the reaction mixture.

  • Incubation: Initiate the reaction and incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids.

  • Chromatography: Separate the lipid extracts using thin-layer chromatography (TLC).

  • Quantification: Visualize and quantify the radiolabeled TAG product using autoradiography or phosphorimaging.

  • IC50 Calculation: Determine the inhibitor concentration that causes a 50% reduction in TAG formation compared to the vehicle control.

Scintillation Proximity Assay (SPA)

This high-throughput method detects the radiolabeled TAG product without the need for a physical separation step.

  • Reaction Setup: Similar to the radiometric assay, combine the DGAT-1 enzyme, substrates (including a radiolabeled acyl-CoA), and inhibitor in a microplate well.

  • SPA Bead Addition: Introduce scintillant-impregnated beads that bind to the hydrophobic TAG product.

  • Signal Detection: When the radiolabeled TAG binds to the bead, the emitted radiation excites the scintillant, producing light that is detected by a microplate reader.

  • IC50 Determination: The reduction in light signal in the presence of the inhibitor is used to calculate the IC50 value.

Fluorescence-Based Assay

This method often relies on the detection of a fluorescently labeled product or a byproduct of the enzymatic reaction.

  • Assay Principle: One common approach is to use a fluorescently labeled acyl-CoA substrate. The incorporation of the fluorescent acyl group into the TAG product is then measured.

  • Reaction and Detection: The enzymatic reaction is performed as described above. After stopping the reaction, the fluorescent TAG can be separated by TLC and quantified using a fluorescence imager.

  • IC50 Calculation: The IC50 is determined by measuring the decrease in fluorescent TAG formation at different inhibitor concentrations.

Visualizing DGAT-1 Inhibition and Assay Workflow

The following diagrams illustrate the DGAT-1 signaling pathway and a typical experimental workflow for assessing inhibitor potency.

DGAT1_Pathway Acyl_CoA Acyl-CoA DGAT1 DGAT-1 Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG Lipid_Droplet Lipid Droplet Storage TAG->Lipid_Droplet Inhibitor This compound Inhibitor->DGAT1

Caption: DGAT-1 signaling pathway and inhibitor action.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrates, Buffers) Start->Prepare_Reagents Add_Inhibitor Add DGAT-1 Inhibitor (Varying Concentrations) Prepare_Reagents->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection of Product (TLC, SPA, or Fluorescence) Stop_Reaction->Detection Analyze_Data Data Analysis (Calculate IC50) Detection->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for DGAT-1 inhibitor potency.

References

Specificity Analysis of DGAT-1 Inhibitor 3 (PF-04620110) Against Other Acyltransferases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor, compound 3 (PF-04620110), against other key acyltransferase enzymes involved in lipid metabolism. The data presented herein demonstrates the high selectivity of this inhibitor, a critical attribute for a therapeutic candidate.

Executive Summary

PF-04620110 is a potent and orally bioavailable inhibitor of DGAT-1, an enzyme that catalyzes the final step in triglyceride synthesis.[1][2] Due to its role in lipid metabolism, DGAT-1 is a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes. A crucial aspect of any drug candidate's profile is its selectivity for the intended target over other related enzymes to minimize off-target effects. This guide summarizes the available data on the specificity of PF-04620110, highlighting its superior selectivity for DGAT-1.

Data Presentation: Inhibitor Specificity Profile

The following table summarizes the inhibitory activity of PF-04620110 against a panel of human and mouse acyltransferases. The data clearly indicates a high degree of selectivity for DGAT-1.

Enzyme TargetSpeciesIC50 (nM)Selectivity Fold vs. DGAT-1
DGAT-1 Human 19 -
DGAT-2Human>10,000>526
ACAT-1 (acyl-CoA:cholesterol acyltransferase-1)Human>10,000>526
ACAT-2 (acyl-CoA:cholesterol acyltransferase-2)Human>10,000>526
MGAT-1 (monoacylglycerol acyltransferase-1)Mouse>10,000>526
MGAT-2 (monoacylglycerol acyltransferase-2)Human>10,000>526
MGAT-3 (monoacylglycerol acyltransferase-3)Human>10,000>526
AWAT-1 (acyl-CoA:wax alcohol acyltransferase-1)Human>10,000>526
AWAT-2 (acyl-CoA:wax alcohol acyltransferase-2)Human>10,000>526

Data sourced from studies on PF-04620110, which is referred to as compound 3 in the primary literature.[2] It is reported to have >100-fold selectivity against this panel of lipid processing enzymes.[1][2] Further studies indicate >1000-fold selectivity for DGAT-1 over DGAT-2. The lack of significant activity was also confirmed against a broader panel of 200 enzymes, ion channels, and receptors, with IC50 values greater than 10 μM.[2]

Experimental Protocols

The specificity of DGAT-1 inhibitors is typically determined using a combination of in vitro enzymatic assays and cell-based assays.

In Vitro DGAT1 Enzyme Activity Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of DGAT-1.

Principle: The assay quantifies the formation of radiolabeled triacylglycerol (TAG) from diacylglycerol (DAG) and a radiolabeled fatty acyl-CoA substrate in the presence of a DGAT-1 enzyme source.

Materials:

  • Enzyme Source: Microsomes prepared from cells overexpressing human DGAT-1. Human intestinal microsomes can also be used as a native enzyme source.[3]

  • Substrates: 1,2-Dioleoyl-sn-glycerol (DAG) and [1-14C]oleoyl-Coenzyme A (radiolabeled fatty acyl-CoA).

  • Inhibitor: DGAT-1 inhibitor 3 (PF-04620110) at various concentrations.

  • Assay Buffer: Tris-HCl buffer with appropriate co-factors.

  • Quenching Solution: Chloroform/methanol mixture.

  • Detection: Scintillation counter.

Procedure:

  • The DGAT-1 inhibitor is pre-incubated with the enzyme source in the assay buffer.

  • The reaction is initiated by the addition of the DAG and radiolabeled oleoyl-CoA substrates.

  • The reaction is allowed to proceed for a defined period at 37°C.

  • The reaction is stopped by the addition of the quenching solution to extract the lipids.

  • The lipid phases are separated, and the organic phase containing the radiolabeled TAG is collected.

  • The amount of radioactivity incorporated into the TAG is quantified using a scintillation counter.

  • The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.

Cell-Based Triglyceride Synthesis Assay

This assay assesses the inhibitor's ability to block triglyceride synthesis in a cellular context.

Principle: The assay measures the incorporation of a radiolabeled precursor, such as [14C]-glycerol or [14C]-oleic acid, into the cellular triglyceride pool in the presence of the inhibitor.

Materials:

  • Cell Line: Human colorectal adenocarcinoma cell line HT-29 or Human Embryonic Kidney 293 (HEK293) cells, which endogenously express DGAT-1.[2][3]

  • Radiolabeled Precursor: [14C]-glycerol or [14C]-oleic acid.

  • Inhibitor: this compound (PF-04620110) at various concentrations.

  • Cell Culture Medium and Reagents.

  • Lipid Extraction Solvents.

  • Detection: Scintillation counter.

Procedure:

  • Cells are seeded in culture plates and allowed to adhere.

  • The cells are then treated with various concentrations of the DGAT-1 inhibitor.

  • The radiolabeled precursor is added to the cell culture medium.

  • The cells are incubated for a period to allow for the synthesis and incorporation of the label into triglycerides.

  • The cells are washed and the total cellular lipids are extracted.

  • The triglyceride fraction is separated from other lipids using thin-layer chromatography (TLC).

  • The amount of radioactivity in the triglyceride spot is quantified using a scintillation counter.

  • The IC50 value is determined by analyzing the dose-dependent inhibition of triglyceride synthesis.

Visualizations

Experimental Workflow for Specificity Screening

experimental_workflow cluster_invitro In Vitro Enzyme Assays cluster_cellular Cell-Based Assays iv_start Prepare Microsomes (DGAT-1, DGAT-2, ACATs, etc.) iv_incubate Incubate Microsomes with Inhibitor 3 iv_start->iv_incubate iv_react Add Substrates (DAG, Acyl-CoA) iv_incubate->iv_react iv_quench Quench Reaction & Extract Lipids iv_react->iv_quench iv_detect Quantify Product (e.g., Radiolabeled TAG) iv_quench->iv_detect iv_calc Calculate IC50 iv_detect->iv_calc end_iv High Selectivity for DGAT-1 (In Vitro) iv_calc->end_iv cb_start Culture Cells (e.g., HT-29) cb_treat Treat Cells with Inhibitor 3 cb_start->cb_treat cb_label Add Radiolabeled Precursor (e.g., [14C]-glycerol) cb_treat->cb_label cb_extract Extract Cellular Lipids cb_label->cb_extract cb_separate Separate Lipids (TLC) cb_extract->cb_separate cb_quantify Quantify Labeled Triglycerides cb_separate->cb_quantify cb_calc Calculate Cellular IC50 cb_quantify->cb_calc end_cb Potent Inhibition of Cellular Triglyceride Synthesis cb_calc->end_cb start Specificity Analysis of this compound start->iv_start start->cb_start

Caption: Workflow for assessing acyltransferase inhibitor specificity.

Logical Relationship of this compound Selectivity

selectivity_relationship cluster_off_targets Off-Target Acyltransferases dgat1 DGAT-1 (Target Enzyme) inhibitor This compound (PF-04620110) inhibitor->dgat1 Potent Inhibition (IC50 = 19 nM) dgat2 DGAT-2 inhibitor->dgat2 Very Weak Inhibition (>10,000 nM) acat1 ACAT-1 inhibitor->acat1 Very Weak Inhibition (>10,000 nM) acat2 ACAT-2 inhibitor->acat2 Very Weak Inhibition (>10,000 nM) mgat MGATs inhibitor->mgat Very Weak Inhibition (>10,000 nM) awat AWATs inhibitor->awat Very Weak Inhibition (>10,000 nM)

Caption: Selectivity profile of this compound.

Conclusion

References

Reproducibility of DGAT-1 Inhibition: A Comparative Guide to Preclinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "DGAT-1 inhibitor 3" does not correspond to a universally recognized compound in published literature. Therefore, this guide will focus on a well-characterized and frequently studied DGAT-1 inhibitor, T863 , as a representative compound to explore the reproducibility of findings across different research settings. Additionally, data from other notable DGAT-1 inhibitors will be included to provide a broader context for the therapeutic target.

This guide provides a comparative analysis of preclinical data on Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors from various research laboratories. The objective is to assess the consistency of reported findings and provide researchers, scientists, and drug development professionals with a clear overview of the experimental data and methodologies.

Comparative Efficacy of DGAT-1 Inhibitors

The primary function of DGAT-1 is to catalyze the final step of triglyceride synthesis. Inhibition of this enzyme is expected to reduce triglyceride levels and impact related metabolic parameters. The following tables summarize key quantitative data from different studies on various DGAT-1 inhibitors.

Table 1: In Vitro Potency of DGAT-1 Inhibitors

CompoundTargetIC50Enzyme SourceLaboratory/Reference
T863 Human DGAT-1~10 nMRecombinant human DGAT1 expressed in insect cellsUnnamed Laboratory[1][2][3]
T863 Mouse DGAT-1~10 nMRecombinant mouse DGAT1 expressed in insect cellsUnnamed Laboratory[1]
DGAT1IN1 Human DGAT-1Not explicitly stated, but similar to T863Purified human DGAT1Sui et al.[4]
CT2 (TPE-5) Murine DGAT-127 nMMurine DGAT1 expressed in a yeast mutantHofmann et al.[5]
A-922500 Human DGAT-139.9 nMHuman intestinal microsomesUnnamed Laboratory[6]
Compound 5B Not specifiedNot specifiedNot specifiedUnnamed Laboratory[7]
H128 Not specifiedNot specifiedNot specifiedUnnamed Laboratory[8]
AZD7687 Not specifiedNot specifiedNot specifiedDenison et al.[9]

Table 2: In Vivo Effects of DGAT-1 Inhibitors in Rodent Models

CompoundModelDoseKey FindingsLaboratory/Reference
T863 Diet-induced obese miceOral, unspecifiedWeight loss, reduction in serum and liver triglycerides, improved insulin sensitivity after 2 weeks.[2][3]Unnamed Laboratory[2][3]
Compound 5B Wild type mice10 mg/kg, daily for 6 daysSignificant reduction in cumulative body weight gain and food intake.[7]Unnamed Laboratory[7]
H128 db/db mice3 and 10 mg/kg, oral for 5 weeksSignificant inhibition of body weight gain and decreased food intake at 10 mg/kg. Pronounced reduction of serum triglycerides and amelioration of hepatic steatosis. No effect on blood glucose or insulin tolerance.[8]Unnamed Laboratory[8]
AZD7687 Healthy male subjects1-60 mg, single oral doseMarkedly reduced postprandial triglyceride excursion (>75% decrease at ≥5 mg).[10]Unnamed Laboratory[10]
AZD7687 Overweight/obese men1-20 mg/day for 1 weekDose-dependent reductions in postprandial serum triglycerides at doses ≥5 mg.[9]Denison et al.[9]
PF-04620110 Normal chow and high-fat diet-fed mice5 mg/kgReduction in plasma fatty acids when co-administered with a DGAT2 inhibitor.[11]Unnamed Laboratory[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.

In Vitro DGAT-1 Inhibition Assay (based on[1])
  • Enzyme Source: Microsomal membranes from Sf9 insect cells overexpressing human or mouse DGAT-1.

  • Substrates: Radiolabeled oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.

  • Assay Principle: Measurement of the incorporation of the radiolabeled acyl group from oleoyl-CoA into triglycerides.

  • Procedure:

    • Incubate microsomal membranes with varying concentrations of the inhibitor (e.g., T863).

    • Initiate the reaction by adding the substrate mixture.

    • After a defined incubation period, stop the reaction.

    • Extract the lipids.

    • Separate the triglycerides from other lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled triglyceride to determine the enzyme activity and calculate the IC50 value.

In Vivo Lipid Tolerance Test (LTT) (based on[7])
  • Animal Model: Mice.

  • Procedure:

    • Administer the DGAT-1 inhibitor (e.g., Compound 5B) orally at a specified dose (e.g., 10 mg/kg).

    • After a set period, administer an oral lipid challenge (e.g., corn oil).

    • Collect blood samples at various time points post-lipid challenge.

    • Measure plasma triglyceride levels to assess the effect of the inhibitor on lipid excursion.

Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice (based on[2])
  • Animal Model: Diet-induced obese mice.

  • Procedure:

    • Administer the DGAT-1 inhibitor (e.g., T863) or vehicle orally on a daily basis for a specified duration (e.g., 2 weeks).

    • Monitor body weight and food intake regularly.

    • At the end of the study, collect blood and tissue samples.

    • Analyze serum for triglycerides, cholesterol, and insulin levels.

    • Measure liver triglyceride content.

    • Perform an insulin tolerance test to assess insulin sensitivity.

Visualizing Pathways and Workflows

DGAT-1 Signaling Pathway

The following diagram illustrates the central role of DGAT-1 in triglyceride synthesis.

DGAT1_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT-1 Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes Inhibitor DGAT-1 Inhibitor (e.g., T863) Inhibitor->DGAT1

Caption: Role of DGAT-1 in triglyceride synthesis and its inhibition.

Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines a typical workflow for evaluating a DGAT-1 inhibitor in a preclinical animal model.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., DIO mice) Acclimatization Acclimatization Animal_Model->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing Daily Oral Dosing (Inhibitor or Vehicle) Randomization->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring Sample_Collection Terminal Sample Collection (Blood, Tissues) Monitoring->Sample_Collection ITT Insulin Tolerance Test Monitoring->ITT Biochemical Biochemical Analysis (Triglycerides, Insulin) Sample_Collection->Biochemical

Caption: Workflow for preclinical in vivo testing of a DGAT-1 inhibitor.

References

Unveiling the Action of DGAT-1 Inhibitor 3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanism of Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor 3, benchmarked against other leading inhibitors, offers researchers critical insights for advancing metabolic disease therapeutics. This guide synthesizes key performance data, experimental methodologies, and the underlying biological pathways to provide a comprehensive resource for drug development professionals.

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a pivotal enzyme in human metabolism, catalyzing the final, committed step in the biosynthesis of triglycerides.[1][2] This places it as a key therapeutic target for a range of metabolic disorders, including obesity and type II diabetes. The targeted inhibition of DGAT-1 has been shown to reduce diet-induced obesity and enhance insulin sensitivity in preclinical models.[1][2] DGAT-1 inhibitor 3, also known as PF-04620110, has emerged as a potent and selective inhibitor in this class.[1][2][3][4][5] This guide provides a comparative analysis of this compound against other notable inhibitors, supported by experimental data and detailed protocols.

Comparative Efficacy of DGAT-1 Inhibitors

The inhibitory potency of small molecule inhibitors against DGAT-1 is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) serves as a standard measure of this potency. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and other well-characterized DGAT-1 inhibitors.

InhibitorCommon Name/CodeTarget OrganismIC50 (nM)Selectivity Notes
This compound PF-04620110Human19[1][4][5][6]>100-fold selective over DGAT-2 and other lipid-processing enzymes.[2][4]
Alternative 1 T863Human15[7][8]No inhibitory activity against human MGAT3, DGAT2, or MGAT2.[7][8]
Alternative 2 AZD7687Human80[9][10]>400-fold selective over hACAT1.[11]
Alternative 3 LCQ-908PradigastatHuman57 - 157[12][13][14][15]

Mechanism of Action: The Core Pathway

This compound exerts its therapeutic effect by directly blocking the enzymatic activity of DGAT-1. This enzyme is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA molecule to form triacylglycerol (TG). This reaction is the final step in the primary pathway for triglyceride synthesis. By inhibiting this step, this compound effectively reduces the production and subsequent storage of triglycerides.

DGAT1_Inhibition_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT-1 DGAT-1 Fatty Acyl-CoA->DGAT-1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT-1 Triacylglycerol (TG) Triacylglycerol (TG) DGAT-1->Triacylglycerol (TG) Catalyzes final step of TG synthesis DGAT-1_Inhibitor_3 DGAT-1_Inhibitor_3 DGAT-1_Inhibitor_3->DGAT-1 Inhibits

Caption: DGAT-1 Inhibition Pathway.

Experimental Protocols

To confirm the mechanism of action and evaluate the efficacy of DGAT-1 inhibitors, a series of standardized in vitro and in vivo experiments are employed.

Cell-Free DGAT-1 Enzyme Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of DGAT-1 in an isolated system.

Protocol:

  • Enzyme Source: Utilize human small intestinal microsomal preparations as the source of DGAT-1.[16]

  • Substrates: Prepare solutions of dioleoyl glycerol and palmitoleoyl Coenzyme A (CoA).[16]

  • Reaction Mixture: Combine the microsomal preparation with the substrates in a suitable buffer (e.g., Tris-HCl with MgCl2).[16]

  • Inhibitor Addition: Add varying concentrations of this compound or other test compounds to the reaction mixture.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period to allow for the enzymatic reaction to proceed.

  • Detection: Measure the formation of the product (triglyceride). This can be achieved using various methods, including radiolabeling of substrates and subsequent detection by thin-layer chromatography or fluorescence-based assays that detect the release of CoASH.[17]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Triglyceride Synthesis Assay

This assay assesses the ability of an inhibitor to block triglyceride synthesis within a cellular context.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as HEK293 or HT-29 cells, which are known to express DGAT-1.[2][16]

  • Oleic Acid Treatment: Supplement the cell culture medium with oleic acid to stimulate triglyceride synthesis.[16][18] Often, the oleic acid is complexed with bovine serum albumin (BSA).

  • Inhibitor Treatment: Treat the cells with different concentrations of this compound or other compounds for a specified duration.

  • Radiolabeling: Introduce a radiolabeled precursor, such as [14C]-glycerol or [14C]-oleic acid, to trace the synthesis of new triglycerides.[16]

  • Lipid Extraction: After incubation, wash the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).

  • Analysis: Separate the extracted lipids using thin-layer chromatography (TLC) and quantify the amount of radiolabeled triglyceride.

  • Normalization: Normalize the triglyceride levels to the total protein content of the cell lysate.

In Vivo Lipid Challenge Model

This animal model evaluates the effect of a DGAT-1 inhibitor on postprandial (after a meal) triglyceride levels.

Protocol:

  • Animal Model: Use appropriate rodent models, such as rats or mice.[5][19]

  • Fasting: Fast the animals overnight to establish a baseline triglyceride level.

  • Inhibitor Administration: Administer this compound or a vehicle control orally.[5]

  • Lipid Challenge: After a set period, administer a bolus of corn oil or another high-fat substance by gavage to simulate a fatty meal.[5][19]

  • Blood Sampling: Collect blood samples at various time points after the lipid challenge.

  • Triglyceride Measurement: Measure the plasma triglyceride concentrations in the collected blood samples.

  • Data Analysis: Compare the triglyceride excursion (the rise and fall of triglyceride levels) between the inhibitor-treated and control groups to determine the in vivo efficacy of the inhibitor.[5]

Experimental Workflow

The confirmation of a DGAT-1 inhibitor's mechanism of action follows a logical progression from in vitro enzymatic assays to cellular models and finally to in vivo studies.

Experimental_Workflow A Cell-Free DGAT-1 Enzyme Assay B Determine IC50 & Direct Inhibition A->B C Cellular Triglyceride Synthesis Assay B->C D Confirm Cellular Efficacy & Membrane Permeability C->D E In Vivo Lipid Challenge Model D->E F Assess In Vivo Efficacy & Pharmacodynamics E->F

Caption: Experimental Workflow for DGAT-1 Inhibitor Validation.

References

comparative analysis of the metabolic effects of DGAT-1 inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The inhibition of Diacylglycerol O-acyltransferase 1 (DGAT-1), a key enzyme in triglyceride synthesis, has been a focal point in the development of therapies for metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia. This guide provides a comparative analysis of the metabolic effects of prominent DGAT-1 inhibitors, with supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows. While the specific compound "DGAT-1 inhibitor 3" is not identifiable in public literature, this guide will focus on well-characterized DGAT-1 inhibitors such as T863, AZD7687, and Pradigastat, offering a comprehensive overview of their performance and therapeutic potential.

Mechanism of Action of DGAT-1 Inhibitors

DGAT-1 catalyzes the final and rate-limiting step of triglyceride (TG) synthesis, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1] This process is crucial for the absorption of dietary fats in the intestine and the storage of energy in adipose tissue. By blocking DGAT-1, these inhibitors aim to reduce the synthesis and secretion of triglycerides, thereby lowering plasma lipid levels, reducing fat accumulation, and improving insulin sensitivity.[1] Preclinical and clinical studies have demonstrated that DGAT-1 inhibition can lead to decreased adiposity, improved glucose homeostasis, and a more favorable lipid profile.[1]

Comparative Efficacy of DGAT-1 Inhibitors

The following tables summarize the quantitative metabolic effects of various DGAT-1 inhibitors from preclinical and clinical studies.

Table 1: Preclinical Efficacy of DGAT-1 Inhibitors in Rodent Models

InhibitorModelDoseDurationBody Weight ChangeSerum Triglyceride ReductionSerum Cholesterol ReductionLiver Triglyceride ReductionReference
T863 Diet-Induced Obese (DIO) Mice30 mg/kg/day (oral)2 weeksWeight lossSignificant reductionSignificant reduction (Total, LDL, HDL)40%[2][3]
H128 db/db Mice10 mg/kg/day (oral)5 weeksInhibition of weight gainPronounced reductionNot ReportedMarkedly ameliorated hepatic steatosis[4]
Compound B (A-922500) Diet-Induced Obese (DIO) Mice10 mg/kg/day (oral)6 daysReduced cumulative weight gainNot ReportedReduced hepatic cholesterolReduced[5]

Table 2: Clinical Efficacy of DGAT-1 Inhibitors in Humans

InhibitorPatient PopulationDoseDurationPostprandial Triglyceride ReductionFasting Triglyceride ReductionOther Notable EffectsReference
AZD7687 Overweight/Obese Men≥5 mg/day1 weekDose-dependent reductionNot the primary endpointIncreased GLP-1 and PYY levels; Significant GI side effects (diarrhea)[6]
AZD7687 Healthy Male Subjects≥5 mg (single dose)Single Dose>75% reduction in incremental TAG AUCNot ApplicableDose-limiting GI side effects (nausea, vomiting, diarrhea)[7]
Pradigastat (LCQ908) Familial Chylomicronemia Syndrome (FCS)20 mg/day21 daysSubstantial reduction41%Mild, transient GI adverse events[8][9][10]
Pradigastat (LCQ908) Familial Chylomicronemia Syndrome (FCS)40 mg/day21 daysSubstantial reduction70%Mild, transient GI adverse events[8][9][10][11]
Pradigastat Obese patients with Type 2 DiabetesNot SpecifiedNot SpecifiedDose-dependent reductionsDose-dependent reductionsDose-dependent reductions in LDL-C, total cholesterol, and body weight[12]

Comparative Analysis with DGAT-2 Inhibitors

While DGAT-1 is primarily expressed in the small intestine, the isoform DGAT-2 is the predominant form in the liver.[13] This differential expression pattern leads to distinct metabolic outcomes upon inhibition. DGAT-2 inhibitors have shown promise in treating non-alcoholic fatty liver disease (NAFLD) by directly reducing hepatic triglyceride synthesis.[14] A key differentiator is the side-effect profile; DGAT-1 inhibitors are frequently associated with gastrointestinal adverse events, a consequence of their primary site of action in the gut.[6][7] In contrast, DGAT-2 inhibitors have generally been better tolerated in clinical trials.[13]

Table 3: Comparison of DGAT-1 and DGAT-2 Inhibitor Characteristics

FeatureDGAT-1 InhibitorsDGAT-2 Inhibitors
Primary Site of Action Small IntestineLiver
Primary Therapeutic Target Postprandial hyperlipidemia, ObesityNon-alcoholic fatty liver disease (NAFLD)
Key Metabolic Effects Reduced dietary fat absorption, weight loss, improved insulin sensitivityReduced hepatic steatosis, improved liver function
Common Side Effects Diarrhea, nausea, vomitingGenerally well-tolerated
Examples T863, AZD7687, PradigastatErvogastat (PF-06865571)

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams are provided.

DGAT1_Signaling_Pathway Dietary_Fat Dietary Fat FA_uptake Fatty Acid Uptake Dietary_Fat->FA_uptake Fatty_Acyl_CoA Fatty Acyl-CoA FA_uptake->Fatty_Acyl_CoA DAG Diacylglycerol (DAG) Fatty_Acyl_CoA->DAG Triglycerides Triglycerides (TG) DAG->Triglycerides DGAT-1 DGAT1 DGAT-1 Chylomicrons Chylomicron Assembly Triglycerides->Chylomicrons Secretion Secretion into Circulation Chylomicrons->Secretion DGAT1_Inhibitor DGAT-1 Inhibitor DGAT1_Inhibitor->DGAT1 Inhibition

Caption: DGAT-1 Signaling Pathway in Intestinal Enterocytes.

Experimental_Workflow Start Start: Animal Model Selection (e.g., DIO or db/db mice) Acclimation Acclimation & Baseline Measurements (Body Weight, Fasting Glucose/Lipids) Start->Acclimation Treatment Treatment Administration (Vehicle vs. DGAT-1 Inhibitor) Acclimation->Treatment Monitoring In-life Monitoring (Body Weight, Food Intake) Treatment->Monitoring Metabolic_Tests Metabolic Phenotyping Monitoring->Metabolic_Tests OGTT Oral Glucose Tolerance Test (OGTT) Metabolic_Tests->OGTT ITT Insulin Tolerance Test (ITT) Metabolic_Tests->ITT OLTT Oral Lipid Tolerance Test (OLTT) Metabolic_Tests->OLTT Terminal Terminal Procedures (Blood & Tissue Collection) Metabolic_Tests->Terminal Analysis Biochemical & Molecular Analysis (e.g., Plasma Lipids, Liver TG, Gene Expression) Terminal->Analysis

References

Safety Operating Guide

Navigating the Disposal of DGAT-1 Inhibitor 3: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. The disposal of a potent, selective, and orally bioavailable substance like a Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor requires careful consideration of its specific chemical properties and associated hazards. As "DGAT-1 inhibitor 3" is not a standardized chemical name, it is imperative to identify the compound by its unique Chemical Abstracts Service (CAS) number to obtain the correct Safety Data Sheet (SDS). The SDS, provided by the manufacturer, is the authoritative source for handling and disposal information.

The general guidance provided herein is based on the safety profiles of various known DGAT-1 inhibitors. However, this information must be supplemented by the specific SDS for the exact compound in use.

Hazard Profile of DGAT-1 Inhibitors

The hazardous properties of DGAT-1 inhibitors can vary significantly depending on their specific molecular structure. A summary of hazard classifications for several distinct DGAT-1 inhibitors illustrates this variability. Researchers must consult the SDS for the specific CAS number of their compound to understand the applicable risks.

CAS NumberCommon Name(s)Hazard Statement(s)
1231243-91-6This compound (compound 10)SDS must be requested from the supplier for specific hazard information.[1]
959122-11-3A-922500Toxic if swallowed; Causes serious eye irritation; Very toxic to aquatic life with long-lasting effects.[2][3]
701232-20-4T863Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4][5]
939375-07-2DGAT1-IN-3According to at least one supplier's SDS, this is not classified as a hazardous substance or mixture.[6]

Note: The conflicting and varied hazard information underscores the critical need to rely on the SDS for the specific product being used.

Standard Operating Procedure for Disposal

The following step-by-step guide provides a conservative approach to the disposal of research-grade DGAT-1 inhibitors, treating them as hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the inhibitor, ensure you are wearing appropriate PPE. This includes:

  • Safety Goggles: To protect from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or other appropriate gloves should be worn.

  • Laboratory Coat: To protect skin and clothing.

Step 2: Waste Segregation and Collection

Proper segregation is key to safe disposal.

  • Designate a Waste Stream: Treat all solid this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels, pipette tips) as hazardous solid chemical waste.

  • Use a Designated Container: Collect this waste in a clearly labeled, sealable container that is compatible with the chemical. The container should be marked "Hazardous Waste" and list the chemical name ("this compound" and its CAS number).

  • Liquid Waste: Solutions of this compound (e.g., in DMSO) should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless confirmed to be compatible.

  • Avoid Drain Disposal: Never dispose of DGAT-1 inhibitors down the drain.[2] Many of these compounds are very toxic to aquatic life, and this practice is a serious regulatory violation.[2][3]

Step 3: Decontamination of Emptied Containers

Empty containers that held the inhibitor must also be disposed of properly.

  • Triple Rinse: The "empty" container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[2]

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[2]

  • Deface Label: After triple-rinsing, deface or remove the original product label to prevent misuse. The container can then typically be disposed of as non-hazardous solid waste (e.g., glass or plastic recycling, as per institutional policy).

Step 4: Storage of Waste

Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.[3] This area should be away from general traffic and have secondary containment to control any potential leaks.

Step 5: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests. The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Final Disposal Protocol A Identify Waste: Solid (pure compound, contaminated items) or Liquid (solutions) B Consult Safety Data Sheet (SDS) for specific hazards and handling A->B D Use Designated, Labeled Hazardous Waste Container C Wear Appropriate PPE: Gloves, Goggles, Lab Coat B->C C->D Handle Waste E Segregate Solid vs. Liquid Waste D->E G Securely Seal Waste Container F Collect Waste at Point of Generation E->F F->G Container Full or Experiment Complete H Store in Satellite Accumulation Area with Secondary Containment G->H I Contact EHS for Waste Pickup H->I J Disposal by Licensed Hazardous Waste Vendor I->J

Caption: A workflow for the safe disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.